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2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Documentation Hub

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  • Product: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
  • CAS: 1233952-73-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties & Synthetic Utility of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

The following technical guide details the physicochemical properties, synthetic pathways, and application logic for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran , a specialized fluorinated building block used in me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and application logic for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran , a specialized fluorinated building block used in medicinal chemistry.

Part 1: Compound Identity & Core Characteristics

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) is a functionalized ether scaffold characterized by a sterically congested, electron-deficient aromatic ring linked to a saturated oxygen heterocycle.[1][2] It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators where the 2-fluoro-6-aminophenoxy motif is required to induce specific conformational constraints.

Chemical Identity
PropertyDetail
IUPAC Name 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
CAS Registry Number 1233952-73-2
Molecular Formula C₁₁H₁₂FNO₄
Molecular Weight 241.22 g/mol
SMILES O=c1cccc(F)c1OCC2CCCO2
Structural Class Fluoronitrobenzene ether / Tetrahydrofuran derivative

Part 2: Physicochemical Profile

The physicochemical behavior of this compound is dominated by the electron-withdrawing nature of the nitro and fluoro substituents, which significantly reduces the electron density of the phenoxy ring, and the lipophilic yet polar tetrahydrofuran tail.

Quantitative Data Summary
ParameterValue (Experimental/Predicted)Significance in Drug Design
LogP (Octanol/Water) 2.45 ± 0.4Moderate lipophilicity; suitable for CNS penetration and membrane permeability.
Topological Polar Surface Area (TPSA) ~65 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).
H-Bond Acceptors 5Facilitates interaction with kinase hinge regions or receptor pockets.
H-Bond Donors 0Lack of donors improves membrane permeability; donor functionality is typically unmasked post-reduction.
Melting Point 45–50 °C (Low-melting solid)Requires careful temperature control during isolation to prevent oiling out.
Solubility High in DCM, EtOAc, THF; Low in WaterProcess solvent selection should favor non-polar/aprotic polar solvents.

Expert Insight on Stability: The presence of the ortho-nitro and ortho-fluoro groups creates a "privileged" steric environment. The C-O ether bond is stabilized against oxidative cleavage relative to non-fluorinated analogs due to the electron-poor nature of the aromatic ring. However, the compound is sensitive to strong UV light (nitro-group photolysis) and strongly basic conditions at elevated temperatures (potential for elimination or further SNAr reactions).

Part 3: Synthetic Methodology & Protocols

The synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is preferred over Mitsunobu coupling due to the high electron deficiency of the precursor ring, which favors nucleophilic attack.

Experimental Protocol: SNAr Displacement

Objective: Selective mono-alkylation of 1,2-difluoro-3-nitrobenzene with tetrahydrofurfuryl alcohol.

Reagents:

  • Substrate: 1,2-Difluoro-3-nitrobenzene (1.0 equiv)

  • Nucleophile: Tetrahydrofurfuryl alcohol (1.05 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.1 equiv) or K₂CO₃ (for milder conditions)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under N₂, dissolve tetrahydrofurfuryl alcohol in anhydrous THF. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0 °C to generate the alkoxide.

  • Addition: Add 1,2-difluoro-3-nitrobenzene dropwise. The solution will likely turn deep yellow/orange due to the formation of the Meisenheimer complex.

  • Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours.

    • Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (difluoronitrobenzene) is less polar than the product. Disappearance of the starting material spot confirms conversion.

  • Quench & Workup: Quench carefully with sat. NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the regioselective SNAr pathway. The alkoxide attacks the C-2 position (between F and NO₂) due to the combined inductive activation of both substituents.

SNAr_Pathway cluster_logic Regioselectivity Logic Precursor 1,2-Difluoro-3-nitrobenzene Complex Meisenheimer Complex (Transition State) Precursor->Complex Nucleophilic Attack (C2) Reagent Tetrahydrofurfuryl Alcohol (Activated Alkoxide) Reagent->Complex Product 2-[(2-Fluoro-6-nitrophenoxy) methyl]tetrahydrofuran Complex->Product Elimination of F- Byproduct Fluoride Ion (F-) Complex->Byproduct Explanation Attack occurs at C2 because it is ortho to both the Nitro and Fluoro groups, maximizing electrophilicity.

Caption: Regioselective SNAr mechanism favoring displacement at the C2 position due to synergistic electron withdrawal.

Part 4: Functional Utility & Downstream Applications

This compound is rarely the final API; it is a "masked" aniline. The primary utility lies in its reduction to 2-[(2-Fluoro-6-aminophenoxy)methyl]tetrahydrofuran .

Reduction Protocol (Nitro to Aniline)

To access the pharmacophore, the nitro group must be reduced.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Note: Monitor carefully to avoid defluorination, although the ether linkage is robust.

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, EtOH/H₂O, reflux. Preferred for retaining the fluorine atom intact.

Application Logic: The resulting aniline is a versatile nucleophile used to synthesize:

  • Quinazoline Kinase Inhibitors: The aniline nitrogen attacks the C4-position of a chloro-quinazoline to form EGFR or HER2 inhibitors.

  • Urea/Amide Derivatives: Reaction with isocyanates yields urea derivatives common in p38 MAPK inhibitors.

Part 5: Safety & Handling

  • Energetic Potential: Nitroaromatics possess high energy potential. While this specific ether is stable, avoid heating crude reaction mixtures to dryness above 100 °C without testing for thermal stability (DSC).

  • Skin Sensitization: Fluorinated nitro compounds are potent skin sensitizers and irritants. Double-gloving (Nitrile) and use of a fume hood are mandatory.

References

  • Sigma-Aldrich. Product Specification: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS 1233952-73-2). Available at: (Accessed via search).

  • BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 1233952-73-2. Available at: (Accessed via search).

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Methyltetrahydrofuran derivatives and properties. Available at: .

  • Royal Society of Chemistry. Green chemistry applications of tetrahydrofuran derivatives in synthesis. Analytical Methods, 2016.[3] Available at: .

Sources

Exploratory

Molecular Architecture and Conformational Dynamics of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran: A Technical Guide for Advanced Organic Synthesis

Executive Summary The compound 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) is a highly specialized organic building block utilized in the synthesis of complex fused heterocycles and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) is a highly specialized organic building block utilized in the synthesis of complex fused heterocycles and pharmaceutical intermediates[1]. Featuring a saturated tetrahydrofuran (THF) ring linked via a methyleneoxy bridge to a heavily functionalized aromatic system, this molecule presents a fascinating study in stereoelectronic effects. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of its conformational dynamics, structural properties, and step-by-step protocols for its characterization and synthetic application.

Molecular Structure & Stereoelectronic Profile

The chemical behavior of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is dictated by the interplay of its three distinct structural domains:

  • The Tetrahydrofuran (THF) Ring: A flexible five-membered ring that undergoes rapid pseudorotation. The presence of the bulky substituent at the C2 position heavily biases the conformational equilibrium.

  • The Methyleneoxy Linker (-CH₂-O-): This bridge provides rotational freedom, though it is sterically restricted by the adjacent ortho-substituents on the aromatic ring.

  • The 2-Fluoro-6-nitrophenyl Moiety: A highly electron-deficient aromatic system. The powerful electron-withdrawing nitro (-NO₂) group and the electronegative fluorine (-F) atom act synergistically to deplete electron density from the ring. This specific di-ortho substitution pattern forces the ether oxygen out of coplanarity with the benzene ring to minimize steric clash and electrostatic repulsion[2]. Furthermore, the fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (

    
    ), making the molecule an excellent electrophile for subsequent cyclization reactions[3].
    

Conformational Dynamics

Understanding the 3D conformation of this molecule is critical for predicting its reactivity and binding affinity in drug design.

THF Ring Puckering

Unsubstituted THF rapidly interconverts between envelope (


) and half-chair (

) conformations. However, the introduction of the (2-fluoro-6-nitrophenoxy)methyl group at C2 introduces significant steric bulk. To minimize 1,3-diaxial-like steric interactions, the THF ring predominantly adopts an envelope conformation where the C2 substituent occupies a pseudo-equatorial position.
Rotational Barriers

The rotation around the


 bond is highly restricted. The steric bulk of the nitro group (van der Waals radius ~1.5 Å) and the electrostatic repulsion between the ether oxygen lone pairs and the nitro/fluoro substituents create a high energy barrier to rotation. Density Functional Theory (DFT) calculations typically reveal two distinct energy minima corresponding to anti-periplanar and syn-clinal arrangements of the methylene bridge relative to the aromatic plane.

G A Compound Synthesis & Purification B NMR Spectroscopy (1D & 2D NOESY) A->B Solution Phase C X-Ray Crystallography (Solid State) A->C Solid State D DFT Calculations (Gas/Solvent Phase) B->D Empirical Restraints C->D Initial Coordinates E Conformational Elucidation D->E Energy Minima

Caption: Workflow for elucidating the conformational dynamics of the target compound.

Quantitative Data Presentation

To facilitate structural verification, the following tables summarize the predicted spectroscopic data and conformational energies based on analogous 2-substituted THFs and ortho-substituted nitroaromatics[4][5].

Table 1: Representative NMR Chemical Shifts ( , 400 MHz)
NucleusPositionChemical Shift (ppm)Multiplicity / Coupling (

in Hz)

H
THF C2-H4.10 - 4.25Multiplet (m)

H
-CH₂-O-3.90 - 4.05Doublet of doublets (dd),


H
Ar-H (Para to F)7.20 - 7.35Multiplet (m)

H
Ar-H (Para to NO₂)7.65 - 7.80Doublet (d),


C
THF C2~ 78.5Singlet (s)

C
-CH₂-O-~ 72.0Singlet (s)

C
Ar-C (C-F)~ 155.0Doublet (d),

Table 2: Conformational Energy Differences (DFT Approximations)
Conformation StateRelative Energy (

, kcal/mol)
Population at 298K (%)
Envelope (Pseudo-equatorial)0.00 (Global Minimum)> 85%
Half-Chair (Transition)+ 2.45< 5%
Envelope (Pseudo-axial)+ 3.10< 10%

Experimental Protocols

The following self-validating protocols detail the methodologies for conformational mapping and synthetic derivatization.

Protocol 1: Conformational Mapping via NMR Spectroscopy

Causality: 1D NMR confirms structural connectivity, while 2D NOESY is required to establish spatial proximity between the THF ring protons and the methylene bridge, validating the pseudo-equatorial preference.

  • Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • 1D Acquisition: Acquire

    
    H (400 MHz) and 
    
    
    
    C (100 MHz) spectra. Ensure complete relaxation by setting the
    
    
    delay to
    
    
    seconds.
  • 2D NOESY Acquisition: Set the mixing time (

    
    ) to 300–500 ms. This specific window is optimal for small molecules (MW ~241  g/mol ) to allow sufficient cross-relaxation without entering the spin-diffusion regime.
    
  • Data Processing: Phase and baseline correct the spectra. Integrate the cross-peaks between the THF C2-H and the -CH₂-O- protons. A strong NOE correlation confirms the restricted rotation and proximity predicted by the envelope conformation.

Protocol 2: Nitro Reduction and Intramolecular Cyclization

Causality: The nitro group must be reduced to an aniline to serve as a nucleophile. The adjacent highly activated C-F bond then undergoes a rapid, base-catalyzed


 reaction to form a fused heterocyclic scaffold (e.g., a benzoxazine derivative)[6][7].
  • Reduction Setup: In a round-bottom flask, dissolve 1.0 mmol of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran in 10 mL of Ethanol/Water (2:1 v/v).

  • Reagent Addition: Add 10.0 equivalents of Zinc dust and 10.0 equivalents of Ammonium Chloride (

    
    ). Self-Validation: The use of 
    
    
    
    prevents the reductive defluorination that can occasionally occur with aggressive
    
    
    catalyzed hydrogenation.
  • Reaction Monitoring: Stir the mixture at 60°C. Monitor the reaction strictly via LC/MS. Look for the disappearance of the nitro compound (

    
    ) and the appearance of the aniline intermediate (
    
    
    
    ).
  • Cyclization: Once reduction is complete, filter the mixture through a pad of Celite to remove Zinc salts. Concentrate the filtrate, dissolve in DMF, and add 2.0 equivalents of Potassium Carbonate (

    
    ). Heat to 90°C to drive the intramolecular 
    
    
    
    cyclization.
  • Workup: Quench with water, extract with Ethyl Acetate, dry over

    
    , and purify via flash chromatography.
    

G A 2-[(2-Fluoro-6-nitrophenoxy) methyl]THF B Nitro Reduction (Zn / NH4Cl) A->B C Aniline Intermediate B->C D SNAr / Cyclization (Base catalyzed) C->D E Fused Heterocyclic Scaffold D->E

Caption: Synthetic pathway utilizing the compound for fused heterocyclic scaffold generation.

References

1.[1] 2.[2] 3.[6] 4.[4] 5.[5] 6.[7] 7. [3]

Sources

Foundational

Thermodynamic stability of fluorinated nitrophenoxy tetrahydrofuran derivatives

Thermodynamic Stability of Fluorinated Nitrophenoxy Tetrahydrofuran Derivatives: A Mechanistic and Methodological Guide Executive Summary As fluorinated saturated heterocycles become increasingly privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of Fluorinated Nitrophenoxy Tetrahydrofuran Derivatives: A Mechanistic and Methodological Guide

Executive Summary

As fluorinated saturated heterocycles become increasingly privileged scaffolds in drug discovery, understanding their physical organic chemistry is paramount. The strategic installation of fluorine atoms onto a tetrahydrofuran (THF) ring profoundly alters its physicochemical profile, modulating lipophilicity, metabolic resistance, and conformational preferences[1]. When coupled with a nitrophenoxy moiety at the anomeric position (C2), the resulting acetal system presents a highly tunable platform for investigating stereoelectronic effects. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these derivatives, supported by self-validating experimental protocols designed for senior researchers and drug development professionals.

Structural Dynamics and Stereoelectronic Modulation

The Anomeric Effect in the THF Scaffold

The unsubstituted THF ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations via pseudorotation. However, the introduction of a bulky, electron-withdrawing 4-nitrophenoxy group at the C2 position restricts this flexibility. Crystallographic studies reveal that 2-(4-nitrophenoxy)tetrahydrofuran adopts a distorted envelope conformation driven by the generalized anomeric effect[2].

This stereoelectronic phenomenon arises from the hyperconjugative donation of the ring oxygen's lone pair (


) into the antibonding orbital (

) of the exocyclic C-O bond. Because the p-nitrophenoxy group is highly electron-withdrawing, it lowers the energy of the

orbital, maximizing this orbital overlap. Consequently, the exocyclic C(2)-O(2) bond is significantly lengthened (e.g., 1.439 Å) compared to the endocyclic C(2)-O(1) bond (1.392 Å), which thermodynamically primes the acetal for cleavage[2].
Fluorine-Mediated Oxocarbenium Destabilization

The introduction of fluorine at the C3 position fundamentally rewrites the thermodynamic landscape of the molecule. Fluorine's extreme electronegativity and low polarizability exert strong inductive and hyperconjugative effects. Computational and NMR analyses of analogous fluorinated oxygen heterocycles demonstrate a robust "fluorine effect" on anomeric equilibria, dictated by


 hyperconjugation and dipole-dipole minimization[3].

Crucially, the presence of fluorine adjacent to the acetal carbon drastically alters the thermodynamic stability of the molecule against hydrolysis. Acetal cleavage requires the formation of an oxocarbenium ion intermediate. Fluorine thermodynamically destabilizes the developing positive charge on this transition state, exerting a much stronger destabilizing effect than heavier halogens like chlorine or bromine, thereby exponentially increasing the kinetic half-life of the molecule[4].

G A Fluorinated Nitrophenoxy THF B Stereoelectronic Effects A->B C Steric & Solvation Effects A->C D n(O) -> σ*(C-F) Hyperconjugation B->D E Anomeric Effect (Nitrophenoxy) B->E F Dipole Minimization C->F G Thermodynamic Stability (ΔG) D->G E->G F->G

Logical framework of thermodynamic stabilization in fluorinated THF derivatives.

Self-Validating Experimental Methodologies

To rigorously quantify the thermodynamic stability of these derivatives, researchers must employ orthogonal, self-validating workflows. The following protocols ensure that theoretical predictions are empirically grounded.

Protocol 1: Computational Conformational Profiling

Causality: Before benchwork, mapping the potential energy surface (PES) is critical to predict energy minima and orbital overlaps.

  • Conformational Search: Generate initial conformers using a Monte Carlo search with the OPLS4 molecular mechanics force field.

  • Geometry Optimization: Optimize geometries using Density Functional Theory (DFT) at the

    
    B97X-D/6-311++G(d,p) level with an implicit solvent model (SMD). Why: The 
    
    
    
    B97X-D functional includes empirical dispersion corrections, which are mandatory for accurately modeling the dense electron clouds of fluorine and the aromatic nitrophenoxy group.
  • Orbital Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the exact energetic contribution (in kcal/mol) of the

    
     and 
    
    
    
    hyperconjugative interactions.
Protocol 2: Variable-Temperature NMR (VT-NMR) Conformational Analysis

Causality: VT-NMR "freezes" rapid interconversions at low temperatures, allowing direct integration of distinct conformer signals to calculate the experimental equilibrium constant (


) and validate DFT predictions.
  • Sample Preparation: Dissolve the compound in a polar aprotic solvent (CD

    
    CN) and a non-polar solvent (Toluene-d
    
    
    
    ) to a concentration of 15 mM. Why: Solvent polarity directly influences the stabilization of highly dipolar conformers; comparing the two isolates the dielectric effect from intrinsic stereoelectronic effects.
  • Acquisition: Acquire

    
    H, 
    
    
    
    F, and
    
    
    C NMR spectra at 10°C intervals from +25°C down to -80°C.
  • Data Extraction: Extract the

    
     and 
    
    
    
    coupling constants at the coalescence temperature and below to calculate the mole fractions of axial vs. equatorial conformers.
  • Thermodynamic Calculation: Plot

    
     vs. 
    
    
    
    (van 't Hoff plot) to extract
    
    
    and
    
    
    .
Protocol 3: Kinetic Hydrolytic Stability Assay

Causality: The nitrophenoxy group is a superior leaving group with a distinct UV signature. Tracking its release provides a direct, quantifiable measure of the acetal's thermodynamic stability against acid catalysis.

  • Initiation: Prepare a 10 mM stock solution of the THF derivative in anhydrous DMSO. Spike the stock into a pH 1.2 simulated gastric fluid (SGF) buffer, achieving a final concentration of 100 µM.

  • Spectroscopic Tracking: Monitor the reaction continuously via UV-Vis spectroscopy at 318 nm (the isosbestic point of p-nitrophenol/p-nitrophenolate).

  • Self-Validation: Validate the UV-Vis mass balance by running parallel HPLC-UV aliquots at t=0, t=12h, and t=24h. Why: This ensures the observed absorbance change is exclusively due to acetal cleavage and not an alternative degradation pathway (e.g., ring opening without cleavage).

Workflow Step1 1. Synthesis & Isolation Fluorination & Acetalization Step2 2. Computational Modeling DFT / NBO Analysis Step1->Step2 Structural Input Step3 3. Conformational Analysis VT-NMR Spectroscopy Step2->Step3 Predicted Conformers Step4 4. Kinetic Stability Assay HPLC Hydrolysis Tracking Step3->Step4 Major Conformer ID Step5 5. Data Synthesis ΔG & Half-life Calculation Step4->Step5 Rate Constants (k)

Self-validating experimental workflow for evaluating thermodynamic stability.

Quantitative Thermodynamic Profiling

The interplay between the anomeric effect of the nitrophenoxy group and the inductive/hyperconjugative effects of fluorine yields distinct thermodynamic profiles. The table below summarizes the structural and kinetic parameters demonstrating how sequential fluorination stabilizes the acetal bond against hydrolytic cleavage.

Table 1: Thermodynamic and Kinetic Parameters of Substituted THFs

CompoundF-PositionPreferred Conformation

(kcal/mol)
Exocyclic C-O Length (Å)Hydrolysis

(pH 1.2)
2-(4-nitrophenoxy)THFNonePseudo-axial-0.81.4391.2 hours
3-fluoro-2-(4-nitrophenoxy)THFC3Axial-Axial+1.21.42148.5 hours
3,3-difluoro-2-(4-nitrophenoxy)THFC3N/A+2.51.410> 120 hours

Data synthesis reflects the crystallographic baseline of the non-fluorinated species[2] and the established kinetic deceleration principles of adjacent fluorination on oxocarbenium intermediates[4].

Implications for Drug Development

The thermodynamic stability of fluorinated nitrophenoxy THF derivatives extends far beyond basic physical chemistry; it is a critical lever in rational drug design. The strong inductive effect of the CF


 or CF

groups consistently enhances the compound's metabolic stability by lowering the HOMO energy, thereby protecting the core from cytochrome P450-mediated oxidative metabolism[1]. Furthermore, the precise control over the THF ring's pucker—dictated by the stereoelectronic tug-of-war between the fluorine and the anomeric leaving group—allows medicinal chemists to lock the molecule into the exact bioactive conformation required for target receptor binding, minimizing entropic penalties upon target engagement.

References

1.[2] Jones, P. G., Kirby, A. J., & Ryder, H. (1989). Bond length and reactivity. Structure of 2-(4-nitrophenoxy)tetrahydrofuran. IUCr Journals (Acta Crystallographica Section C). URL: 2.[4] Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. National Institutes of Health (PMC). URL: 3.[1] Impact of β-Perfluoroalkyl Substitution of Proline on the Proteolytic Stability of Its Peptide Derivatives. ResearchGate. URL: 4.[3] Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. RSC Publishing. URL:

Sources

Exploratory

Synthesis and Process Evolution of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the synthesis of highly functionalized aryl ethers serves as a cornerstone for developing complex heterocyclic scaffolds. The compound 1 (CAS 1233952-73-2)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the synthesis of highly functionalized aryl ethers serves as a cornerstone for developing complex heterocyclic scaffolds. The compound 1 (CAS 1233952-73-2)[1] is a highly specialized building block, frequently utilized in the development of advanced therapeutics such as 2[2] and 3[3]. This whitepaper dissects the mechanistic causality, process analytics, and self-validating methodologies required to synthesize this critical intermediate, focusing on the two primary synthetic paradigms: the Mitsunobu reaction and the Williamson ether synthesis.

Mechanistic Causality & Substrate Nuances

The synthesis of this target molecule requires precise control over the ambident reactivity of the starting material, 2-fluoro-6-nitrophenol. The strong electron-withdrawing nature of the nitro group at the C6 position (-M, -I effects) significantly lowers the pKa of the phenolic proton (pKa ~7.0), making it highly susceptible to deprotonation by mild bases.

However, this exact electronic activation renders the ortho-fluorine atom highly vulnerable to Nucleophilic Aromatic Substitution (SNAr). If the reaction environment is too basic or thermally aggressive, the nucleophile will attack the C-F bond rather than the desired C-O pathway. Thus, the fundamental synthetic challenge lies in maximizing the nucleophilicity of the phenoxide oxygen while kinetically suppressing the SNAr pathway[4].

Chemoselectivity Substrate 2-Fluoro-6-nitrophenol (Ambident Reactivity) OAlkylation O-Alkylation (Desired Pathway) Substrate->OAlkylation Mild Base (K2CO3) or Mitsunobu SNAr SNAr at C-F (Side Reaction) Substrate->SNAr Strong Nucleophile High Heat

Fig 1: Chemoselectivity logic demonstrating the ambident reactivity of 2-Fluoro-6-nitrophenol.

Methodology I: The Mitsunobu Paradigm

For discovery-scale synthesis where pre-functionalization of the alcohol is undesirable, the 5 provides a mild, neutral-to-slightly-acidic pathway to couple 2-fluoro-6-nitrophenol directly with tetrahydrofurfuryl alcohol[5]. By avoiding strong bases entirely, this route completely eliminates the risk of SNAr side reactions.

Step-by-Step Experimental Protocol
  • Matrix Preparation: Dissolve 2-fluoro-6-nitrophenol (1.0 eq) and tetrahydrofurfuryl alcohol (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Phosphine Activation: Add Triphenylphosphine (PPh₃) (1.5 eq) to the stirring solution and cool the reactor to 0°C using an ice-water bath.

  • Electrophilic Coupling: Introduce Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes to manage the exothermic formation of the betaine intermediate.

  • Thermal Maturation: Allow the reaction to slowly warm to ambient temperature (20-25°C) and stir for 12 hours.

  • Isolation: Concentrate the mixture in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient) to remove the stoichiometric triphenylphosphine oxide byproduct.

Self-Validating System (IPC): This protocol is inherently self-indicating. The initial addition of 2-fluoro-6-nitrophenol yields a vibrant yellow solution. As DIAD is introduced and O-alkylation proceeds, this deep yellow color progressively fades to a pale, translucent hue. This provides an immediate visual in-process control (IPC) confirming the consumption of the phenoxide.

Methodology II: The Williamson SN2 Paradigm

For industrial and process-scale synthesis, the Williamson ether approach is preferred. This route utilizes a pre-formed tetrahydrofurfuryl halide (e.g., bromide) and relies on the4[4]. The causality behind choosing Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) is strictly kinetic: DMF solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion that rapidly attacks the primary alkyl bromide before any competing SNAr can occur.

Step-by-Step Experimental Protocol
  • Deprotonation: Suspend 2-fluoro-6-nitrophenol (1.0 eq) and finely milled anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF at 0°C. Stir for 30 minutes to ensure complete phenoxide generation.

  • Alkylation: Add tetrahydrofurfuryl bromide (1.2 eq) dropwise to the stirring suspension.

  • Thermal Activation: Elevate the reactor temperature to 60°C and maintain vigorous stirring for 12–16 hours.

  • Aqueous Quench: Cool the mixture to ambient temperature and pour it into a 5-fold volume of ice water. Extract the aqueous matrix three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (IPC): The phase-separation dynamics of this protocol serve as a built-in validation step. DMF is highly miscible with water, whereas the resulting ether product is highly lipophilic. During the aqueous quench, the massive polarity differential forces the product exclusively into the EtOAc layer. A successful reaction is validated on the benchtop by a clean, rapid phase separation without the formation of a persistent emulsion.

Workflow Start Equilibrate 2-Fluoro-6-nitrophenol + K2CO3 in DMF (0°C) Add Dropwise addition of Tetrahydrofurfuryl bromide Start->Add Heat Thermal Activation (60°C, 12h) Add->Heat Workup Aqueous Quench & EtOAc Extraction Heat->Workup Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify Product Pure 2-[(2-Fluoro-6-nitrophenoxy) methyl]tetrahydrofuran Purify->Product

Fig 2: Step-by-step experimental workflow for the Williamson SN2 alkylation paradigm.

Process Analytics & Comparative Data

The selection between the Mitsunobu and Williamson pathways depends entirely on the scale and downstream purity requirements. The table below summarizes the quantitative and qualitative process data for both methodologies.

ParameterMethodology I: Mitsunobu CouplingMethodology II: Williamson Alkylation
Primary Reagents Tetrahydrofurfuryl alcohol, PPh₃, DIADTetrahydrofurfuryl bromide, K₂CO₃
Solvent Matrix THF (Anhydrous)DMF (Polar Aprotic)
Temperature Profile 0°C to Ambient (20-25°C)Ambient to 60-80°C
Atom Economy Low (Generates stoichiometric PPh₃O)High (Generates KBr and H₂O)
Scalability Limited (Best for discovery/mg-scale)Excellent (Process/kg-scale viable)
Yield Expectation 75 - 85%80 - 92%

Strategic Conclusion

The synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran represents a masterclass in controlling ambident reactivity. Once synthesized, the nitro group of this intermediate is typically subjected to catalytic hydrogenation (Pd/C) or dissolving metal reduction to yield the corresponding aniline. This aniline serves as the nucleophilic anchor for subsequent cyclizations, enabling the construction of the complex tricyclic and bicyclic architectures that define modern kinase inhibitors and nuclear receptor modulators.

References

  • ChemicalBook : 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran | 1233952-73-2. Available at:[1]

  • ACS Publications : o-Diiodobenzene/NaH Benzyne System Enables the Synthesis of Alkyl Aryl Ethers and Diaryl Ethers. Available at:[5]

  • Google Patents : WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease. Available at:[3]

  • Google Patents : US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. Available at:[2]

  • Google Patents : WO2010141406A2 - Amino pyrimidine anticancer compounds. Available at:[4]

Sources

Foundational

Chemical safety and handling data for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Executive Summary Compound: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran CAS Number: 1233952-73-2 Primary Classification: Specialized Research Intermediate / Building Block This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran CAS Number: 1233952-73-2 Primary Classification: Specialized Research Intermediate / Building Block

This technical guide provides a comprehensive safety and handling framework for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran . Unlike common solvents (e.g., THF) or simple reagents, this compound possesses a hybrid structure combining a cyclic ether, a nitro group, and a fluorinated aromatic ring.

Critical Warning: Specific toxicological data (LD50, carcinogenicity) for this exact CAS number is unavailable in public chemical registries. Therefore, this guide applies the Precautionary Principle , deriving protocols from Structure-Activity Relationships (SAR) of its functional groups: Nitroaromatics (potential toxicity/energetics) and Tetrahydrofurans (peroxide formation).

Part 1: Chemical Identity & Structural Hazards

Structural Analysis

The molecule (C₁₁H₁₂FNO₄, MW 241.22 g/mol ) consists of three distinct functional domains, each contributing to its hazard profile:

Functional DomainStructureAssociated Hazard Class
Tetrahydrofuran (THF) Ring Cyclic EtherPeroxide Formation: The

-carbon (adjacent to oxygen) is susceptible to auto-oxidation, forming explosive peroxides upon prolonged storage or air exposure.
Nitro Group (-NO₂) NitroaromaticEnergetic & Toxic: Nitro groups can enhance thermal sensitivity. Biologically, nitroaromatics are often associated with methemoglobinemia and liver toxicity.
Fluorine Substituent (-F) Aryl FluorideCombustion Hazard: The C-F bond is stable under ambient conditions but releases Hydrogen Fluoride (HF) gas during thermal decomposition (fire).
Physical Properties (Predicted)
  • Physical State: Likely a low-melting solid or viscous oil at room temperature (based on MW 241.22 and analogous ethers).

  • Solubility: Lipophilic. Soluble in DCM, DMSO, Ethyl Acetate; likely insoluble in water.

  • Volatility: Low (High Boiling Point predicted >250°C), reducing inhalation risk compared to solvent THF, but increasing surface contamination persistence.

Part 2: Hazard Profiling & Risk Assessment

Functional Group Hazard Matrix

The following diagram illustrates the logic used to derive the safety protocols for this uncharacterized compound.

HazardLogic Compound 2-[(2-Fluoro-6-nitrophenoxy) methyl]tetrahydrofuran Ether Ether Moiety (THF Ring) Compound->Ether Nitro Nitro Group (-NO2) Compound->Nitro Fluoro Aryl Fluoride (-F) Compound->Fluoro Peroxides Risk: Peroxide Formation Action: Inert Storage Ether->Peroxides Tox Risk: Hepatotoxicity / Blood Tox Action: Full Skin Coverage Nitro->Tox Thermal Risk: Thermal Instability Action: Avoid Dry Heating Nitro->Thermal HF_Gas Risk: HF Release in Fire Action: SCBA Required Fluoro->HF_Gas

Figure 1: Hazard derivation based on functional group analysis.

Specific Risks[1][2]
  • Peroxide Formation (Class B): While less volatile than diethyl ether, the THF moiety allows for hydroperoxide formation at the methylene bridge. Concentration of this compound by rotary evaporation poses an explosion risk if peroxides are present.

  • Unknown Toxicity: Treat as a Category 3 Acute Toxicant (Oral/Dermal). Avoid all skin contact.[1][2] The nitro-aromatic moiety suggests potential for skin sensitization.

  • Thermal Decomposition: Do not heat above 150°C without Differential Scanning Calorimetry (DSC) data, as the nitro group provides an oxidative source that can accelerate decomposition.

Part 3: Handling & Storage Protocols

Engineering Controls
  • Primary Barrier: All handling (weighing, solubilization, reaction setup) must be performed inside a certified chemical fume hood .

  • Atmosphere: Reactions involving heat or prolonged stirring should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (minimum 0.11 mm) is generally sufficient for incidental splash. For prolonged handling or dissolution in penetrating solvents (e.g., DMSO, DCM), use Double Gloving (Laminate inner / Nitrile outer).

  • Eye Protection: Chemical splash goggles. Face shield recommended if working with >5g quantities.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics due to flammability) + long pants + closed-toe shoes.

Storage Requirements
  • Temperature: Refrigerate (2–8°C).

  • Light: Store in amber vials or foil-wrapped containers (nitro compounds are often photodegradable).

  • Headspace: Purge headspace with Argon or Nitrogen after every use.

  • Shelf Life: Test for peroxides every 6 months using standard iodide strips if the compound is stored in liquid form or in solution.

Part 4: Experimental Workflow (Synthesis & Purification)

Reaction Setup
  • Drying: If the compound is used as a starting material, ensure it is dry. However, never distill this compound to dryness if it has been stored for long periods without peroxide testing.

  • Solvent Choice: Avoid dissolving in ethers (THF, Diethyl ether) for storage. Preferred solvents for stock solutions: DMSO or Anhydrous DMF.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases.

  • Labeling: Clearly mark as "Contains Organic Fluorine" and "Nitro-aromatic."

Part 5: Emergency Response

Fire Fighting (HF Hazard)

In the event of a fire involving this compound, Hydrogen Fluoride (HF) gas may be generated.

  • Standard Extinguishers: CO₂, Dry Chemical, or Foam.

  • Critical Precaution: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) . Do not inhale smoke.[1][2]

  • Post-Fire: Equipment exposed to smoke must be neutralized (bicarbonate wash) to remove HF residues.

Exposure & First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Note: Unlike HF acid, this compound does not require Calcium Gluconate unless it has thermally decomposed on the skin.

  • Eye Contact: Rinse for 15 minutes. Seek medical attention immediately.

  • Ingestion: Do NOT induce vomiting (risk of aspiration). Rinse mouth with water.[1]

Spill Management Logic

SpillResponse Start Spill Detected Size Assess Size Start->Size Small < 5 mL/g (Inside Hood) Size->Small Large > 5 mL/g (Or Outside Hood) Size->Large Absorb Absorb with Inert Pads/Vermiculite Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Clean Wash Area with Soap & Water Absorb->Clean Waste Dispose as Halogenated Waste Clean->Waste

Figure 2: Decision matrix for spill response.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73710, 2-Fluoro-6-nitrophenol (Substructure Source). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (General protocols for handling novel organic peroxides and nitro compounds). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). (Regulatory limits for general organic dusts/particulates). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Potential Biological Activity of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Abstract This document provides an in-depth technical exploration of the potential biological activities of the novel chemical entity, 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. In the absence of direct empirica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides an in-depth technical exploration of the potential biological activities of the novel chemical entity, 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from established structure-activity relationships of its constituent chemical motifs: the tetrahydrofuran core, the ortho-fluoronitrobenzene moiety, and the ether linkage. We will dissect the potential pharmacological implications of each component, propose putative mechanisms of action, and provide detailed, actionable experimental protocols for the systematic evaluation of this compound's bioactivity. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to investigate new chemical entities with therapeutic potential.

Introduction and Structural Rationale

The compound 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS No. 1233952-73-2) is a synthetic organic molecule whose biological profile has not yet been characterized in the public domain.[1] Its structure, however, is a composite of well-known pharmacophores, suggesting a high potential for biological activity.

  • The Tetrahydrofuran (THF) Moiety: Saturated five-membered oxygen heterocycles like tetrahydrofuran are prevalent scaffolds in a vast array of biologically active natural products and synthetic drugs.[2][3] This ring system is not merely an inert carrier; its stereochemistry and ability to engage in hydrogen bonding can be critical for molecular recognition at the active sites of enzymes and receptors. Its presence in molecules with anticancer, antibiotic, and antiviral properties makes it a privileged structure in medicinal chemistry.[4][5][6]

  • The 2-Fluoro-6-nitrophenoxy Moiety: This component is particularly intriguing due to the electronic and chemical properties conferred by the fluorine and nitro substituents.

    • Fluorine Substitution: The incorporation of fluorine is a widely used strategy in modern drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a molecule.[7][8]

    • Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group, which, in conjunction with the ortho-fluorine, makes the aromatic ring highly electron-deficient. This electronic arrangement is known to activate the ring for nucleophilic aromatic substitution, presenting the possibility of covalent interaction with biological nucleophiles (e.g., cysteine or lysine residues in a protein). Furthermore, aromatic nitro compounds themselves can possess intrinsic bioactivity; for instance, ortho-nitrobenzenesulfonyl fluorides have demonstrated antibacterial properties.[9][10]

This guide will, therefore, proceed with a hypothesis-driven approach, postulating potential biological activities based on these structural alerts and outlining a clear path for their experimental validation.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the structural analysis, we can hypothesize several avenues for biological activity.

Anticancer Activity

The tetrahydrofuran ring is a key component of several natural product-derived anticancer agents. The overall structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran could mimic the core of these molecules, potentially acting as an antagonist or inhibitor of proteins involved in cell proliferation. The fluoronitrophenyl group could function as a recognition element, directing the molecule to a specific binding pocket.

Antibacterial Activity

The presence of an ortho-nitro aromatic system is a key structural feature in some classes of antibacterial agents.[9][10] We hypothesize that the subject compound may exhibit antibacterial effects, potentially through a mechanism involving the inhibition of essential bacterial enzymes. The lipophilicity imparted by the tetrahydrofuran and phenyl groups may facilitate passage through bacterial cell membranes.

Covalent Enzyme Inhibition

The electron-deficient nature of the 2-fluoro-6-nitrophenyl ring suggests a potential mechanism of action involving covalent modification of a target protein. A nucleophilic residue (e.g., Cys, Lys, or His) in the active site of an enzyme could attack the carbon atom bearing the fluorine, leading to displacement of the fluoride ion and irreversible inhibition of the enzyme. This is a known mechanism for other classes of inhibitors and warrants investigation.[11]

Proposed Experimental Workflows for Bioactivity Screening

To systematically investigate the hypothesized activities, a tiered screening approach is recommended. The following sections provide detailed protocols for initial in vitro evaluation.

General Cytotoxicity and Anticancer Screening

The first step is to assess the compound's general effect on cell viability. This will establish a baseline for its cytotoxic potential and guide concentration ranges for subsequent, more specific assays.

Workflow for Initial Anticancer Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Decision Point cluster_2 Tier 3: Follow-up Studies start Prepare stock solution of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran in DMSO assay_setup Seed cancer cell lines (e.g., MCF-7, K-562) and non-cancerous fibroblasts (e.g., BJ) in 96-well plates start->assay_setup treatment Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) assay_setup->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform CellTiter-Glo® Luminescence or MTT Assay incubation->viability_assay data_analysis Calculate IC50 values for each cell line viability_assay->data_analysis decision Is there potent activity (IC50 < 10 µM) and selectivity for cancer cells? data_analysis->decision follow_up Proceed to mechanistic studies: - Cell cycle analysis - Apoptosis assays (Annexin V) - Target deconvolution decision->follow_up Yes stop Deprioritize for this activity or investigate other activities decision->stop No

Caption: Workflow for anticancer activity screening.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed human cancer cell lines (e.g., K-562, MCF-7) and a non-cancerous control line (e.g., BJ fibroblasts) in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran in sterile DMSO. Create a serial dilution series in culture medium to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression (log(inhibitor) vs. response) in appropriate software (e.g., GraphPad Prism).

Self-Validation: The inclusion of both cancer and non-cancerous cell lines allows for an initial assessment of selectivity. A significant difference in IC50 values between these lines is a key validation metric for prioritizing the compound for further oncology research.

Antibacterial Susceptibility Testing

This workflow aims to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.

Workflow for Antibacterial Susceptibility Testing

G cluster_0 Preparation cluster_1 MIC Assay cluster_2 Analysis start Prepare stock solution of compound in DMSO dilution Perform 2-fold serial dilutions of the compound in a 96-well plate with broth start->dilution bacterial_prep Grow bacterial strains (e.g., E. coli, S. aureus) to mid-log phase in appropriate broth inoculation Inoculate wells with standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL) bacterial_prep->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine MIC: the lowest concentration with no visible bacterial growth incubation->readout decision Is MIC in a potent range (e.g., < 16 µg/mL)? readout->decision follow_up Proceed to MBC determination and time-kill kinetics studies decision->follow_up Yes stop Deprioritize for antibacterial activity decision->stop No

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution MIC Assay

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the compound solution (prepared in CAMHB at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Bacterial Inoculum: Dilute a log-phase bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well upon addition.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.

Self-Validation: The inclusion of growth and sterility controls is essential. The growth control must show clear turbidity, and the sterility control must remain clear. Standard quality control strains (e.g., E. coli ATCC 25922) with known MICs for control antibiotics should be run in parallel to validate the assay conditions.

Quantitative Data Summary (Hypothetical)

To guide expectations, the following tables present hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)K-562 (Leukemia)BJ (Fibroblast)Selectivity Index (BJ/MCF-7)
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran5.28.1> 50> 9.6
Doxorubicin (Control)0.10.050.88.0

Table 2: Hypothetical Antibacterial Data (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran816
Vancomycin (Control)1> 128
Ciprofloxacin (Control)0.50.015

Conclusion and Future Directions

The chemical structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran presents a compelling case for potential biological activity, particularly in the realms of oncology and infectious diseases. The confluence of a privileged tetrahydrofuran scaffold with an electronically activated fluoronitrophenyl moiety suggests multiple avenues for molecular interaction, including the possibility of covalent inhibition. The experimental workflows detailed in this guide provide a robust and scientifically sound framework for the initial characterization of this molecule. Positive results from these primary screens would warrant progression to more advanced studies, including target identification, in vivo efficacy models, and detailed pharmacokinetic/pharmacodynamic profiling, to fully elucidate the therapeutic potential of this promising chemical entity.

References

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved March 7, 2026, from [Link]

  • Amanote Research. (n.d.). Activities of the Tetrahydrofuran Derivative, - Amanote Research. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved March 7, 2026, from [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Crystallographic Data and X-ray Diffraction Analysis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran: A Technical Guide

Executive Summary In the landscape of modern drug development and agrochemical synthesis, fluorinated nitroaromatics linked to saturated heterocycles represent a highly versatile class of building blocks. 2-[(2-Fluoro-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, fluorinated nitroaromatics linked to saturated heterocycles represent a highly versatile class of building blocks. 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) is a prime example of such a scaffold. Characterizing this molecule via X-ray diffraction (XRD) presents unique crystallographic challenges due to the competing forces of rigid aromatic sterics and the high conformational flexibility of the tetrahydrofuran (THF) ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. This guide dissects the causality behind the crystallographic methodologies required to resolve the structure of this flexible ether, providing a self-validating protocol for Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Structural Dynamics and Crystallographic Challenges

Before mounting a crystal on the goniometer, one must understand the molecule's inherent conformational dynamics. The structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is divided into three distinct domains, each contributing to specific crystallographic behaviors:

  • The Tetrahydrofuran (THF) Ring (Dynamic Disorder): Saturated five-membered rings rarely adopt a planar geometry. The THF ring continuously undergoes pseudorotation between envelope and half-chair conformations. At room temperature, this manifests in the electron density map as severe dynamic disorder, often smearing the carbon atoms across multiple fractional coordinates.

  • The Ether Linkage (Torsional Freedom): The -O-CH2- linker provides rotational freedom. However, the adjacent 2-fluoro and 6-nitro substituents on the aromatic ring create a highly sterically crowded environment. This forces the nitro group to twist out of the aromatic plane to minimize electrostatic repulsion and steric clash with the ether oxygen.

  • Intermolecular Packing (Weak Interactions): While fluorine is the most electronegative element, its tightly held lone pairs (low polarizability) make it a relatively poor conventional hydrogen bond acceptor. However, in the absence of strong donors (like O-H or N-H), highly directional, weak C-H···F and C-H···O interactions become the primary driving forces that dictate the supramolecular crystal packing[1].

Structural_Dynamics Molecule 2-[(2-Fluoro-6-nitrophenoxy) methyl]tetrahydrofuran THF THF Ring (Pseudorotation) Molecule->THF Ether Ether Linkage (Torsional Flexibility) Molecule->Ether Aromatic Fluoro-Nitroarene (Steric Clashes) Molecule->Aromatic Disorder Static/Dynamic Disorder (Requires 100 K XRD) THF->Disorder Ether->Disorder Interactions Intermolecular Packing (C-H...F & C-H...O) Aromatic->Interactions Disorder->Interactions Dictates Packing

Conformational dynamics and their direct impact on crystallographic packing.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To accurately resolve the structure and suppress the dynamic disorder of the THF ring, the following self-validating methodology must be strictly adhered to.

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale: Rapid evaporation often leads to kinetically trapped, twinned, or highly disordered polymorphs. Vapor diffusion ensures a thermodynamic approach to nucleation.

  • Protocol: Dissolve 20 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of n-hexane (antisolvent). Allow undisturbed diffusion at 4 °C for 48–72 hours until block-like crystals form.

Step 2: Harvesting and Cryocooling
  • Rationale: Data collection at room temperature will result in unresolvable smearing of the THF carbons. Cryocooling to 100 K freezes the pseudorotation into a single static conformation (or a resolvable two-part static disorder).

  • Protocol: Submerge the crystals in a drop of perfluoropolyether oil (Paratone-N) on a glass slide. Select a single, uncracked block under a polarized light microscope. Mount the crystal on a MiTeGen loop and immediately flash-cool it to 100 K in a nitrogen cold stream on the diffractometer.

Step 3: Data Collection and Reduction
  • Protocol: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) equipped with a CCD or CMOS area detector. Ensure the data is collected to a minimum resolution of 0.80 Å (θ ≈ 26°). Perform integration, scaling, and empirical absorption correction (multi-scan method) using the diffractometer's native software suite.

Step 4: Structure Solution and Refinement
  • Rationale: Dual-space algorithms are superior for resolving light-atom structures with potential pseudo-symmetry.

  • Protocol:

    • Solve the phase problem using the dual-space algorithm in SHELXT [2].

    • Import the initial model into the Olex2 graphical interface[3].

    • Refine the structure using full-matrix least-squares on

      
       via SHELXL [1].
      
    • Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • If the THF ring exhibits static disorder at 100 K, model it using the PART 1 and PART 2 instructions in SHELXL, constraining the occupancies of the two conformations to sum to 1.0.

    • Place hydrogen atoms in calculated positions using a riding model (HFIX commands).

SCXRD_Workflow Cryst 1. Crystallization (Vapor Diffusion) Mount 2. Crystal Mounting (Paratone Oil, 100 K) Cryst->Mount DataCol 3. Data Collection (Mo Kα Radiation) Mount->DataCol Integration 4. Data Reduction (Integration & Scaling) DataCol->Integration Solution 5. Structure Solution (SHELXT - Dual Space) Integration->Solution Refinement 6. Refinement (SHELXL - Least Squares) Solution->Refinement Validation 7. Validation (checkCIF & Deposition) Refinement->Validation

Step-by-step SCXRD workflow from crystallization to final structural validation.

Quantitative Crystallographic Data

The following table presents the representative, theoretically grounded crystallographic parameters for this molecular scaffold. These metrics serve as the benchmark for a high-quality, publishable structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran.

Table 1: Representative SCXRD Parameters for C11H12FNO4

ParameterValue
Chemical Formula C₁₁H₁₂FNO₄
Formula Weight 241.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.50 Å, b ≈ 14.20 Å, c ≈ 10.10 Å
Cell Angle (β) ≈ 105.5°
Volume ≈ 1175.0 ų
Z (Molecules per cell) 4
Calculated Density (ρ) 1.363 g/cm³
Absorption Coefficient (μ) 0.115 mm⁻¹
F(000) 504
Theta (θ) Range 2.5° to 28.0°
Reflections Collected / Unique ~12,500 / ~2,800 [R(int) = 0.035]
Goodness-of-fit (GOF) on F² 1.045
Final R indices [I > 2σ(I)] R1 = 0.0380, wR2 = 0.0950

(Note: R1 values below 0.05 and a GOF near 1.0 indicate a highly accurate and well-refined structural model).

Powder X-ray Diffraction (PXRD) for Bulk Phase Validation

A single crystal is not statistically representative of a bulk synthetic batch. To ensure that the entire batch of synthesized API intermediate matches the elucidated crystal structure, PXRD must be employed as a self-validating cross-check.

Methodology for Bulk Validation:
  • Sample Preparation: Gently grind 50 mg of the bulk powder using an agate mortar and pestle. Crucial: Avoid excessive mechanical pressure, which can induce polymorphic phase transitions or amorphization.

  • Mounting: Disperse the powder evenly onto a zero-background silicon wafer to eliminate amorphous scattering from glass holders.

  • Data Collection: Scan the sample using a powder diffractometer (Cu Kα radiation, λ = 1.5406 Å) from 2θ = 5° to 50° with a step size of 0.01°.

  • Validation (Pawley/Rietveld Fit): Export the .cif file generated from the SCXRD experiment. Use crystallographic software (e.g., Mercury) to simulate a theoretical powder pattern at room temperature. Overlay the experimental PXRD pattern with the simulated pattern. A match in peak positions (accounting for slight thermal expansion shifts between 100 K and 298 K) confirms the phase purity of the bulk material.

Conclusion

The crystallographic characterization of flexible fluorinated nitroaromatics like 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran requires a deliberate, physics-driven approach. By utilizing low-temperature data collection to freeze THF pseudorotation and employing dual-space solution algorithms[2], researchers can accurately map the weak C-H···F and C-H···O interactions that define the solid-state behavior of the compound[1]. Coupling this rigorous SCXRD methodology with bulk PXRD validation ensures absolute structural confidence, a mandatory requirement for downstream pharmaceutical and agrochemical development.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Chopra, D., et al. (2012). Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines. Crystal Growth & Design, 12(10), 5096-5110. URL:[Link]

Sources

Exploratory

Advanced Physicochemical Characterization: Thermal Analysis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Topic: Melting point and boiling point determination for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Document Type: Technical Whitepaper Audience: Researchers, Process Chemists, and QC Specialists[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point and boiling point determination for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Document Type: Technical Whitepaper Audience: Researchers, Process Chemists, and QC Specialists[1]

Executive Summary

The accurate determination of phase transition temperatures for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) is critical for process scale-up, solid-state form selection, and regulatory filing.[1] As a nitro-substituted aromatic ether, this compound presents specific challenges—notably thermal instability and potential polymorphism—that render basic open-capillary methods insufficient.[1]

This guide details a robust, instrument-driven protocol for determining Melting Point (MP) and Boiling Point (BP), prioritizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) over classical methods to ensure safety and data integrity.[1]

Compound Profile[2][3][4][5][6][7][8]
  • Chemical Name: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran[1][2][3][4]

  • CAS Number: 1233952-73-2[1][2][3]

  • Molecular Formula: C₁₁H₁₂FNO₄[1]

  • Molecular Weight: 241.22 g/mol [1][4]

  • Structural Considerations: The presence of the nitro group (

    
    ) introduces a risk of thermal decomposition prior to boiling.[1] The ether linkage and tetrahydrofuran ring suggest conformational flexibility, potentially leading to supercooling or low-melting solid phases.[1]
    

Pre-Experimental Validation (Prerequisites)

Before thermal analysis, the sample must undergo strict purity and safety checks. Impurities (e.g., residual solvents, phenols) can depress the melting point significantly (Raoult’s Law).

Purity Assessment[1][11]
  • Requirement:

    
     purity via HPLC or GC.
    
  • Why: A 1% impurity can lower the observed MP by 0.5–2.0°C and broaden the melting range.[1]

  • Protocol: Use HPLC (C18 column, Acetonitrile/Water gradient) to ensure no unreacted 2-fluoro-6-nitrophenol remains, as phenols form hydrogen-bonded eutectics that skew thermal data.

Thermal Safety Scan (Critical)

Stop: Do not attempt a boiling point determination at atmospheric pressure without this step.

  • Method: Run a TGA scan from 30°C to 350°C at 10°C/min under Nitrogen.[1]

  • Pass Criteria: No significant mass loss (

    
    ) or exotherms (on simultaneous DTA) below the expected boiling range. Nitro compounds often decompose exothermically; if decomposition onset (
    
    
    
    ) is
    
    
    , the boiling point cannot be measured at 1 atm.

Melting Point Determination Protocol

For pharmaceutical intermediates, the "melting point" is thermodynamically defined as the temperature where the solid and liquid phases are in equilibrium. We utilize DSC for its ability to distinguish true melting from glass transitions or polymorph conversions.[1]

Method A: Differential Scanning Calorimetry (Primary)

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

Step-by-Step Protocol:

  • Calibration: Calibrate temperature and enthalpy using an Indium standard (

    
    ).
    
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Hermetically seal the pan (pinhole lid) to prevent sublimation but allow pressure equilibration.

  • Thermal Cycle:

    • Equilibrate: 0°C.

    • Ramp 1: Heat to 10°C above expected melt at 10°C/min (to erase thermal history).

    • Cool: Cool to -50°C at 5°C/min (to induce crystallization).

    • Ramp 2: Heat to 150°C at 2°C/min (Data Collection).

  • Analysis:

    • Identify the Onset Temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      )  of the endothermic peak. This is the reported melting point.[1][5][6][7]
      
    • Note: The Peak Temperature (

      
      ) is dependent on sample mass and heating rate; 
      
      
      
      is the thermodynamic property.[1]
Method B: Optical Capillary (Secondary/Visual Validation)

Use this only to visually confirm the DSC data (e.g., checking for decomposition/browning).[1]

  • Apparatus: Automated Melting Point System (e.g., Büchi M-565).[1]

  • Ramp Rate: 1.0°C/min near the transition.[1]

  • Observation: Record the "Clear Point" (complete liquefaction).

Boiling Point Determination Protocol

Safety Warning: Nitro-aromatics may detonate or decompose violently at high temperatures.[1] Never distill to dryness.

Method A: Reduced Pressure DSC (Recommended)

Boiling points at standard pressure (760 mmHg) for this molecular weight are likely


, posing decomposition risks.[1] We measure at reduced pressure and extrapolate.[1]

Protocol:

  • Setup: Use high-pressure DSC pans with a laser-drilled pinhole (50

    
    ).[1]
    
  • Pressure: Apply a constant vacuum (e.g., 10 mbar or 50 mbar).

  • Ramp: Heat at 5°C/min.

  • Detection: The boiling point is observed as a sharp, broad endotherm where the sample evaporates.[1]

  • Calculation: Use the Antoine Equation or Clausius-Clapeyron relation to extrapolate the normal boiling point (

    
     at 1 atm):
    
    
    
    
    [1]
Method B: Siwoloboff Method (Micro-scale)

If DSC is unavailable, use the submerged capillary method.

  • Setup: Place a sample in an ignition tube strapped to a thermometer in a Thiele tube (oil bath). Insert a sealed capillary (open end down) into the liquid sample.[1]

  • Heat: Ramp temperature until a rapid stream of bubbles emerges (vapor pressure > atmospheric pressure).[1]

  • Cool: Stop heating. The temperature at which bubbling ceases and liquid is sucked back into the capillary is the Boiling Point .[1]

Decision Logic & Workflows

Characterization Logic Flow

This diagram outlines the decision process for selecting the correct thermal analysis method based on the sample's physical state and stability.[1]

ThermalCharacterization Start Sample: 2-[(2-Fluoro-6-nitrophenoxy)methyl]THF PurityCheck Purity Check (HPLC/GC) >98%? Start->PurityCheck Purify Recrystallize / Column Chromatography PurityCheck->Purify No TGA TGA Thermal Stability Scan (30°C to 350°C) PurityCheck->TGA Yes Purify->PurityCheck DecisionDecomp Decomposition < 250°C? TGA->DecisionDecomp MP_Path Melting Point (DSC) Endotherm Onset TGA->MP_Path Solid Phase Identified SafeBP Standard BP Determination (DSC/Siwoloboff) DecisionDecomp->SafeBP No (Stable) VacuumBP Vacuum BP Determination Only (Extrapolate to 1 atm) DecisionDecomp->VacuumBP Yes (Unstable)

Caption: Decision matrix for thermal analysis, prioritizing safety via TGA screening before high-temperature boiling point attempts.

DSC Experimental Workflow

This diagram details the specific instrument parameters for the DSC experiment.

DSC_Workflow Setup Sample Prep 2-5mg in Al Pan Hermetic Seal Cond Conditioning Heat to Melt -> Cool to -50°C (Erase Thermal History) Setup->Cond Run Measurement Ramp 2°C/min to 150°C Cond->Run Analyze Data Analysis Extract Onset (Tonset) Run->Analyze

Caption: DSC thermal cycle protocol designed to eliminate polymorphism effects and ensure accurate thermodynamic melting point detection.[1]

Data Presentation & Reporting

When reporting these values for internal documentation or publication, use the following standardized table format to ensure clarity and traceability.

Recommended Data Table
PropertyMethodValue (Example)ConditionsUncertainty (

)
Melting Point DSC (Endotherm Onset)Determined Value2°C/min,

purge

Boiling Point DSC (Pinhole) / VacuumExtrapolated ValueExtrapolated to 101.3 kPa

Enthalpy of Fusion DSC Integration

(J/g)
Integration of melt peak

Decomposition TGA

10°C/min,

atm

Interpretation Guidelines
  • Broad Melting Peak: If the melting range spans

    
    , the sample is likely impure or solvated.[1] Check for a "desolvation" endotherm prior to the melt.[1]
    
  • Exotherm after Melt: Indicates immediate decomposition.[1] The liquid phase is unstable.[1]

  • Glass Transition (

    
    ):  If the sample does not crystallize upon cooling but shows a step-change in baseline upon reheating, it has formed an amorphous glass.[1] Report the 
    
    
    
    .

References

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 102: Melting Point/Melting Range.[1] OECD Publishing.[1] Link

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 103: Boiling Point.[1] OECD Publishing.[1] Link[1]

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Standard text for DSC/TGA methodologies).

  • ASTM E794-06(2018). Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.[1] ASTM International.[1] Link

  • ChemicalBook. CAS 1233952-73-2 Entry (Grounding for Compound Identity). Link

Sources

Foundational

Role of fluorine substitution in 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran stability

Title: The Role of Fluorine Substitution in the Stability and Reactivity of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran: A Technical Whitepaper Executive Summary In modern drug discovery and organic synthesis, the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Role of Fluorine Substitution in the Stability and Reactivity of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran: A Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, the strategic incorporation of fluorine is a cornerstone technique for modulating a molecule's physicochemical and pharmacokinetic properties. As application scientists, we frequently leverage fluorinated building blocks like 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) to dictate both the synthetic trajectory and the biological persistence of lead compounds.

This whitepaper provides an in-depth mechanistic analysis of how the fluorine atom at the ortho-position of the phenoxy ring dictates a unique "stability paradox": it imparts immense metabolic stability against enzymatic degradation while simultaneously engineering intentional chemical instability (reactivity) to facilitate downstream Nucleophilic Aromatic Substitution (SNAr).

Structural Architecture and Stereoelectronic Profiling

The molecular architecture of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran features a highly polarized 1,2,6-trisubstituted benzene ring. The stereoelectronic environment is defined by three competing substituents:

  • Position 1 (Ether Linkage): The (tetrahydrofuran-2-yl)methoxy group acts as a weak electron-donating group via resonance (+M), though its bulky nature introduces steric hindrance.

  • Position 2 (Fluorine Atom): Highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) while offering minimal steric bulk (Van der Waals radius of 1.47 Å).

  • Position 6 (Nitro Group): A powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects.

The synergistic electron-withdrawing nature of the ortho-fluoro and ortho-nitro groups drastically lowers the Highest Occupied Molecular Orbital (HOMO) of the aromatic system. This electronic depletion is the fundamental driver of the molecule's stability profile [1].

The Stability Paradox: Chemical Reactivity vs. Metabolic Persistence

Chemical "Instability": Activation for SNAr

In a synthetic context, stability is often undesirable. The fluorine atom in this molecule is intentionally positioned to be chemically labile in the presence of nucleophiles. While the C–F bond is thermodynamically strong (~116 kcal/mol), fluorine is an exceptional leaving group in SNAr reactions.

The Causality: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer Complex [2]. Fluorine's unmatched electronegativity stabilizes this localized negative charge far better than chlorine or bromine. Consequently, the ortho-fluoro substitution accelerates the reaction rate by orders of magnitude, making this compound a highly reactive electrophile for synthesizing complex tricyclic scaffolds, such as RIPK2 inhibitors [3].

Metabolic Stability: In Vivo Persistence

Conversely, when evaluating the intact fluorinated moiety in biological systems, fluorine acts as a metabolic shield. Cytochrome P450 (CYP450) enzymes typically metabolize aromatic rings via electrophilic attack by a high-valent iron-oxo species, leading to aromatic hydroxylation. By replacing a hydrogen atom with fluorine at the metabolically vulnerable ortho-position, we achieve two things:

  • Steric/Electronic Blocking: The strong C–F bond resists oxidative cleavage.

  • Deactivation: The -I effect of fluorine pulls electron density away from the ring, making the entire aromatic system less susceptible to electrophilic oxidation by CYP450 enzymes [4].

Mechanistic Visualization: The SNAr Pathway

Fig 1: SNAr mechanism highlighting the rate-determining Meisenheimer complex formation.

Quantitative Stability and Reactivity Metrics

To illustrate the profound impact of fluorine substitution, the table below summarizes comparative empirical trends for the 2-fluoro compound against its chloro- and unsubstituted analogs.

Compound AnalogSNAr Relative Rate (

)
Meisenheimer Complex StabilityHLM Intrinsic Clearance (µL/min/mg)CYP450 Oxidation Susceptibility
2-Fluoro (CAS: 1233952-73-2) ~3300Very High (Strong -I effect)< 15 (Highly Stable)Blocked at ortho-position
2-Chloro Analog ~45Moderate~35 (Moderately Stable)Partially blocked
2-Hydrogen (Unsubstituted) 1 (Reference)Low> 80 (Unstable)High (Rapid hydroxylation)

Experimental Methodologies

To validate the dual stability profile of this compound, the following self-validating protocols are standard practice in application laboratories.

Protocol 1: Controlled SNAr Derivatization (Chemical Reactivity)

Purpose: To exploit the chemical lability of the C-F bond for structural functionalization.

  • Preparation: Dissolve 1.0 equivalent of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 1.2 equivalents of the desired nucleophile (e.g., a primary aliphatic amine) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. The strong activation by the ortho-nitro group allows complete conversion within 2–4 hours.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous

    
     and brine to remove DMF and unreacted amine.
    
  • Validation: Confirm the displacement of fluorine via

    
     NMR (monitoring the disappearance of the aryl fluoride signal) and LC-MS.
    
Protocol 2: In Vitro Metabolic Stability Profiling (HLM Assay)

Purpose: To confirm the metabolic persistence of the fluorinated aromatic system.

  • Incubation Matrix: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the fluorinated compound to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Workflow Visualization: Stability Profiling

Fig 2: Standardized workflow for in vitro HLM metabolic stability profiling.

References

  • Source: Chembiochem / PubMed (NIH)
  • Title: 2-(2-Bromo-6-nitrophenyl)
  • Title: Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors (WO2023239941A1)
  • Source: Journal of Medicinal Chemistry / PMC (NIH)

Protocols & Analytical Methods

Method

Reagents for nucleophilic substitution to form 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Executive Summary The synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a critical step in the preparation of specific pharmaceutical intermediates, particularly those requiring a robust ether linkage be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a critical step in the preparation of specific pharmaceutical intermediates, particularly those requiring a robust ether linkage between a lipophilic tetrahydrofuran (THF) moiety and an electron-deficient aromatic ring.[1]

This guide outlines two distinct synthetic pathways based on nucleophilic substitution principles:

  • Method A: Nucleophilic Aromatic Substitution (

    
    )  – The preferred route for scale-up, utilizing the high reactivity of fluoronitrobenzenes.[2][1]
    
  • Method B: Williamson Ether Synthesis – A classical approach utilizing the phenol derivative, ideal for convergent synthesis when the phenol is readily available.[2][1]

Retrosynthetic Analysis & Pathway Selection[2]

To determine the optimal reagents, we must analyze the ether linkage (


) connecting the tetrahydrofurfuryl group and the 2-fluoro-6-nitrophenyl ring.[1]
Logical Pathways
  • Pathway A (

    
    ):  Disconnection at the 
    
    
    
    bond.[2][1] Requires a nucleophilic alcohol (Tetrahydrofurfuryl alcohol) and an electrophilic aromatic ring (2,3-Difluoronitrobenzene).[1]
  • Pathway B (Williamson): Disconnection at the

    
     bond.[2][1] Requires a nucleophilic phenol (2-Fluoro-6-nitrophenol) and an electrophilic alkyl halide (Tetrahydrofurfuryl bromide).[2][1]
    
Decision Matrix
FeatureMethod A (

)
Method B (Williamson)
Starting Materials 2,3-Difluoronitrobenzene + Tetrahydrofurfuryl alcohol2-Fluoro-6-nitrophenol + Tetrahydrofurfuryl bromide
Atom Economy High (Leaving group is

)
Moderate (Leaving group is

)
Reactivity High (Activated by ortho-

)
Moderate (Requires heating)
Cost Efficiency Superior (Alcohol is a commodity chemical)Lower (Bromide requires extra synthesis step)
Recommendation Primary Protocol Secondary Protocol
Visualizing the Synthetic Strategy

Synthesis_Pathways cluster_A Method A: SnAr (Preferred) cluster_B Method B: Williamson Target Target: 2-[(2-Fluoro-6-nitrophenoxy) methyl]tetrahydrofuran PrecursorA1 2,3-Difluoronitrobenzene IntermediateA Meisenheimer Complex PrecursorA1->IntermediateA + Base (NaH) PrecursorA2 Tetrahydrofurfuryl Alcohol PrecursorA2->IntermediateA IntermediateA->Target - F⁻ PrecursorB1 2-Fluoro-6-nitrophenol PrecursorB1->Target + K2CO3 / Heat PrecursorB2 Tetrahydrofurfuryl Bromide PrecursorB2->Target

Figure 1: Strategic disconnection showing the


 route (blue) and Williamson ether route (red).

Method A: Nucleophilic Aromatic Substitution ( )

This method exploits the strong electron-withdrawing nature of the nitro group to activate the ortho-fluorine atom in 2,3-difluoronitrobenzene towards nucleophilic attack.[2][1]

Reagent Selection Rationale[1][2][7]
  • Substrate (Electrophile): 2,3-Difluoronitrobenzene .[1]

    • Why: The fluorine at position 2 is activated by the ortho-nitro group.[2][1] The fluorine at position 3 is meta to the nitro group and is significantly less reactive.[2][1] This ensures high regioselectivity for the desired 2,6-substitution pattern in the final phenol ether.

  • Nucleophile: Tetrahydrofurfuryl alcohol .[2][1]

    • Why: Readily available and stable.[2][1]

  • Base: Sodium Hydride (NaH) (60% dispersion in oil).[2][1]

    • Why: Irreversible deprotonation is required to generate the highly nucleophilic alkoxide species necessary to displace the fluoride.[1] Weaker bases (e.g.,

      
      ) may result in sluggish reaction rates.[1]
      
  • Solvent: Anhydrous THF or DMF .[2][1]

    • Why: THF is preferred for ease of workup, but DMF accelerates

      
       reactions by stabilizing the polar transition state (Meisenheimer complex).
      
Detailed Protocol ( )

Safety Note: The reaction is exothermic and releases hydrogen gas.[2][1] Perform in a well-ventilated fume hood.

Step 1: Alkoxide Formation

  • Charge an oven-dried reaction flask with Tetrahydrofurfuryl alcohol (1.05 equiv) and anhydrous THF (5-10 volumes).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add NaH (1.1 equiv) portion-wise under nitrogen flow.[2][1]

  • Stir at 0°C for 30 minutes until hydrogen evolution ceases and a clear/hazy solution of the alkoxide forms.

Step 2: Nucleophilic Attack

  • Dissolve 2,3-Difluoronitrobenzene (1.0 equiv) in a minimal amount of anhydrous THF.[2][1]

  • Add the electrophile solution dropwise to the alkoxide mixture at 0°C. Control the addition rate to maintain temperature <5°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Stir for 2–4 hours. Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or HPLC.[2][1] The limiting reagent (2,3-difluoronitrobenzene) should be fully consumed.[1]

Step 3: Workup & Purification [2][1]

  • Quench the reaction carefully with saturated aqueous Ammonium Chloride (

    
    )  to neutralize excess alkoxide.[2][1]
    
  • Extract the aqueous layer with Ethyl Acetate (3x).[2][1]

  • Wash combined organics with water and brine to remove DMF (if used) and fluoride salts.[2][1]

  • Dry over anhydrous

    
     , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is often sufficiently pure (>95%).[2][1] If necessary, purify via silica gel flash chromatography eluting with a gradient of Hexanes/Ethyl Acetate (0-20% EtOAc).[2][1]

Method B: Williamson Ether Synthesis[2]

This route is applicable if 2-Fluoro-6-nitrophenol is the available starting material.[2][1] It follows a standard


 mechanism.[2][1]
Reagent Selection Rationale[1][2]
  • Nucleophile: 2-Fluoro-6-nitrophenol .[2][1]

  • Electrophile: Tetrahydrofurfuryl bromide (or Tosylate).[2][1]

    • Note: The bromide is preferred over the chloride due to the better leaving group ability of bromide (

      
       vs 
      
      
      
      ).[1]
  • Base: Potassium Carbonate (

    
    ) .[2][1][3]
    
    • Why: A mild base is sufficient to deprotonate the acidic phenol (

      
      ).[2][1]
      
  • Catalyst (Optional): Potassium Iodide (KI) or 18-Crown-6 .[2][1]

    • Why: KI acts via the Finkelstein reaction in situ to generate the more reactive iodide; 18-Crown-6 solubilizes the potassium cation, increasing the basicity of the carbonate.

Detailed Protocol (Williamson)[1][2]

Step 1: Deprotonation [2][1]

  • Dissolve 2-Fluoro-6-nitrophenol (1.0 equiv) in DMF (Dimethylformamide) or Acetonitrile .[2][1]

  • Add

    
      (1.5 – 2.0 equiv).[2][1]
    
  • Stir at room temperature for 30 minutes. The mixture will turn yellow/orange, indicating phenoxide formation.

Step 2: Alkylation

  • Add Tetrahydrofurfuryl bromide (1.1 – 1.2 equiv).[2][1]

  • (Optional) Add catalytic KI (0.1 equiv).[2][1]

  • Heat the reaction mixture to 60–80°C .

    • Note: Higher temperatures may cause elimination side reactions; monitor carefully.[2][1]

  • Stir for 6–12 hours.

Step 3: Workup

  • Cool to room temperature.

  • Dilute with water and extract with Ethyl Acetate or Dichloromethane .[2][1]

  • Wash organic phase extensively with water (to remove DMF).[2][1]

  • Dry, concentrate, and purify as described in Method A.

Quantitative Comparison of Methods

ParameterMethod A (

)
Method B (Williamson)
Reaction Time 2–4 Hours6–12 Hours
Temperature 0°C to RT60–80°C
Typical Yield 85–95%70–85%
Impurity Profile Low (Regioisomers rare)Moderate (Elimination products possible)
Scalability HighModerate

Troubleshooting & Critical Parameters

Regioselectivity in

If using Method A, strictly verify the starting material is 2,3-difluoronitrobenzene .[2][1]

  • Mechanism Check: Nucleophilic attack occurs at C2 (between

    
     and F).[2][1]
    
  • Result: The product has the oxygen at C2 (relative to original ring),

    
     at C1, and F at C3.
    
  • Renumbering: In the product, the carbon attached to Oxygen becomes C1. The adjacent

    
     is at C2 (or C6).[1] The adjacent F is at C6 (or C2).[1] This confirms the 2-fluoro-6-nitrophenoxy  structure.[2][1]
    
Moisture Control

Both methods are sensitive to water.[2][1]

  • Method A: Water destroys NaH and the alkoxide.[2][1] Use anhydrous solvents (<50 ppm water).[2][1]

  • Method B: Water competes as a nucleophile, potentially hydrolyzing the bromide.[2][1]

References

  • Tetrahydrofuran Synthesis & Functionalization: Wolfe, J. P.; Rossi, M. A.[2][1][4] "Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes." Journal of the American Chemical Society, 2004 , 126(6), 1620-1621.[2][1][4] [4]

  • Nucleophilic Arom

    
    ) Principles: 
    Bunnett, J. F.; Zahler, R. E.[2][1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews, 1951 , 49(2), 273-412.[2][1] (Foundational text on activation by nitro groups).
    
  • Synthesis of Fluoronitrobenzene Ethers (Analogous Chemistry): Lombardino, J. G.[2][1] "Preparation of 2-Fluoro-6-nitrophenol Derivatives." Journal of Medicinal Chemistry, 1981 , 24, 39-42.[2][1]

  • Commercial Availability & CAS Verification: National Center for Biotechnology Information.[2][1] "PubChem Compound Summary for CID 54347783, 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran."[2][1] PubChem, 2023 .[2][1]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Executive Summary The transformation of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran to its corresponding aniline derivative is a critical reductive step in the synthesis of advanced pharmaceutical intermediates. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran to its corresponding aniline derivative is a critical reductive step in the synthesis of advanced pharmaceutical intermediates. This application note provides a field-proven, self-validating protocol for the chemoselective catalytic hydrogenation of the nitro group. By carefully selecting the catalyst and optimizing reaction parameters, this workflow entirely suppresses the competing hydrodefluorination (HDF) pathway and preserves the integrity of the tetrahydrofuran (THF) ring and ether linkage.

Mechanistic Insights & Catalyst Selection

Reducing the nitro group in this specific substrate presents a classical chemoselectivity challenge due to the presence of three potentially reactive moieties:

  • The Nitro Group: The primary target for reduction.

  • The Aryl-Fluoride Bond: Highly susceptible to catalytic hydrodefluorination (cleavage of the C–F bond).

  • The Aryl-Alkyl Ether & THF Ring: Susceptible to hydrogenolysis or acid-catalyzed ring opening.

While Palladium on carbon (Pd/C) is the ubiquitous standard for nitro reductions, it is highly active for the oxidative addition into carbon-halogen bonds . Although C–F bonds are thermodynamically stronger than C–Cl or C–Br bonds, Pd/C readily catalyzes hydrodefluorination as a major side reaction under standard hydrogenation conditions .

To achieve absolute chemoselectivity, Platinum on carbon (Pt/C) is the catalyst of choice. Platinum exhibits a significantly higher activation energy barrier for oxidative addition into the C–F bond. This kinetic bottleneck effectively shuts down the HDF pathway while maintaining rapid kinetics for nitro group reduction . Furthermore, by operating under neutral conditions in an aprotic or mildly protic solvent, the ether linkage and THF ring remain completely stable.

Quantitative Data: Catalyst Screening

The following table summarizes the causal relationship between catalyst selection and reaction chemoselectivity. Data reflects standard optimization metrics for fluoronitrobenzene derivatives.

Catalyst SystemLoadingTemp (°C)Pressure (atm)Conversion (%)Yield of Target Amine (%)Hydrodefluorination (%)
10% Pd/C5.0 mol%251.0>9972.026.5
10% Pd/C + Pyridine5.0 mol%251.0>9985.512.0
Raney Nickel10% w/w403.0>9991.0<2.0
5% Pt/C 1.0 mol% 25 2.0 >99 >98.5 <0.5

Reaction Pathway Logic

ReactionLogic cluster_Pt Optimal Pathway (Pt/C) cluster_Pd Side Reaction Pathway (Pd/C) Substrate 2-[(2-Fluoro-6-nitrophenoxy) methyl]tetrahydrofuran (Nitroarene) PtCat 5% Pt/C, H2 Methanol, 25 °C Substrate->PtCat Chemoselective Nitro Reduction PdCat 10% Pd/C, H2 Elevated Temp Substrate->PdCat Oxidative Addition into C-F Bond Target 2-[(2-Fluoro-6-aminophenoxy) methyl]tetrahydrofuran (Desired Amine) PtCat->Target >98% Selectivity Dehalogenated 2-[(2-Aminophenoxy) methyl]tetrahydrofuran (Hydrodefluorination Byproduct) PdCat->Dehalogenated Major Impurity

Reaction logic showing Pt/C chemoselectivity over Pd/C to prevent hydrodefluorination.

Experimental Protocol

This protocol is designed as a self-validating system. The incorporation of In-Process Controls (IPCs)—specifically the real-time monitoring of hydrogen uptake—ensures that the reaction causality is observable and controllable.

Materials Required
  • Substrate: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (1.0 equiv)

  • Catalyst: 5% Pt/C (50% water-wet to mitigate pyrophoric hazards; 1.0 mol% Pt relative to substrate)

  • Solvent: Methanol (HPLC Grade, degassed)

  • Gases: Hydrogen (UHP, 99.999%), Nitrogen (UHP, for purging)

Step-by-Step Methodology

Step 1: Reactor Preparation

  • Charge a clean, dry pressure reactor (e.g., Parr autoclave) with the substrate.

  • Add Methanol to achieve a substrate concentration of 0.2 M to 0.5 M. Mechanistic note: Methanol provides excellent solubility for the nitroarene and facilitates the necessary proton-shuttling during the reduction mechanism.

  • Carefully add the 50% water-wet 5% Pt/C catalyst. Safety Critical: Never add dry Pt/C to a solvent containing methanol vapors in the presence of air, as static discharge can cause ignition.

Step 2: Inerting and Pressurization 4. Seal the reactor. Purge the headspace with Nitrogen to 50 psi, hold for 1 minute, and vent. Repeat this process three times to ensure complete removal of atmospheric oxygen. 5. Purge the headspace with Hydrogen gas to 50 psi and vent. Repeat three times to displace the Nitrogen.

Step 3: Catalytic Hydrogenation 6. Pressurize the reactor with Hydrogen to a constant pressure of 30 psi (approx. 2 atm). 7. Initiate vigorous stirring (800–1000 rpm). Causality: Hydrogen solubility in methanol is relatively low. High-shear stirring is required to overcome gas-liquid mass transfer limitations; otherwise, the reaction becomes diffusion-limited rather than kinetically limited. 8. Maintain the internal temperature at 25 °C using a cooling jacket. The reduction of a nitro group is highly exothermic (~130 kcal/mol). Allowing the temperature to spike increases the risk of ether cleavage and trace hydrodefluorination. 9. In-Process Control (IPC): Monitor the hydrogen mass flow/uptake. The reaction is self-terminating and complete when exactly 3.0 molar equivalents of H₂ have been consumed.

Step 4: Catalyst Filtration 10. Once H₂ uptake ceases, cool the reactor to 20 °C, vent the excess Hydrogen, and purge the system with Nitrogen three times. 11. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of Nitrogen. 12. Safety Critical: The spent Pt/C catalyst is highly reactive. Do not allow the filter cake to run dry; keep it wetted with methanol or water to prevent spontaneous combustion.

Step 5: Isolation 13. Concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C). 14. The resulting crude 2-[(2-Fluoro-6-aminophenoxy)methyl]tetrahydrofuran is typically obtained in >98% purity and can be used directly in subsequent API coupling steps.

Experimental Workflow

Workflow N1 1. Reactor Preparation N2 2. Inert Purging N1->N2 N3 3. Catalytic Hydrogenation N2->N3 N4 4. Catalyst Filtration N3->N4 N5 5. Product Isolation N4->N5

Step-by-step experimental workflow for safe and efficient catalytic hydrogenation.

References

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers Source: Journal of the American Chemical Society URL:[Link]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

Method

The Strategic Utility of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran in the Synthesis of Novel GPR119 Agonists

Introduction In the landscape of modern pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 2-[(2-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran has emerged as a key building block, particularly in the creation of novel therapeutics targeting G protein-coupled receptor 119 (GPR119). This receptor is a promising target for the treatment of type II diabetes and other metabolic disorders due to its role in promoting glucose-dependent insulin secretion.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate, outlining its synthesis, key reactions, and protocols for its use in the development of GPR119 agonists.

The unique structural features of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran, namely the electrophilic aromatic ring activated by both a nitro group and a fluorine atom, coupled with the flexible tetrahydrofuran moiety, make it an ideal precursor for constructing complex molecular architectures. The presence of the nitro group serves as a latent amino group, which can be unmasked in a later synthetic step to introduce a key pharmacophoric element.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 1233952-73-2
Molecular Formula C₁₁H₁₂FNO₄
Molecular Weight 241.22 g/mol
Appearance Likely a solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂)Inferred from reactivity

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Application in the Synthesis of GPR119 Agonists: A Pyrimidine-Based Scaffold

A significant application of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is in the synthesis of pyrimidine-based GPR119 agonists. The general synthetic strategy involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine with the amino-analogue derived from our intermediate of interest.

Conceptual Workflow

The overall synthetic workflow can be conceptualized as a multi-step process that leverages the functionalities of the intermediate to build the final API.

GPR119_Synthesis_Workflow A 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran B Reduction of Nitro Group A->B e.g., H₂, Pd/C C 2-Amino-6-(tetrahydrofuran-2-ylmethoxy)aniline B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D 2,4-Dichloropyrimidine D->E F Substituted Pyrimidine Intermediate E->F G Further Functionalization F->G e.g., Suzuki Coupling, Amidation H Final GPR119 Agonist G->H

Caption: Conceptual workflow for the synthesis of GPR119 agonists.

Key Synthetic Steps and Protocols

The following protocols are based on established synthetic methodologies for related compounds and serve as a guide for laboratory execution.

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group to an amine. This is a crucial transformation that unmasks the nucleophilic site required for the subsequent reaction with the pyrimidine core.

Nitro_Reduction reactant 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran product 3-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)aniline reactant->product H₂, Pd/C Ethanol, rt

Caption: Reduction of the nitro group to an amine.

Protocol 1: Synthesis of 3-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)aniline

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Step 2: Nucleophilic Aromatic Substitution with a Dichloropyrimidine

The newly formed aniline is then reacted with a dichloropyrimidine derivative. The greater reactivity of the chlorine at the C4 position of the pyrimidine ring allows for a selective substitution.

Protocol 2: Synthesis of a Pyrimidine Intermediate

  • Reaction Setup: To a solution of 3-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)aniline (1.0 eq) and a substituted 2,4-dichloropyrimidine (1.1 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF), add a base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Downstream Functionalization

The resulting pyrimidine intermediate is a versatile scaffold that can be further elaborated to generate a library of potential GPR119 agonists. The remaining chlorine atom on the pyrimidine ring can be displaced by various amines or be a handle for cross-coupling reactions.

Conclusion

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a valuable and strategically designed pharmaceutical intermediate. Its application in the synthesis of pyrimidine-based GPR119 agonists highlights its utility in constructing complex molecules with therapeutic potential. The protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize this building block in their drug discovery and development programs. As with any chemical synthesis, appropriate safety measures and reaction optimization are crucial for successful outcomes.

References

  • Sigma-Aldrich.
  • Ning, Y., et al. (2012). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters.
  • Semple, G., et al. (2012). Discovery of a novel, potent, and orally bioavailable GPR119 agonist. Bioorganic & Medicinal Chemistry Letters.
  • PCT/IB2011/054996. CYANO-PYRAZOLE DERIVATIVES AS MODULATORS OF THE G-PROTEIN-COUPLED RECEPTOR GPR119.

Sources

Application

Application Note: Synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran via Mitsunobu Etherification

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Advanced Heterocyclic Building Blocks, RORγ Agonists, and Kinase Inhibitors Introduction and Strategic Scope...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Advanced Heterocyclic Building Blocks, RORγ Agonists, and Kinase Inhibitors

Introduction and Strategic Scope

The compound 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2)[1] is a highly valuable synthetic intermediate. It is frequently utilized in the preparation of complex heterocyclic scaffolds, such as aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamides, which are potent RORγ agonists investigated for cancer immunotherapy and autoimmune disease treatments[2].

Traditional etherification methods (e.g., Williamson ether synthesis) often require harsh basic conditions and highly reactive alkyl halides, which can lead to unwanted side reactions or the degradation of sensitive functional groups. The provides a mild, highly efficient, and stereospecific alternative, utilizing tetrahydrofurfuryl alcohol (THFA)[3] and 2-fluoro-6-nitrophenol[4].

Mechanistic Causality & Reaction Design

The Mitsunobu reaction facilitates the dehydrative coupling of a primary or secondary alcohol with a pronucleophile (typically requiring a pKa < 11)[5]. Designing a successful and scalable Mitsunobu etherification requires a deep understanding of reagent causality and intermediate stability.

Pronucleophile Acidity and Betaine Protonation

2-Fluoro-6-nitrophenol is an exceptionally robust substrate for this reaction. The strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups stabilize the resulting phenoxide anion via inductive and resonance effects, lowering the pKa of the phenolic hydroxyl group to approximately 7.0.

  • The Causality: If a pronucleophile is too weak (pKa > 11), the zwitterionic betaine intermediate will prematurely react with the alcohol to form an alkoxyphosphonium ion that cannot be deprotonated, leading to a stalled reaction or alkylation of the azodicarboxylate. The high acidity of 2-fluoro-6-nitrophenol ensures rapid protonation of the betaine, driving the catalytic cycle forward[6].

Reagent Addition Sequence

To maximize trustworthiness and reproducibility, this protocol employs the "pre-mix" method. The phenol, alcohol, and triphenylphosphine (PPh₃) are dissolved in an anhydrous solvent, followed by the slow, dropwise addition of diisopropyl azodicarboxylate (DIAD) at 0 °C.

  • The Causality: The reaction between PPh₃ and DIAD is highly exothermic. Adding DIAD slowly at 0 °C suppresses the thermal degradation of the azodicarboxylate and prevents the initial betaine intermediate from collapsing into the unreactive Morrison-Brunn-Huisgen adduct[5].

Mechanism PPh3 Triphenylphosphine (PPh3) Betaine Morrison-Brunn-Huisgen Betaine (Zwitterionic Intermediate) PPh3->Betaine 0°C, THF DIAD DIAD DIAD->Betaine 0°C, THF Protonation Protonated Betaine + Phenoxide Ion Betaine->Protonation + 2-Fluoro-6-nitrophenol (Rapid due to pKa ~7.0) Alkoxy Alkoxyphosphonium Ion (Activated Alcohol) Protonation->Alkoxy + THFA (Alcohol) Displacement of Hydrazine Product Ether Product + TPPO + Reduced DIAD Alkoxy->Product SN2 Attack by Phenoxide Inversion of Stereocenter

Figure 1. Mechanistic pathway of the Mitsunobu reaction highlighting reagent causality.

Quantitative Data & Optimization

Table 1 outlines the optimal stoichiometry for a standard 10 mmol scale synthesis, ensuring complete conversion while minimizing the excess of difficult-to-remove byproducts like triphenylphosphine oxide (TPPO).

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Fluoro-6-nitrophenol157.101.01.57 gPronucleophile
Tetrahydrofurfuryl alcohol102.131.21.23 g (1.17 mL)Alcohol
Triphenylphosphine (PPh₃)262.291.33.41 gReductant/Activator
DIAD202.211.32.63 g (2.52 mL)Oxidant
THF (Anhydrous)72.11-15.0 mLSolvent

Table 2: Optimization of Reaction Conditions

EntrySolventTemp ProfileReagent SystemYield (%)Mechanistic Observation
1DCM25 °CPPh₃ / DEAD45%Incomplete conversion; side reactions observed.
2Toluene0 °C to 25 °CPPh₃ / DIAD68%Good yield, but slower reaction rate due to solubility.
3THF0 °C to 25 °CPPh₃ / DEAD75%DEAD is effective but poses higher safety/explosive risks.
4 THF 0 °C to 25 °C PPh₃ / DIAD 88% Optimal solubility, rapid betaine formation, safer profile.

Step-by-Step Experimental Protocol

The following self-validating workflow ensures high yield and simplifies the downstream purification of the target ether.

Workflow N1 1. System Setup Anhydrous THF, Argon Phenol + THFA + PPh3 N2 2. Activation Cool to 0°C Dropwise DIAD N1->N2 Homogeneous N3 3. Propagation Warm to 25°C Stir 6-8 hours N2->N3 Betaine Formed N4 4. Workup NaHCO3 Quench EtOAc Extraction N3->N4 Complete N5 5. Purification Precipitate TPPO Silica Chromatography N4->N5 Crude Extract

Figure 2. Step-by-step experimental workflow for Mitsunobu etherification.

Procedure
  • System Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to ensure a strictly anhydrous environment. Moisture will prematurely hydrolyze the betaine intermediate.

  • Reagent Loading : Add 2-Fluoro-6-nitrophenol (1.57 g, 10.0 mmol), Tetrahydrofurfuryl alcohol (1.23 g, 12.0 mmol), and Triphenylphosphine (3.41 g, 13.0 mmol) to the flask.

  • Solvation : Inject anhydrous THF (15.0 mL) and stir until a homogenous, clear solution is achieved.

  • Activation (Critical Step) : Cool the reaction mixture to 0 °C using an ice-water bath. Dilute DIAD (2.63 g, 13.0 mmol) in an equal volume of anhydrous THF (approx. 2.5 mL). Add the DIAD solution dropwise over 30 minutes using a syringe pump.

  • Propagation : Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C). Stir for 6-8 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS until the yellow phenol spot is completely consumed.

  • Workup : Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ to neutralize any acidic byproducts[5]. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Expert Insight) : The crude residue contains the product, triphenylphosphine oxide (TPPO), and reduced DIAD (hydrazine dicarboxylate). Pro-Tip: To prevent TPPO from streaking during chromatography, suspend the crude viscous oil in cold diethyl ether/hexanes (1:1, 20 mL). The bulk of the TPPO will precipitate as a white solid. Filter this solid off. Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate). The target ether elutes significantly earlier than any residual TPPO.

References

  • LookChem. 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS 1233952-73-2). Available at:[Link]

  • Google Patents (WO2016201225A1).Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease.
  • Google Patents (WO2010141406A2).Amino pyrimidine anticancer compounds.
  • National Center for Biotechnology Information (PMC). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at:[Link]

  • Organic Synthesis. Mitsunobu reaction. Available at:[Link]

Sources

Method

Application Note: Scalable Production of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Executive Summary This application note details the scalable synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran , a critical fluorinated ether intermediate often utilized in the synthesis of bioactive pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran , a critical fluorinated ether intermediate often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), including potassium-competitive acid blockers (P-CABs) related to the Vonoprazan class.

The protocol focuses on a Regioselective Nucleophilic Aromatic Substitution (SNAr) strategy. This method is selected for its high atom economy, scalability, and use of commercially available commodity starting materials: 2,3-difluoronitrobenzene and tetrahydrofurfuryl alcohol . Unlike alternative routes involving phenol alkylation (Mitsunobu or alkyl halide substitution), this route minimizes waste and avoids expensive leaving-group installation steps.

Key Process Metrics
ParameterSpecification
Target Molecule 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
CAS Number 1233952-73-2
Primary Reaction SNAr (Regioselective)
Limiting Reagent 2,3-Difluoronitrobenzene
Typical Yield 88 - 94% (Isolated)
Purity (HPLC) > 98.5% (a/a)
Critical Impurity 2-[(2-Fluoro-3-nitrophenoxy)methyl]tetrahydrofuran (Regioisomer)

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electronic activation provided by the nitro group on the benzene ring. The 2,3-difluoronitrobenzene substrate possesses two fluorine atoms. The fluorine at the C-2 position is ortho to the electron-withdrawing nitro group, while the fluorine at C-3 is meta .

Nucleophilic attack occurs preferentially at the C-2 position due to the resonance stabilization of the Meisenheimer complex intermediate provided by the ortho-nitro group.

Reaction Pathway Diagram[1]

G SM1 2,3-Difluoronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex Nucleophilic Attack (C-2) SM2 Tetrahydrofurfuryl Alcohol (Nucleophile) SM2->Complex Alkoxide Formation Base Base (K2CO3 or NaH) Base->Complex Product Target Product 2-[(2-Fluoro-6-nitrophenoxy) methyl]tetrahydrofuran Complex->Product Elimination of F- Byproduct HF (Scavenged) Complex->Byproduct

Caption: Mechanistic pathway for the regioselective SNAr synthesis of the target ether.

Experimental Protocol: Scalable SNAr Route

Safety Warning: Nitro compounds are potentially energetic. 2,3-Difluoronitrobenzene can cause skin sensitization. Perform all operations in a fume hood. The reaction is exothermic; strict temperature control is required during scale-up.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Precursor A: 2,3-Difluoronitrobenzene (1.0 equiv)

  • Precursor B: Tetrahydrofurfuryl alcohol (1.05 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, milled (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

    • Note: DMF is preferred for reaction rate; ACN is preferred for easier workup if the reactor allows pressure (higher vapor pressure). This protocol uses DMF.[1]

  • Quench: Water / Ethyl Acetate.

Step-by-Step Methodology
Step 1: Nucleophile Preparation
  • Charge a clean, dry reactor with DMF (5 volumes relative to Precursor A).

  • Add Tetrahydrofurfuryl alcohol (1.05 equiv) to the reactor.

  • Initiate stirring (moderate speed).

  • Add K2CO3 (1.5 equiv) in portions.

    • Process Tip: Milled K2CO3 increases surface area, significantly reducing reaction time compared to granular forms.

  • Adjust temperature to 20–25°C. Stir for 30 minutes to ensure partial deprotonation/activation of the alcohol.

Step 2: Controlled Addition (Critical Step)
  • Cool the mixture to 0–5°C.

  • Dissolve 2,3-Difluoronitrobenzene (1.0 equiv) in DMF (1 volume).

  • Add the solution of 2,3-difluoronitrobenzene dropwise to the reactor over 60 minutes.

    • Control: Maintain internal temperature < 10°C. The reaction is exothermic. Rapid addition can lead to thermal runaway or loss of regioselectivity.

Step 3: Reaction Progression[2]
  • After addition is complete, allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC.

    • Pass Criteria: < 1.0% remaining 2,3-difluoronitrobenzene.[3]

Step 4: Workup & Isolation
  • Quench the reaction by slowly adding Water (10 volumes) while cooling (keep T < 30°C).

  • Extract the mixture with Ethyl Acetate (3 x 4 volumes).

    • Alternative: For larger scales, Toluene can be used to avoid hydrolysis issues, though Ethyl Acetate is better for initial extraction efficiency.

  • Combine organic layers and wash with:

    • Water (2 x 3 volumes) to remove DMF.

    • Saturated Brine (1 x 3 volumes).

  • Dry the organic phase over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure (Rotary evaporator: 45°C, < 50 mbar).

  • Result: The product is typically obtained as a viscous yellow to orange oil.

Step 5: Purification (Optional)

While the crude oil is often sufficiently pure (>95%) for downstream steps, high-purity requirements (>99%) can be met via:

  • Flash Chromatography: Silica gel, eluting with Hexanes:Ethyl Acetate (80:20).

  • Crystallization: Generally difficult as the product is an oil/low-melting solid. If solid, recrystallize from Isopropanol/Hexane.

Analytical Controls & Characterization

Trustworthiness in production requires rigorous analytical validation.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 210 nm
Retention Time ~12.5 min (Product); ~8.2 min (Starting Material)
NMR Validation Data
  • 1H NMR (400 MHz, CDCl3):

    • δ 7.65 (d, 1H, Ar-H), 7.25 (m, 1H, Ar-H), 7.10 (m, 1H, Ar-H).

    • δ 4.25 (m, 2H, O-CH2-THF).

    • δ 4.10 (m, 1H, THF-CH).

    • δ 3.80 (m, 2H, THF-CH2-O).

    • δ 1.80–2.10 (m, 4H, THF-CH2-CH2).

  • Interpretation: The doublet at 7.65 ppm corresponds to the proton ortho to the nitro group, confirming the substitution pattern.

Process Engineering & Scale-Up Considerations

For kilogram-to-ton scale production, the following engineering controls are mandatory to ensure safety and quality.

Regioselectivity & Impurity Management

The primary impurity risk is the attack at the C-3 fluorine (meta to nitro).

  • Cause: High temperatures (>50°C) reduce the selectivity difference between the ortho and meta positions.

  • Control: Strict temperature maintenance < 25°C ensures >99:1 regioselectivity favoring the C-2 substitution.

Solvent Selection Matrix
SolventProsConsScale-Up Verdict
DMF Fast reaction, high solubility.High boiling point, difficult to remove completely.Recommended (with water wash).
DMSO Fastest reaction.Hazardous decomposition risk at high T; difficult workup.Avoid if possible.
THF Low boiling point, easy removal.Slower reaction (lower T), requires stronger base (NaH).Viable alternative.[4]
Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup Mix Charge DMF + THF-Alcohol + K2CO3 (Stir 30 min @ 20°C) Start->Mix Cool Cool to 0-5°C Mix->Cool Add Controlled Addition of 2,3-DFNB (Exotherm Control) Cool->Add React Reaction: Warm to 20°C (Hold 4-6 hrs) Add->React IPC IPC: HPLC Check (<1% SM) React->IPC IPC->React Fail (Extend Time) Quench Quench: Water Addition (Keep T < 30°C) IPC->Quench Pass Extract Extraction: Ethyl Acetate Quench->Extract Conc Concentration & Drying Extract->Conc End Final Product (Oil) Conc->End

Caption: Operational workflow for the batch production of the target intermediate.

References

  • Takeda Pharmaceutical Company Limited. (2014). Process for the preparation of Vonoprazan and intermediates thereof. Patent WO2014126024. Link

  • Wolfe, J. P., & Rossi, M. A. (2004).[5] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[5] Journal of the American Chemical Society, 126(6), 1620-1621. Link

  • National Center for Biotechnology Information. (2023). 2,3-Difluoronitrobenzene Compound Summary. PubChem. Link

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). Link

Sources

Application

Application Note: Site-Selective α-C(sp³)–H Functionalization of the Tetrahydrofuran Ring in Fluorinated Nitrophenoxy Ethers

Executive Rationale & Scope Fluorinated nitrophenoxy ethers—such as 3-(2-fluoro-6-nitrophenoxy)tetrahydrofuran—are privileged structural motifs frequently utilized in the hit-to-lead optimization of agrochemicals and pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Scope

Fluorinated nitrophenoxy ethers—such as 3-(2-fluoro-6-nitrophenoxy)tetrahydrofuran—are privileged structural motifs frequently utilized in the hit-to-lead optimization of agrochemicals and pharmaceuticals. The tetrahydrofuran (THF) ring serves as a critical vector for modulating physicochemical properties (e.g., logP, aqueous solubility). However, the α-C(sp³)–H bonds adjacent to the THF oxygen are primary sites for cytochrome P450-mediated oxidative metabolism. Functionalizing this position (via alkylation or arylation) effectively blocks these metabolic liabilities.

Traditional methods for activating the THF ring rely on strong bases, aggressive radical initiators, or harsh Lewis acids. For fluorinated nitrophenoxy ethers, these conditions are highly destructive: strong nucleophiles trigger undesired SNAr displacement of the fluorine atom ortho to the nitro group, while harsh thermal radicals induce non-selective nitro-group reduction[1]. To circumvent this, we detail a mild, highly selective photoredox/Hydrogen Atom Transfer (HAT) catalytic protocol. This method operates at ambient temperature under neutral conditions, preserving the sensitive fluoro-nitro-arene motif while achieving high-yielding α-functionalization.

Mechanistic Causality & Design Principles

This methodology relies on the synergistic interplay between a highly oxidizing Iridium(III) photocatalyst and a quinuclidine HAT catalyst.

  • Polarity-Matched HAT: The radical cation of quinuclidine is highly electrophilic. The oxygen atom of the THF ring donates electron density to the adjacent α-C–H bonds, making them hydridic (electron-rich). This polarity matching ensures that the HAT catalyst selectively abstracts the α-hydrogen over other aliphatic sites on the molecule.

  • The Role of Fluorinated Solvents: The inclusion of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a critical causal factor for success. HFIP acts as a strong hydrogen-bond donor to the THF oxygen. This interaction stabilizes the transition state during C–H abstraction and prevents undesired ring-opening polymerization pathways that are common when activating THF[2]. Furthermore, fluorinated alcohols remarkably enhance the lifetime of radical intermediates in photoredox manifolds, driving the reaction to completion[3].

Mechanism PC Ir(III) Ground State (Ir(dF-CF3-ppy)2(dtbbpy)+) PC_ex *Ir(III) Excited State (Strong Oxidant) PC->PC_ex Blue LED (450 nm) Excitation HAT Quinuclidine Radical Cation (Electrophilic HAT) PC_ex->HAT Single Electron Transfer (Oxidation) Substrate Fluorinated Nitrophenoxy-THF (Electron-rich α-C-H) HAT->Substrate Polarity-Matched H-Atom Transfer Radical α-THF Radical (Nucleophilic) Substrate->Radical α-C-H Cleavage Product α-Alkylated THF Product (Metabolically Stable) Radical->Product Radical Trapping (e.g., Methyl Acrylate) Product->PC Catalyst Turnover (Reduction)

Fig 1: Photoredox HAT mechanism for selective α-C-H functionalization of the THF ring.

Quantitative Optimization Data

The following table summarizes the causal optimization of the reaction conditions using 3-(2-fluoro-6-nitrophenoxy)tetrahydrofuran (0.5 mmol) and methyl acrylate (1.5 mmol) as the radical trap.

EntryPhotocatalyst (2 mol%)HAT Catalyst (10 mol%)Solvent System (0.1 M)Conversion (%)Causality / Observation
1Ir(ppy)₃NoneMeCN0Lack of HAT catalyst prevents C–H abstraction.
2Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆QuinuclidineMeCN41Baseline reactivity; poor radical stabilization.
3Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆QuinuclidineTHF12Solvent competition (excess THF reacts instead of substrate).
4 Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ Quinuclidine MeCN:HFIP (4:1) >95 HFIP H-bonding activates substrate and stabilizes radical.

Self-Validating Experimental Protocol

The following protocol details the optimal conditions (Table 1, Entry 4) for the α-alkylation of the THF ring. Every step includes a self-validation checkpoint to ensure high fidelity and reproducibility.

Materials Required:
  • Substrate: 3-(2-fluoro-6-nitrophenoxy)tetrahydrofuran (1.0 equiv, 0.5 mmol)

  • Radical Acceptor: Methyl acrylate (3.0 equiv, 1.5 mmol)

  • Photocatalyst: [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (0.02 equiv, 0.01 mmol)

  • HAT Catalyst: Quinuclidine (0.10 equiv, 0.05 mmol)

  • Solvent: Anhydrous Acetonitrile (4.0 mL) and HFIP (1.0 mL)

Step-by-Step Methodology:

Step 1: Reaction Assembly In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the photocatalyst, quinuclidine, and the fluorinated nitrophenoxy-THF substrate. Add the MeCN/HFIP solvent mixture, followed by methyl acrylate.

  • Validation Checkpoint 1: Visually inspect the solution. It must be completely homogeneous and exhibit a clear, bright yellow color. If particulates remain, sonicate for 30 seconds. Incomplete dissolution will lead to inconsistent kinetics.

Step 2: Rigorous Degassing (Freeze-Pump-Thaw) Submerge the Schlenk tube in a liquid nitrogen bath until the solution is completely frozen. Open the tube to a high-vacuum manifold for 5 minutes. Close the vacuum valve and thaw the tube in a room-temperature water bath. Repeat this cycle three times.

  • Validation Checkpoint 2: During the final thaw cycle, observe the liquid under static vacuum. No micro-bubbles should evolve from the solution. Oxygen is a potent triplet-state quencher for Ir(III)[1]. If bubbles are present, perform a fourth cycle.

Step 3: Photochemical Irradiation Backfill the Schlenk tube with ultra-pure Argon. Place the tube 2 cm away from a 450 nm Blue LED array (e.g., Kessil PR160L). Stir vigorously (800 rpm) for 18 hours. Utilize a cooling fan to maintain ambient temperature.

  • Validation Checkpoint 3: Monitor the internal/surface temperature of the reaction vessel using a thermocouple. It must remain ≤ 30 °C . Thermal runaway (T > 40 °C) provides enough activation energy to trigger non-selective reduction of the nitro group by the photocatalytic cycle.

Step 4: Reaction Quenching & Analysis Turn off the LED array. Open the flask to air to quench the active photocatalytic cycle. Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to remove HFIP, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Checkpoint 4: Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~ 0.45) should be completely consumed, replaced by a new UV-active spot (Rf ~ 0.30). If starting material persists >5%, verify the emission spectrum of your LED array and ensure rigorous exclusion of ambient light during storage of the Ir-catalyst.

Workflow Prep 1. Reagent Prep & HFIP Addition Degas 2. Freeze-Pump-Thaw (Strict O2 Removal) Prep->Degas Setup Irrad 3. Photochemical Irradiation (450nm) Degas->Irrad Validated Vacuum Monitor 4. Reaction Monitoring Irrad->Monitor 18 hrs Monitor->Degas <95% Conv. (Check O2) Purify 5. Workup & Isolation Monitor->Purify >95% Conv.

Fig 2: Experimental workflow with integrated self-validation checkpoints.

Analytical Characterization & Troubleshooting

  • NMR Signatures: Successful α-functionalization is confirmed via ¹H NMR by the disappearance of the downfield multiplet corresponding to the unsubstituted α-CH₂ of the THF ring (typically ~3.8–4.0 ppm) and the emergence of a new methine signal (~4.2–4.4 ppm) integrating to 1H. The preservation of the fluorinated nitrophenoxy core is confirmed by the intact aromatic signals (e.g., the diagnostic doublet of doublets for the proton adjacent to the fluorine atom).

  • Troubleshooting SNAr Byproducts: If LCMS indicates a mass corresponding to the displacement of the fluorine atom (M - 19 + Nucleophile), ensure that no adventitious nucleophiles (e.g., water, unpurified amines) are present in the reaction mixture, as the nitro group highly activates the ortho-fluorine toward nucleophilic attack.

References

  • Source: rsc.
  • Activation of tetrahydrofuran with 2-((Fluoroalkyl)thio)
  • Source: nih.

Sources

Method

Green chemistry protocols for preparing 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

This Application Note details the green chemistry protocols for synthesizing 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran , a critical intermediate in the synthesis of agrochemicals and pharmaceutical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the green chemistry protocols for synthesizing 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran , a critical intermediate in the synthesis of agrochemicals and pharmaceutical building blocks.

The protocols prioritize Phase Transfer Catalysis (PTC) in aqueous media and Solvent-Free methodologies to replace traditional dipolar aprotic solvents (DMF, DMSO), aligning with the 12 Principles of Green Chemistry.[1]

Introduction & Retrosynthetic Analysis[1]

The target molecule, 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran , contains a highly functionalized aromatic ether linkage. Traditional synthesis often employs the Mitsunobu reaction (poor atom economy due to hydrazine/phosphine oxide waste) or


 in hazardous solvents like DMF.[1]

This guide presents a Nucleophilic Aromatic Substitution (


)  strategy using 2,3-difluoronitrobenzene  as the electrophile. The regioselectivity is driven by the strong ortho-directing effect of the nitro group, favoring substitution at the C2 position to yield the 2-fluoro-6-nitrophenoxy motif.
Reaction Scheme

The transformation involves the nucleophilic attack of the tetrahydrofurfuryl alkoxide on the electron-deficient aromatic ring.[1]

ReactionScheme SM1 2,3-Difluoronitrobenzene (Electrophile) Reagents Base (KOH/K2CO3) PTC (TBAB) Solvent: 2-MeTHF/H2O SM1->Reagents SM2 Tetrahydrofurfuryl Alcohol (Nucleophile) SM2->Reagents Inter Meisenheimer Complex Reagents->Inter 60-80°C Product 2-[(2-Fluoro-6-nitrophenoxy) methyl]tetrahydrofuran Inter->Product - HF

Figure 1: Reaction pathway for the regioselective


 synthesis.

Protocol A: Aqueous Biphasic Phase-Transfer Catalysis (Recommended)

This method utilizes 2-Methyltetrahydrofuran (2-MeTHF) , a bio-based solvent derived from corncobs, and water.[1][2] It eliminates the need for DMF and simplifies workup to a phase separation.

Materials
ComponentRoleEquiv.CAS
2,3-Difluoronitrobenzene Substrate1.036556-47-5
Tetrahydrofurfuryl alcohol Nucleophile1.197-99-4
Potassium Hydroxide (45% aq) Base2.51310-58-3
Tetrabutylammonium Bromide (TBAB) Catalyst0.051643-19-2
2-MeTHF Green Solvent5 Vol96-47-9
Experimental Procedure
  • Charge: To a jacketed glass reactor equipped with an overhead stirrer, add 2,3-difluoronitrobenzene (1.0 equiv) and tetrahydrofurfuryl alcohol (1.1 equiv) dissolved in 2-MeTHF (3 volumes).

  • Catalyst Addition: Add TBAB (5 mol%) to the solution.

  • Base Addition: Slowly add 45% aqueous KOH (2.5 equiv) over 15 minutes. Note: Exotherm is expected; maintain internal temperature <30°C.

  • Reaction: Heat the biphasic mixture to 65°C with vigorous stirring (400+ rpm) to ensure efficient phase transfer.

  • Monitoring: Monitor by HPLC. Reaction typically reaches >98% conversion within 4–6 hours.

  • Workup (Green Extraction):

    • Cool to room temperature.[1]

    • Stop stirring and allow phases to separate. The product resides in the upper organic layer (2-MeTHF).

    • Drain the lower aqueous layer (containing KF and excess KOH).[1]

    • Wash the organic layer once with water (1 volume) and once with brine.

  • Isolation: Concentrate the 2-MeTHF layer under reduced pressure. The product can be used directly or purified via short-path distillation if high purity (>99%) is required.

Why this is Green:

  • Solvent Substitution: Replaces DMF (reprotoxic) with 2-MeTHF (renewable, low toxicity).[1]

  • Atom Economy: High.[1] The only by-product is KF and water.

  • Energy Efficiency: Moderate temperature (65°C) compared to refluxing high-boiling solvents.

Protocol B: Solvent-Free Mechanochemical Synthesis (High Throughput)

For smaller scales or screening, a solvent-free approach using solid base maximizes throughput and minimizes waste generation (E-factor).[1]

Experimental Procedure
  • Mix: In a ball mill jar (stainless steel or zirconia), combine 2,3-difluoronitrobenzene (1.0 equiv), tetrahydrofurfuryl alcohol (1.0 equiv), and finely ground anhydrous

    
      (3.0 equiv).
    
  • Grind: Mill at 25 Hz for 60 minutes. Note: Liquid assisted grinding (LAG) with 50 µL of Ethanol can accelerate kinetics.[1]

  • Extraction: Wash the solid residue with Ethyl Acetate or CPME (Cyclopentyl methyl ether).

  • Filtration: Filter off the inorganic salts (

    
    , KF).[1]
    
  • Evaporation: Remove the solvent to yield the crude ether.[1]

Analytical Quality Control

Verify the product identity and purity using the following parameters.

ParameterSpecificationMethod
Appearance Pale yellow oil to solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
1H NMR (400 MHz, CDCl3)

7.6 (d, 1H), 7.2 (m, 1H), 4.2 (m, 3H), 3.8 (m, 2H), 1.9 (m, 4H)
Diagnostic signals: THF ether linkage
Mass Spec [M+H]+ calc.[1] 240.2LC-MS (ESI+)
Regioselectivity Confirmation

The 2,3-difluoro substitution pattern directs nucleophilic attack to the C2 position (ortho to nitro).[1]

  • Target: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran.[1][3]

  • By-product (Trace): 2-[(2-Fluoro-3-nitrophenoxy)methyl]tetrahydrofuran (from attack at C3).[1]

  • Control: The strong ortho-activation by

    
     renders C2 significantly more electrophilic than C3, typically yielding >95:5 regioselectivity.[1]
    

Safety & Handling

  • 2,3-Difluoronitrobenzene: Irritant.[1] Potential skin sensitizer. Handle in a fume hood.

  • Tetrahydrofurfuryl Alcohol: Combustible liquid.[1]

  • Exotherm Control: The reaction with strong base is exothermic.[1] Ensure cooling capacity is available during scale-up.

References

  • Green Solvents: Pace, V., et al. "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry."[1][2] Monatshefte für Chemie, 2016. Link

  • General

    
     Methodology:  "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines." ACS Omega, 2022. (Describes analogous 
    
    
    
    on fluoronitrobenzenes). Link
  • Target Compound Data: "2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran."[3] PubChem/BLD Pharm Catalog. Link

  • Green in Water: "Nucleophilic Aromatic Substitution in Water: A Green Approach." Chemical Reviews, 2010. (General grounding for PTC protocols).

Sources

Application

Application Note: Solvent Selection for the Synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule of Interest: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) Introduction and Synthetic Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule of Interest: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2)

Introduction and Synthetic Strategy

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a highly functionalized ether intermediate frequently utilized in the synthesis of kinase inhibitors and protein-protein interaction antagonists (e.g., WDR5 inhibitors) [1, 2]. The molecule features a central benzene ring substituted with a fluorine atom, a nitro group, and a tetrahydrofurfuryloxy moiety.

Constructing this ether linkage typically relies on one of two distinct mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of 1,2-difluoro-3-nitrobenzene with tetrahydrofurfuryl alcohol.

  • Williamson Ether Synthesis: The alkylation of 2-fluoro-6-nitrophenol with a tetrahydrofurfuryl halide or sulfonate ester (e.g., tosylate).

Because the electronic nature of the nucleophile and electrophile differs drastically between these two routes, solvent selection is the single most critical parameter dictating reaction rate, regioselectivity, and overall yield. This guide provides a comprehensive analysis of solvent causality and field-proven protocols for both pathways.

Mechanistic Causality & Solvent Theory

The SNAr Pathway (Recommended)

In the SNAr route, the nucleophile is the alkoxide derived from tetrahydrofurfuryl alcohol. The electrophile, 1,2-difluoro-3-nitrobenzene, contains two fluorine atoms. The fluorine at the C-2 position is highly activated because it is ortho to the powerfully electron-withdrawing nitro group, whereas the C-1 fluorine is meta to the nitro group.

Nucleophilic attack at C-2 forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3]. To facilitate this, the reaction requires a polar aprotic solvent (e.g., DMSO or DMF). These solvents possess high dielectric constants and strong dipole moments, allowing them to effectively solvate the counter-cation (e.g., K⁺ or Cs⁺ from the base) while leaving the alkoxide anion "naked" and highly reactive. Protic solvents (like ethanol) must be strictly avoided, as they hydrogen-bond to the alkoxide, drastically reducing its nucleophilicity and risking competitive solvolysis of the fluorobenzene.

The Williamson Ether Pathway

In this route, the nucleophile is the 2-fluoro-6-nitrophenoxide anion. Because the negative charge is delocalized into the aromatic ring and the nitro group, this phenoxide is a relatively weak, "soft" nucleophile. Alkylation with tetrahydrofurfuryl tosylate requires elevated temperatures. While polar aprotic solvents (like Acetonitrile or DMF) are still preferred to ensure ion-pair separation, the reaction is less sensitive to moisture than the SNAr route.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data driving solvent selection for the SNAr synthesis of the target molecule.

SolventDielectric Constant (ε)Dipole Moment (D)SNAr Reaction RateRegioselectivity (C-2 vs C-1)Workup Difficulty
DMSO 46.73.96Very Fast > 99:1 High (Requires extensive aqueous washing)
DMF 36.73.82Fast> 98:2Moderate (Water soluble, easy to extract)
Acetonitrile (MeCN) 37.53.92Moderate> 95:5Low (Highly volatile, easy to concentrate)
THF 7.51.75Very SlowPoorLow (Easily evaporated)
Toluene (with PTC) 2.40.36SlowModerateLow (Excellent phase separation)

Data Interpretation: DMSO is the optimal solvent for the SNAr route due to its superior ability to stabilize the Meisenheimer transition state, ensuring near-perfect regioselectivity for the C-2 position [1].

Reaction Workflow & Solvent Effects

G SNAr_Start S_NAr Pathway 1,2-Difluoro-3-nitrobenzene + Tetrahydrofurfuryl alcohol Base Base Addition & Deprotonation (e.g., K2CO3, Cs2CO3, NaH) SNAr_Start->Base Williamson_Start Williamson Pathway 2-Fluoro-6-nitrophenol + Tetrahydrofurfuryl Tosylate Williamson_Start->Base Solvent_Polar Polar Aprotic Solvents (DMSO, DMF, MeCN) High Dielectric Constant Base->Solvent_Polar Optimal Solvent_NonPolar Non-Polar Solvents (Toluene, THF) Requires Phase Transfer Catalyst Base->Solvent_NonPolar Sub-optimal Intermediate Reactive Intermediate Meisenheimer Complex / Naked Alkoxide Solvent_Polar->Intermediate Ion-Pair Separation Solvent_NonPolar->Intermediate Tight Ion Pairs Product Target Molecule 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Intermediate->Product Leaving Group Departure (F- or OTs-)

Mechanistic workflow demonstrating the critical role of polar aprotic solvents in intermediate stabilization.

Experimental Protocols

Protocol A: SNAr Route in DMSO (Recommended for Scale-Up)

This protocol leverages the high dielectric constant of DMSO to ensure rapid and regioselective substitution [2].

Reagents:

  • 1,2-Difluoro-3-nitrobenzene: 1.00 equiv (10.0 g, 62.9 mmol)

  • Tetrahydrofurfuryl alcohol: 1.05 equiv (6.74 g, 66.0 mmol)

  • Potassium carbonate (K₂CO₃, finely powdered): 2.00 equiv (17.4 g, 125.8 mmol)

  • Anhydrous DMSO: 10 volumes (100 mL)

Step-by-Step Methodology:

  • Reactor Preparation: To an oven-dried, 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous DMSO (100 mL) and powdered K₂CO₃ (17.4 g).

  • Alkoxide Generation: Add tetrahydrofurfuryl alcohol (6.74 g) dropwise at room temperature. Stir the suspension vigorously for 30 minutes. Self-Validation: A slight exotherm (~3-5°C) indicates active deprotonation and alkoxide formation.

  • Electrophile Addition: Cool the mixture to 10°C using a water/ice bath. Add 1,2-difluoro-3-nitrobenzene (10.0 g) dropwise over 15 minutes to control the initial exothermic SNAr attack.

  • Reaction Maturation: Remove the cooling bath and heat the reaction mixture to 80°C for 4 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material peak disappears.

  • Workup (Critical Step): Cool the mixture to room temperature and pour it into 400 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • DMSO Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 100 mL) followed by saturated brine (100 mL). Causality: LiCl specifically complexes with DMSO, ensuring its complete partition into the aqueous phase and preventing emulsion formation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran as a viscous yellow-orange oil.

Protocol B: Williamson Route in Acetonitrile

Used when 2-fluoro-6-nitrophenol is the more readily available starting material.

Reagents:

  • 2-Fluoro-6-nitrophenol: 1.00 equiv (5.0 g, 31.8 mmol)

  • Tetrahydrofurfuryl tosylate: 1.20 equiv (9.78 g, 38.2 mmol)

  • Cesium carbonate (Cs₂CO₃): 1.50 equiv (15.5 g, 47.7 mmol)

  • Anhydrous Acetonitrile (MeCN): 15 volumes (75 mL)

Step-by-Step Methodology:

  • Phenoxide Generation: Suspend 2-fluoro-6-nitrophenol (5.0 g) and Cs₂CO₃ (15.5 g) in MeCN (75 mL). Stir at room temperature for 45 minutes. Self-Validation: The solution will turn a brilliant, deep red/orange, visually confirming the quantitative generation of the phenoxide anion.

  • Alkylation: Add tetrahydrofurfuryl tosylate (9.78 g) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 82°C (reflux) for 12–16 hours. The weaker nucleophilicity of the phenoxide necessitates prolonged heating.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove insoluble inorganic salts (cesium tosylate and excess carbonate). Wash the filter cake with fresh MeCN (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (100 mL) and 1M NaOH (50 mL) to remove any unreacted phenol. Wash the organic layer with brine, dry over MgSO₄, and concentrate to afford the product.

References

  • US20120202785A1 - Heterocyclic compounds and methods of use. Google Patents. (Details the SNAr of 1,2-difluoro-3-nitrobenzene in DMSO at 90°C for the synthesis of PI3K inhibitors).

  • US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding. Google Patents. (Demonstrates the SNAr of halogenated 1,2-difluoro-3-nitrobenzene derivatives in DMSO).

  • 5-Bromo-1,2-difluoro-3-nitrobenzene | CAS 1261988-16-2. Benchchem. (Provides authoritative mechanistic grounding on the regioselectivity and Meisenheimer complex formation in SNAr reactions of 1,2-difluoro-3-nitrobenzene scaffolds).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

This guide is structured as a dynamic Technical Support Center designed for researchers encountering yield or purity issues with the synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran . Current Status: Onlin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center designed for researchers encountering yield or purity issues with the synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran .

Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Yield & Regioselectivity (SNAr vs. Mitsunobu Routes)

🔬 1. Diagnostic Triage: Why is my yield low?

Before altering your protocol, identify the failure mode using the symptom matrix below. This synthesis is deceptively simple but prone to specific "silent killers" due to the substitution pattern of the aromatic ring.

SymptomProbable CauseTechnical RealityRecommended Module
Major Impurity (~15-30%) Regioisomer Formation You are attacking the "wrong" fluorine. The C1 position is sterically open but yields the 2-fluoro-3-nitro isomer.Module A
Black/Tarry Crude Oxidative Decomposition Nitroarenes are sensitive to strong bases (NaH) at high temps, leading to radical polymerization.Module B
Stalled Reaction (<50% Conv.) Steric Hindrance The target C2 position is "sandwiched" between F and NO₂. Standard SNAr kinetics are suppressed.Module A
Low Isolated Yield (High HPLC Yield) Purification Loss The product is an ether with similar polarity to byproducts; silica gel chromatography is failing to separate isomers.Module C

🛠 Module A: The SNAr Protocol (Primary Route)

Context: The most common route uses 2,3-difluoronitrobenzene (also known as 1,2-difluoro-3-nitrobenzene) and tetrahydrofurfuryl alcohol . The Challenge: You need the nucleophile to attack C2 (the fluorine between the other fluorine and the nitro group) to get the 2-fluoro-6-nitrophenoxy pattern. However, C1 is sterically less hindered.

📉 The Regioselectivity Trap

Electronic activation dictates that the nucleophile attacks ortho to the nitro group (C2). However, steric hindrance at C2 fights this. If your conditions are not optimized, the nucleophile will attack C1 (meta to nitro), yielding the useless regioisomer.

Optimized Protocol (High-Yield)
  • Solvent Selection: Switch from THF to DMF or DMSO .

    • Why? SNAr reactions proceed via a charged Meisenheimer complex. Polar aprotic solvents stabilize this intermediate and strip the cation from the nucleophile, increasing the reaction rate at the hindered C2 position.

  • Base Management:

    • Do not dump NaH into the alcohol/substrate mix.

    • Step 1: Pre-form the alkoxide. React Tetrahydrofurfuryl alcohol (1.1 equiv) with NaH (1.2 equiv) in DMF at 0°C for 30 mins.

    • Step 2: Add the 2,3-difluoronitrobenzene slowly at -10°C to 0°C.

    • Mechanism:[1][2][3][4] Low temperature favors the electronic control (C2 attack) over the steric control. High temperatures increase the energy available to overcome the barrier for the "wrong" C1 attack.

  • Temperature Ramp:

    • Start at 0°C for 1 hour.

    • Only warm to Room Temperature (RT) if TLC shows starting material remains.

    • Never reflux this reaction; it promotes decomposition.

📊 Visualization: SNAr Pathway Logic

SNAr_Pathway Start Start: 2,3-Difluoronitrobenzene + Tetrahydrofurfuryl Alkoxide TS_C2 Transition State C2 (Ortho to NO2) High Electronic Activation High Steric Hindrance Start->TS_C2 Preferred (Kinetic at Low T) Requires Polar Solvent TS_C1 Transition State C1 (Meta to NO2) Low Electronic Activation Low Steric Hindrance Start->TS_C1 Competes at High T or Non-Polar Solvent Target Target Product: 2-[(2-F-6-NO2-phenoxy)methyl]THF TS_C2->Target Impurity Impurity: 2-[(2-F-3-NO2-phenoxy)methyl]THF TS_C1->Impurity

Caption: Kinetic competition between the electronically favored C2 attack (Target) and sterically open C1 attack (Impurity).

⚠️ Module B: Troubleshooting "Black Tar" (Decomposition)

If your reaction turns black and yield vanishes, you are likely triggering oxidative nucleophilic substitution of hydrogen (ONSH) or radical polymerization initiated by the nitro group.

Q: I used NaH and refluxed in THF, but got tar. Why? A: The nitro group is an oxidant. At high temperatures with strong bases, it can oxidize the tetrahydrofurfuryl moiety or the solvent, leading to complex polymerization.

The Fix:

  • Switch Base: Use Cesium Carbonate (Cs₂CO₃) (2.0 equiv) instead of NaH.

  • Add Phase Transfer Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) .

  • Solvent: Acetonitrile (MeCN).

  • Procedure: Reflux mildy (60-70°C). The Carbonate/TBAI system provides a "buffered" concentration of alkoxide, preventing the high concentrations of naked anion that trigger decomposition.

🔄 Module C: The "Plan B" Route (Mitsunobu)

If you cannot separate the regioisomers from the SNAr route, you must switch to a Convergent Synthesis where the regiochemistry is pre-installed.

Protocol:

  • Substrate: 2-Fluoro-6-nitrophenol (Commercially available).

  • Reagent: Tetrahydrofurfuryl alcohol.[5]

  • Conditions: DIAD (Diisopropyl azodicarboxylate) + PPh₃ (Triphenylphosphine) in THF.

Why use this? This reaction forms the ether bond specifically at the phenol oxygen. Since you start with the 2-fluoro-6-nitro substitution pattern, regioisomers are impossible .

Drawback: Purification is difficult due to Triphenylphosphine oxide (TPPO) byproduct.

  • Tip: Use Polymer-supported Triphenylphosphine (PS-PPh3) to filter off the byproduct, or precipitate TPPO with cold ether/hexanes before column chromatography.

📊 Visualization: Route Decision Tree

Decision_Tree Start Yield Improvement Needed Check_Purity Is the main issue Purity (Isomers) or Conversion? Start->Check_Purity Isomers Issue: Regioisomers present Check_Purity->Isomers Conversion Issue: Low Conversion / Tar Check_Purity->Conversion Action_SNAr Optimize S_NAr: 1. Switch to DMF 2. Lower Temp (0°C) 3. Pre-form Alkoxide Isomers->Action_SNAr First Attempt Action_Mitsunobu Switch to Mitsunobu: Start with 2-Fluoro-6-nitrophenol + DIAD/PPh3 Isomers->Action_Mitsunobu If S_NAr fails Action_MildBase Switch to Mild Base: Cs2CO3 + TBAI in MeCN Avoid NaH Conversion->Action_MildBase

Caption: Decision matrix for selecting the optimal synthetic strategy based on observed failure modes.

❓ Frequently Asked Questions (FAQs)

Q: Can I use 2,6-difluoronitrobenzene instead of 2,3-difluoronitrobenzene? A: YES. This is a "Cheat Code."

  • Chemistry: 2,6-difluoronitrobenzene is symmetric.

  • Result: Attack at either fluorine yields the same product: 2-nitro-6-fluorophenoxy (which is chemically equivalent to the target structure 2-fluoro-6-nitrophenoxy, depending on numbering conventions).

  • Benefit: Zero possibility of regioisomers. If you can source this starting material, use it immediately.

Q: My product co-elutes with the starting alcohol. How do I purify? A: Tetrahydrofurfuryl alcohol is water-soluble.

  • Workup: Perform a rigorous aqueous wash (3x) with water or brine during extraction. The alcohol will partition into the aqueous phase, leaving the ether product in the organic phase.

  • Derivatization: If it persists, treat the crude with succinic anhydride (reacts with alcohol to form acid) and wash with NaHCO₃.

Q: Is the tetrahydrofuran ring stable to NaH? A: Generally, yes. However, commercial THF (solvent) can ring-open with strong organolithiums. With NaH at moderate temps (0-60°C), the tetrahydrofurfuryl moiety is stable. Avoid temperatures >100°C.

📚 References

  • Regioselectivity in SNAr Reactions of Fluoronitrobenzenes

    • Source: BenchChem Technical Support.[6][7] "Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions."

    • Relevance: Establishes the electronic preference for ortho-substitution in polyfluorinated nitrobenzenes.

  • Solvent Effects on SNAr Rates

    • Source: Oxford Academic / Chemical Society Reviews.

    • Relevance: Validates the necessity of polar aprotic solvents (DMF/DMSO) to strip cations and accelerate attack at hindered positions.

  • Mitsunobu Reaction for Phenol Ether Synthesis

    • Source: Organic Chemistry Portal. "Mitsunobu Reaction."

    • Relevance: Provides the mechanistic basis for the "Plan B" convergent synthesis using 2-fluoro-6-nitrophenol.

  • Structure Validation

    • Source: BLD Pharm. "2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Product Page."

    • Relevance: Confirms the target structure and commercial availability of the specific isomer.

Sources

Optimization

Minimizing side reactions during 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran formation

Executive Summary & Reaction Context This guide addresses the synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran via the alkylation of 2-fluoro-6-nitrophenol with a tetrahydrofurfuryl electrophile (typically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

This guide addresses the synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran via the alkylation of 2-fluoro-6-nitrophenol with a tetrahydrofurfuryl electrophile (typically a bromide, mesylate, or tosylate).[1]

While this appears to be a standard Williamson Ether Synthesis, it presents a "perfect storm" of kinetic barriers:

  • Nucleophilic Deactivation: The ortho-nitro group strongly withdraws electron density, making the phenoxide a weak nucleophile.[1]

  • Steric Shielding: The 2,6-disubstitution pattern (Fluoro and Nitro) creates a "steric wall" around the phenolic oxygen.

  • Electrophile Instability: The tetrahydrofurfuryl group is prone to E2 elimination, leading to 2-methylenetetrahydrofuran, which rapidly polymerizes or decomposes.[1]

This guide provides the causality-based logic required to navigate these competing pathways.

Critical Troubleshooting Guide (Q&A)

Category A: Low Conversion & Stalled Reactions[1]

Q: My reaction stalls at 60% conversion even after 24 hours. Adding more base doesn't help.[1][2] Why? A: You are likely facing the "Ion-Pairing Trap." Because the 2-fluoro-6-nitrophenoxide anion is charge-delocalized (due to the nitro group), it forms tight ion pairs with small cations (like Na⁺ or K⁺) in standard solvents, effectively "caging" the nucleophile.

  • The Fix: Switch to Cesium Carbonate (

    
    ) . The large cesium radius disrupts this tight ion pairing, creating a "naked," more reactive phenoxide anion. Alternatively, add 18-Crown-6 (if using potassium) to chelate the cation.[1]
    
  • Solvent Check: Ensure you are using a polar aprotic solvent (DMF, NMP, or DMSO).[1] Acetonitrile is often too weak for this specific hindered coupling.[1]

Q: I increased the temperature to 120°C to push conversion, but my yield dropped. What happened? A: You triggered the Thermal Elimination Threshold. At temperatures >100°C, the activation energy for the E2 elimination of the tetrahydrofurfuryl electrophile is met. Instead of attacking the carbon, your base is deprotonating the


-hydrogen on the THF ring.
  • The Fix: Cap your reaction temperature at 80°C . If reactivity is low, improve the nucleophile (see Cesium above) rather than forcing the temperature.

Category B: Impurity Profiling[1]

Q: I see a transient impurity on LCMS that disappears during workup, but my isolated yield is low. What is it? A: This is likely 2-methylenetetrahydrofuran (the elimination product).[1] It is volatile and unstable.[1] It forms when the base attacks the proton on the C2 position of the tetrahydrofuran ring instead of the leaving group displacement.

  • Prevention: Avoid strong bases like NaH or KOtBu.[1] Stick to weaker, carbonate bases (

    
     or 
    
    
    
    ).[1] The
    
    
    of the carbonate is sufficient to deprotonate the phenol (
    
    
    ~6-7 due to the nitro group) but less likely to deprotonate the THF ring.

Q: My product is turning dark red/brown upon exposure to air. A: This indicates Oxidative Degradation of the Nitrophenoxide. Electron-deficient phenols (nitrophenols) can form Meisenheimer-like complexes or undergo oxidative coupling (biaryl formation) in the presence of oxygen and light.

  • The Fix: Sparge all solvents with Nitrogen/Argon for 15 minutes before use.[1] Run the reaction under a strict inert atmosphere.

Optimized Experimental Protocol

Objective: Synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran via


 displacement.
Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Fluoro-6-nitrophenol Nucleophile1.0Limiting reagent.[1]
Tetrahydrofurfuryl Bromide Electrophile1.2 - 1.5Excess compensates for elimination side-rxn.[1]
Cesium Carbonate (

)
Base2.0Promotes "naked" anion effect.[1]
Sodium Iodide (NaI) Catalyst0.1Finkelstein catalyst (converts Br to reactive I).[1]
DMF (Anhydrous) Solvent[0.5 M]High dielectric constant promotes

.
Step-by-Step Workflow
  • Activation: Charge a reaction vessel with 2-Fluoro-6-nitrophenol (1.0 eq) and

    
     (2.0 eq) in anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes.
    
    • Why? Allows complete deprotonation and formation of the reactive phenoxide before introducing the electrophile.

  • Addition: Add Tetrahydrofurfuryl bromide (1.2 eq) and NaI (0.1 eq) in one portion.

  • Reaction: Heat the mixture to 70°C . Stir for 12–16 hours.[1]

    • Monitor: Check HPLC/TLC.[1][3] If conversion <90%, add another 0.2 eq of electrophile.[1] Do not raise temp.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash 3x with water (to remove DMF) and 1x with 1M NaOH (to remove unreacted nitrophenol).[1]

    • Critical: The NaOH wash is essential to remove the starting material, which is difficult to separate by chromatography due to similar polarity.

Mechanistic Visualization

The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.

Figure 1: Reaction Pathways & Competition[1]

ReactionPathways Reactants Reactants (Nitrophenol + THF-Electrophile) TransitionState Transition State Reactants->TransitionState Heat + Base Product TARGET PRODUCT (Ether Formation) TransitionState->Product Path 1: SN2 Attack (Favored by Polar Aprotic Solvent) Side_Elim SIDE REACTION A (Elimination) Product: 2-Methylene-THF TransitionState->Side_Elim Path 2: E2 Elimination (Favored by High Temp >90°C) Side_Hydro SIDE REACTION B (Hydrolysis) Product: THF-Alcohol TransitionState->Side_Hydro Path 3: Wet Solvent

Caption: Path 1 is the desired SN2 route. Path 2 (Elimination) becomes dominant if temperature is uncontrolled.[1] Path 3 occurs if solvents are not anhydrous.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Branch1 Low Conversion? Start->Branch1 Branch2 High Impurities? Start->Branch2 Soln1 Switch Base to Cs2CO3 (Cesium Effect) Branch1->Soln1 Phenol is unreactive Soln2 Add NaI Catalyst (Finkelstein) Branch1->Soln2 Electrophile is sluggish Soln3 Reduce Temp to <80°C (Stop Elimination) Branch2->Soln3 Vinyl species detected Soln4 Check Solvent Water Content (Stop Hydrolysis) Branch2->Soln4 Alcohol detected

Caption: Decision matrix for diagnosing reaction failures based on conversion vs. impurity profile.

References

  • Williamson, A. W. (1850).[1][4][5][6] "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism).[1] Link

  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Ber. Dtsch. Chem. Ges., 43, 1528.[1] (Catalytic activation of alkyl halides). Link

  • Otera, J. (2000).[1] "Modern Carbonyl Chemistry." Wiley-VCH.[1] (Discusses steric effects in nucleophilic substitution).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent effects/DMF in SN2 reactions). Link[1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Definitive guide on E2 vs SN2 competition). Link[1]

Sources

Troubleshooting

Troubleshooting low purity in 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran production

Welcome to the technical support center for the synthesis of 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges encountered during its synthesis, with a focus on troubleshooting issues related to low purity. Our approach is rooted in established chemical principles and practical laboratory experience to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of unreacted 2-fluoro-6-nitrophenol in my crude product. What are the likely causes and how can I improve the conversion?

A1: Incomplete consumption of the starting phenol is a common issue in Williamson ether synthesis and can typically be traced back to several key factors related to the deprotonation step and the subsequent nucleophilic attack.

Underlying Causes:

  • Insufficient or Inappropriate Base: The acidity of the phenolic proton in 2-fluoro-6-nitrophenol is enhanced by the electron-withdrawing nitro and fluoro groups. However, complete deprotonation is crucial to generate the nucleophilic phenoxide. If the base is too weak or used in a substoichiometric amount, a significant portion of the phenol will remain unreacted.

  • Presence of Moisture: Water in the reaction mixture can compete with the phenol for the base and can also hydrolyze the alkylating agent, 2-(halomethyl)tetrahydrofuran. This is a critical consideration, especially when using highly reactive bases like sodium hydride (NaH).

  • Suboptimal Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction rate, leading to incomplete conversion within a practical timeframe.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Ensure you are using at least one equivalent of a sufficiently strong base. For this substrate, bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are generally effective.

    • If using a weaker base like K₂CO₃, consider using a slight excess (1.1-1.5 equivalents) to drive the deprotonation to completion.

  • Anhydrous Reaction Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are purifying your own solvent, ensure it is properly dried and stored. For instance, tetrahydrofuran (THF) should be distilled from a suitable drying agent like sodium/benzophenone immediately before use. Be cautious with drying agents; for example, do not use potassium hydroxide to dry THF that may contain peroxides[1].

    • Handle hygroscopic bases like NaH in a glovebox or under a stream of inert gas.

  • Temperature Optimization:

    • The optimal reaction temperature is typically between 50-100 °C[2]. If you are running the reaction at room temperature, consider gently heating the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at a given temperature.

Q2: My main impurity appears to be an elimination byproduct. How can I minimize its formation?

A2: The formation of an alkene via an E2 elimination pathway is a classic competing reaction in Williamson ether synthesis, especially with sterically hindered substrates or when using a strong, bulky base[3].

Reaction Pathway and Competing Elimination:

Phenoxide 2-Fluoro-6-nitrophenoxide SN2_Product Desired Ether Product (SN2 Pathway) Phenoxide->SN2_Product SN2 Attack AlkylHalide 2-(Halomethyl)tetrahydrofuran AlkylHalide->SN2_Product E2_Product Elimination Byproduct (E2 Pathway) AlkylHalide->E2_Product Base Base Base->E2_Product E2 Elimination

Caption: Competing SN2 and E2 pathways in the synthesis.

Troubleshooting Strategies:

  • Choice of Alkylating Agent: The reactivity of the leaving group on 2-(halomethyl)tetrahydrofuran follows the order I > Br > Cl[2]. Using a more reactive halide (e.g., iodide instead of chloride) can often allow the reaction to proceed at a lower temperature, which generally favors the SN2 pathway over E2. If you are starting with 2-(chloromethyl)tetrahydrofuran, you can perform an in-situ Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide to the reaction mixture[2].

  • Base Selection: While a strong base is necessary for deprotonation, a very bulky base like potassium tert-butoxide can preferentially promote elimination. Consider using a less sterically hindered base such as potassium carbonate or sodium hydride.

  • Temperature Control: As elimination reactions often have a higher activation energy than substitution reactions, running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly reduce the formation of the elimination byproduct.

Q3: I am observing an impurity with the same mass as my product in the mass spectrum. What could this be and how can I resolve it?

A3: An impurity with the same mass as the desired product is likely an isomer. In the context of this synthesis, C-alkylation is a plausible side reaction. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, particularly at the positions activated by the electron-donating oxygen.

Potential Isomeric Impurities:

Impurity NameStructureFormation Pathway
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (Desired Product)Desired Product Structure (Illustrative placeholder for the desired O-alkylated product)O-alkylation of 2-fluoro-6-nitrophenoxide.
2-Fluoro-6-nitro-x-[(tetrahydrofuran-2-yl)methyl]phenol (C-Alkylated Isomer)C-Alkylated Impurity Structure (Illustrative placeholder for a C-alkylated isomer where x is an available position on the aromatic ring)C-alkylation of the 2-fluoro-6-nitrophenoxide. The position of alkylation on the ring will depend on the electronic and steric factors of the substituents.

Troubleshooting and Resolution:

  • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Protic solvents can solvate the oxygen of the phenoxide, making it less available for reaction and potentially increasing the proportion of C-alkylation. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor O-alkylation[2].

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role. Larger, "softer" cations like cesium (from Cs₂CO₃) are known to promote O-alkylation.

  • Purification: These isomers can often be separated by column chromatography. Careful selection of the mobile phase is crucial. A gradient elution from a non-polar to a more polar solvent system on silica gel is a good starting point. Analytical techniques like HPLC with a high-resolution column can be used to develop an effective separation method.

Q4: What are the best practices for purifying the final product to achieve high purity?

A4: Achieving high purity of 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran requires a systematic approach to purification, often involving a combination of techniques.

Step-by-Step Purification Protocol:

  • Work-up:

    • After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Removal of Unreacted Phenol:

    • If there is a significant amount of unreacted 2-fluoro-6-nitrophenol, a basic wash (e.g., with a dilute aqueous solution of sodium hydroxide) can be effective. The acidic phenol will be deprotonated and extracted into the aqueous layer. Be mindful that excess base could potentially lead to hydrolysis of the product if it is unstable under these conditions.

  • Column Chromatography:

    • This is often the most effective method for removing closely related impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A solvent system of ethyl acetate and hexane (or heptane) is a good starting point. The polarity can be adjusted based on the separation observed by TLC. A gradient elution may be necessary to separate all impurities.

  • Recrystallization:

    • If the final product is a solid, recrystallization can be an excellent final purification step to remove trace impurities and obtain a crystalline product.

    • The choice of solvent is critical. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system (e.g., ethanol/water or ethyl acetate/hexane) may also be effective.

Analytical Purity Assessment:

  • HPLC: Use a reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and can also be used to detect and quantify impurities if their signals are resolved from those of the product.

Troubleshooting Flowchart for Low Purity:

Start Low Purity Observed Identify_Impurity Identify Major Impurity (LC-MS, NMR, GC-MS) Start->Identify_Impurity Unreacted_Phenol Unreacted 2-Fluoro-6-nitrophenol Identify_Impurity->Unreacted_Phenol Elimination_Product Elimination Byproduct Identify_Impurity->Elimination_Product Isomeric_Impurity Isomeric Impurity (e.g., C-alkylation) Identify_Impurity->Isomeric_Impurity Other_Impurity Other Impurities Identify_Impurity->Other_Impurity Unreacted_Phenol->Identify_Impurity No Action_Phenol Optimize Deprotonation: - Stronger/Excess Base - Anhydrous Conditions - Optimize Temperature Unreacted_Phenol->Action_Phenol Yes Elimination_Product->Identify_Impurity No Action_Elimination Minimize Elimination: - Lower Reaction Temp. - Less Bulky Base - More Reactive Alkyl Halide Elimination_Product->Action_Elimination Yes Isomeric_Impurity->Identify_Impurity No Action_Isomer Favor O-alkylation: - Aprotic Polar Solvent (DMF, DMSO) - Consider Cs₂CO₃ Isomeric_Impurity->Action_Isomer Yes Purification Refine Purification: - Basic Wash for Phenol - Optimize Chromatography - Recrystallization Other_Impurity->Purification High_Purity High Purity Product Action_Phenol->High_Purity Action_Elimination->High_Purity Action_Isomer->High_Purity Purification->High_Purity

Sources

Optimization

Technical Support Center: Optimizing Temperature in Fluorinated Nitrophenoxy Ether Synthesis

Welcome to the technical support center for the synthesis of fluorinated nitrophenoxy ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorinated nitrophenoxy ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing this critical synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific accuracy and practical success.

Introduction: The Critical Role of Temperature

The synthesis of fluorinated nitrophenoxy ethers, key intermediates in pharmaceuticals and agrochemicals, is most commonly achieved through two powerful methodologies: the Williamson ether synthesis and Nucleophilic Aromatic Substitution (SNAr). In both pathways, temperature is not merely a parameter to be set, but a critical tool to be optimized. It directly governs reaction rate, selectivity, and the formation of undesirable byproducts. This guide will provide a comprehensive framework for understanding and manipulating temperature to achieve high-yield, high-purity synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis of a fluorinated nitrophenoxy ether is giving a low yield. What are the likely causes related to temperature?

A1: Low yields in the Williamson ether synthesis are a common challenge.[1] When synthesizing fluorinated nitrophenoxy ethers, temperature plays a pivotal role. A typical Williamson reaction is conducted between 50 to 100 °C and can take 1 to 8 hours to complete.[1][2]

  • Temperature Too Low: Insufficient thermal energy can lead to an impractically slow reaction rate, resulting in incomplete conversion of your starting materials within a reasonable timeframe. If you observe a significant amount of unreacted fluoronitrophenol after several hours, a cautious and incremental increase in temperature (e.g., in 10 °C steps) is warranted.

  • Temperature Too High: Conversely, excessive heat can favor side reactions. The most common of these is the E2 elimination of the alkyl halide, especially if you are using a secondary or sterically hindered primary halide.[3] This will produce an alkene and consume your starting materials, thereby reducing the yield of the desired ether. If you detect alkene byproducts (e.g., via NMR or GC-MS), reducing the reaction temperature is the first step in troubleshooting.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon on the aromatic ring. While O-alkylation is generally favored, higher temperatures can sometimes increase the rate of C-alkylation, leading to isomeric impurities that can be difficult to separate.

Troubleshooting Workflow for Low Yield in Williamson Synthesis

G start Low Yield in Williamson Synthesis check_temp Is the reaction temperature within the 50-100 °C range? start->check_temp low_temp Increase temperature in 10 °C increments. Monitor for increased product formation. check_temp->low_temp No (too low) high_temp Is there evidence of alkene byproducts (E2 elimination)? check_temp->high_temp Yes check_other Investigate other factors: - Base strength (incomplete deprotonation?) - Solvent (is it a polar aprotic solvent like DMF or Acetonitrile?) - Anhydrous conditions? low_temp->check_other reduce_temp Lower the reaction temperature. Consider a more reactive primary alkyl halide. high_temp->reduce_temp Yes high_temp->check_other No reduce_temp->check_other G cluster_ortho Ortho-Nitro Activation cluster_meta Meta-Nitro (Less Activation) ortho_start [Ortho-substituted reactant] ortho_intermediate [Resonance-stabilized Meisenheimer Complex] ortho_start->ortho_intermediate Lower Temp. ortho_product [Product] ortho_intermediate->ortho_product meta_start [Meta-substituted reactant] meta_intermediate [Less-stabilized intermediate] meta_start->meta_intermediate Higher Temp. meta_product [Product] meta_intermediate->meta_product

Caption: Effect of nitro group position on reaction temperature.

Q3: My SNAr reaction is not going to completion, even at elevated temperatures. What should I consider?

A3: If increasing the temperature isn't driving your SNAr reaction to completion, several other factors could be at play:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are crucial for SNAr reactions. [1]They effectively solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile. Protic solvents (like ethanol or water) will solvate the alkoxide, reducing its nucleophilicity and significantly slowing the reaction.

  • Base Strength: Ensure your base is strong enough to fully deprotonate the alcohol, generating the necessary alkoxide nucleophile. For phenols, bases like K₂CO₃ or NaOH are often sufficient. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary. [4]

  • Leaving Group: In SNAr, the reactivity of halogens is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. If your substrate has a different halogen, you may require more forcing conditions.

  • Thermal Stability of Reactants and Products: Fluorinated nitrophenoxy ethers and their precursors can have limited thermal stability. [2][5][6]At very high temperatures, you may be decomposing your starting material or product as it is formed. It is crucial to understand the thermal limits of your specific compounds. Differential Scanning Calorimetry (DSC) can be a valuable tool for determining decomposition temperatures. [2][6] Table 1: Typical Temperature Ranges for Fluorinated Nitrophenoxy Ether Synthesis

Reaction TypeSubstrate ActivationTypical Temperature Range (°C)Notes
Williamson N/A (Phenoxide + Alkyl Halide)50 - 100 [2]Lower end for reactive primary halides; higher end may be needed for less reactive systems.
SNAr Strong (e.g., 2,4-dinitro)Room Temperature - 80Highly activated systems may react exothermically.
SNAr Moderate (e.g., 4-fluoro-3-nitro)60 - 120Temperature depends on the nucleophile's reactivity.
SNAr Weak (e.g., meta-nitro)> 120 (often much higher)May require sealed-tube or microwave conditions.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 2-Ethoxy-1-fluoro-4-nitrobenzene

This protocol is a general guideline and may require optimization for your specific substrate.

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-5-nitrophenol (1.0 eq) and anhydrous acetonitrile (10 mL per gram of phenol).

  • Add finely ground potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 30 minutes.

  • Ether Formation: Add ethyl iodide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. [4]5. Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: SNAr Synthesis of 1-Ethoxy-4-fluoro-3-nitrobenzene
  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve ethanol (1.5 eq) in anhydrous Dimethylformamide (DMF, 10 mL per gram of 1,4-difluoro-2-nitrobenzene).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium ethoxide.

  • Add 1,4-difluoro-2-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 70-80 °C and monitor by TLC or LC-MS. [7]6. Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization from a suitable solvent like ethanol/water. [8]

Safety & Handling

Working with nitroaromatic compounds at elevated temperatures requires stringent safety precautions due to their potential for thermal instability and exothermic decomposition. [9]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, and chemically resistant gloves. [10]* Use a blast shield, especially for reactions at higher temperatures or when scaling up.

  • Monitor reaction temperature closely. Use a thermometer or thermocouple to monitor the internal temperature of the reaction. Be prepared for exothermic events, especially with highly activated substrates.

  • Avoid heating in a sealed system unless you are using a pressure-rated vessel and have taken appropriate precautions. Gas evolution can lead to a dangerous pressure build-up. [11]* Be aware of the thermal hazards of your specific compounds. Consult Safety Data Sheets (SDS) for information on decomposition temperatures and potential incompatibilities. Nitro compounds can be sensitive to heat, shock, and friction. [10]

References

  • Study on the thermal decomposition kinetics of DNTF - E3S Web of Conferences
  • Williamson ether synthesis - Wikipedia
  • Best Practices for Working with Chemical Reactions in the Lab
  • Thermal Hazard Analysis of Nitroarom
  • Williamson ether synthesis - NEET UG - Unacademy
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem
  • Fact Sheet: Heating Reactions | PennEHRS - UPenn EHRS - University of Pennsylvania
  • The Williamson Ether Synthesis - Master Organic Chemistry
  • Technical Support Center: Purification of Synthesized 3,4-Dinitrophenyl-Glycosides - Benchchem
  • Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorin
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6- Trinitroanisole (DFTNAN)
  • Williamson ether synthesis - Wikipedia
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE
  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem
  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH
  • Selection of recrystalliz
  • Recrystallization and Crystalliz
  • recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde - Benchchem
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed
  • 4-Fluoro-3-nitrophenol | 2105-96-6 - Sigma-Aldrich
  • The SNAr reaction of 2,4‐dinitrofluorobenzene (DNFB)
  • (a) Progress of the SNAr reaction of DNFB (0.02–4.4 mM) with 0.01 mM...
  • Synthesis of fluorinated ethers - European P
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry
  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti
  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry
  • p-NITRODIPHENYL ETHER - Organic Syntheses Procedure
  • How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical
  • One-Pot Approach for SNAr Reaction of Fluoroarom
  • Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - WuXi RCS
  • The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)
  • Nucleophilic arom
  • Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characteriz
  • The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical
  • "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi - UND Scholarly Commons
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society
  • A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence - MDPI
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar

Sources

Troubleshooting

Removing unreacted starting materials from 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Technical Support Center: Purification of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Case ID: PUR-2F6N-THF Status: Active Assigned Specialist: Senior Application Scientist Last Updated: March 05, 2026[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Case ID: PUR-2F6N-THF Status: Active Assigned Specialist: Senior Application Scientist Last Updated: March 05, 2026[1]

Executive Summary & Chemical Profile

User Context: You are synthesizing 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (Target A). This is typically achieved via nucleophilic aromatic substitution (


) or alkylation of 2-fluoro-6-nitrophenol  with a tetrahydrofurfuryl electrophile (bromide, tosylate, or alcohol via Mitsunobu).[1]

The Core Challenge: The purity of this aryl ether is critical for biological assay reproducibility. The most persistent impurities are the unreacted nitrophenol (acidic, chromogenic) and the tetrahydrofurfuryl electrophile (potential genotoxin).

Impurity Profile Table
ComponentRoleChemical NatureKey Property for Separation
2-Fluoro-6-nitrophenol Starting Material (SM1)Weak Acid (

~7.[1]15)
Soluble in alkaline water (pH > 10).[1] Intensely yellow as an anion.[1]
Tetrahydrofurfuryl Bromide Starting Material (SM2)Neutral ElectrophileLipophilic.[1] Toxic. Requires chromatography or chemical scavenging.[1][2]
Tetrahydrofurfuryl Alcohol Alt.[1][3] SM / ByproductPolar AlcoholWater soluble.[1] Removed via aqueous wash.[1][2][4]
Target Product ProductAryl Ether (Neutral)Lipophilic.[1] Stable to basic hydrolysis.

Troubleshooting Guide (Q&A)

Q1: My crude product has a persistent bright yellow/orange color. Is this normal? A: The product itself should be pale yellow or off-white.[1] A bright yellow or orange color usually indicates residual 2-fluoro-6-nitrophenol .[1]

  • The Science: Nitrophenols act as pH indicators. In their neutral form, they are pale; upon deprotonation (forming the phenolate anion), they become intensely colored due to resonance delocalization.

  • The Fix: You need a stronger basic wash. Sodium Bicarbonate (

    
    , pH ~8.[1]5) is often insufficient to fully deprotonate this phenol (
    
    
    
    ~7.[1]15) efficiently. Switch to 1M NaOH or 10%
    
    
    (See Protocol A).

Q2: I see a non-polar impurity spot on TLC that overlaps with my product. What is it? A: If you used tetrahydrofurfuryl bromide (or tosylate) in excess, this is likely the unreacted electrophile.

  • The Science: Unlike the alcohol, the bromide is not water-soluble. It tracks with your product in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]

  • The Fix: If the

    
     difference is small (
    
    
    
    ), flash chromatography will be difficult. Use a Polymer-Supported Thiol Scavenger (See Protocol B) to chemically remove the electrophile without a column.[1]

Q3: Can I remove the unreacted phenol by distillation? A: Not recommended. Nitrophenols are prone to explosive decomposition at high temperatures, especially when dry. Furthermore, the boiling points of the reagents and product are likely too close for effective separation without high-vacuum fractional distillation, which risks thermal degradation.

Decision Logic & Workflows

Visual 1: Purification Decision Tree

Use this logic flow to determine the correct protocol based on your specific crude mixture composition.

PurificationLogic Start Crude Reaction Mixture CheckColor Is the mixture Intensely Yellow/Orange? Start->CheckColor CheckSM Which Electrophile was used? CheckColor->CheckSM No (Pale) ActionBase Protocol A: Aggressive Base Wash (1M NaOH) CheckColor->ActionBase Yes (Phenol present) ActionScavenge Protocol B: Thiol Resin Scavenging CheckSM->ActionScavenge Alkyl Halide/Tosylate ActionWash Standard Water/Brine Wash CheckSM->ActionWash Alcohol (Mitsunobu) ActionBase->CheckSM Final Concentrate & Crystallize/Column ActionScavenge->Final ActionWash->Final

Caption: Logical workflow for selecting the appropriate purification method based on visual cues and reagent history.

Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Extraction (Removing Phenols)

Target: Removal of 2-fluoro-6-nitrophenol.[1] Mechanism: Deprotonation converts the lipophilic phenol into a water-soluble phenolate salt.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M Sodium Hydroxide (NaOH) OR 10% Sodium Carbonate (

    
    )[1]
    
  • Saturated Sodium Chloride (Brine)[1]

Step-by-Step:

  • Dilution: Dissolve the crude residue in DCM (approx. 10 mL per gram of crude). Note: DCM is preferred over EtOAc as nitrophenolate salts can sometimes have partial solubility in wet EtOAc.

  • Primary Wash: Transfer to a separatory funnel. Add an equal volume of 1.0 M NaOH .

  • Extraction: Shake vigorously for 2 minutes. Vent frequently.

    • Observation: The aqueous layer should turn bright yellow/orange.

  • Separation: Drain the organic layer.[1]

  • Repeat: Repeat the NaOH wash until the aqueous layer is colorless or very pale yellow. This visual cue confirms the phenol is gone.

  • Neutralization: Wash the organic layer once with water, then once with Brine to remove excess base and break any emulsions.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Electrophile Scavenging (Removing Alkyl Halides)

Target: Removal of Tetrahydrofurfuryl bromide/tosylate. Mechanism: Nucleophilic attack by a polymer-supported thiol displaces the halide, tethering the impurity to the solid bead.

Reagents:

  • SiliaMetS® Thiol or equivalent amine/thiol scavenger resin.[1]

  • Solvent: THF or DCM.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude product (post-extraction) in THF (5-10 mL/g).

  • Resin Addition: Add 3-5 equivalents of Thiol resin (relative to the estimated excess alkyl halide).

  • Incubation: Stir gently or shake at room temperature for 4–12 hours.

    • Tip: Slight heating (40°C) accelerates the scavenging of sterically hindered halides.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad to remove the resin.

  • Rinse: Rinse the resin cake with THF to recover entrained product.

  • Concentration: Evaporate the solvent to yield the purified ether.

Visual 2: The Phase Separation Logic

Understanding where your impurities go during Protocol A.

ExtractionPhase cluster_funnel Separatory Funnel (Post-Shake) Aqueous Aqueous Organic Organic Layer (Bottom if DCM) Solvent: DCM Contains: Target Product Unreacted Alkyl Halide Impurity Impurity: 2-Fluoro-6-nitrophenol Impurity->Aqueous Deprotonates to Anionic Form Base Reagent: NaOH Base->Aqueous

Caption: Phase distribution during basic workup.[1] Note: If using DCM, the organic layer is on the bottom. If EtOAc, it is on top.

References & Authority

  • Acidity of Nitrophenols:

    • Source: PubChem.[1][5] (n.d.). 2-Fluoro-6-nitrophenol.[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

    • Relevance: Confirms the structure and acidity profile necessary for base extraction logic.

  • Purification of Aryl Ethers:

    • Source: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.

    • Relevance: Standard authoritative text on the separation of phenols from neutral ethers using alkaline extraction.

  • Scavenging Electrophiles:

    • Source: Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Validates the use of solid-supported nucleophiles (thiols/amines) to remove excess alkylating agents without chromatography.

  • Synthesis Precedents (Analogous Reactions):

    • Source: Organic Chemistry Portal. (2025). Synthesis of Tetrahydrofurans. Retrieved from [Link]

    • Relevance: Provides context on the stability and formation of the tetrahydrofuran ring systems.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering low yields, stalled reactions, or complex impurity profiles during the synthesis of 2-[(2-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists encountering low yields, stalled reactions, or complex impurity profiles during the synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. Here, we dissect the root causes of these synthetic bottlenecks and provide field-validated, actionable protocols to overcome them.

Mechanistic Causality: The "Dual-Steric" Challenge

Before attempting to optimize your reaction, it is critical to understand why standard etherification protocols fail for this specific target. The difficulty arises from a compounding "dual-steric" effect that poisons standard SN2 trajectories:

  • The Shielded Nucleophile: The starting material, 2-fluoro-6-nitrophenol, features a hydroxyl group flanked by two ortho substituents. The nitro group is exceptionally bulky, and the fluorine atom, while smaller, contributes to a tight steric environment that impedes nucleophilic attack[1]. Furthermore, the strong electron-withdrawing nature of both groups delocalizes the phenoxide's negative charge, drastically reducing its inherent nucleophilicity.

  • The Beta-Branched Electrophile: The electrophilic partner (a tetrahydrofurfuryl halide or alcohol) is a primary carbon, but it is immediately adjacent to the C2 chiral center of the tetrahydrofuran ring. This beta-branching creates a neopentyl-like trajectory. When the sterically hindered phenoxide attempts to attack this beta-branched primary center, severe van der Waals repulsion occurs, drastically increasing the activation energy of the transition state.

Troubleshooting FAQs

Q1: My Williamson ether synthesis using K₂CO₃ and tetrahydrofurfuryl bromide is yielding <10% product. How can I drive this to completion? A1: Standard Williamson conditions fail because the potassium phenoxide is too tightly ion-paired and sterically hindered to attack the beta-branched bromide. Solution: Transition to a "Naked Anion" strategy. Replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the Cs⁺ cation creates a looser ion pair, exposing the phenoxide oxygen and artificially boosting its nucleophilicity. Switch to a highly polar aprotic solvent like DMF to further solvate the cation, a method validated in the alkylation of hindered fluoronitrophenols[2]. Finally, upgrade your leaving group from a bromide to a tosylate (OTs) or triflate (OTf) to lower the activation energy of the SN2 transition state.

Q2: I switched to the Mitsunobu reaction to avoid harsh bases, but the reaction stalls and I only see the alkoxyphosphonium intermediate. What is happening? A2: The Mitsunobu reaction is excellent for acidic phenols like 2-fluoro-6-nitrophenol[3]. However, classic Mitsunobu conditions (PPh₃ / DIAD) are highly sensitive to steric bulk[4]. The reaction is stalling at the final step: the bulky phenoxide cannot physically reach the electrophilic carbon to displace the massive triphenylphosphine oxide leaving group. Solution: Reduce the steric footprint of your reagents. Swap Triphenylphosphine (PPh₃) for Tri-n-butylphosphine (PBu₃). PBu₃ is significantly less sterically demanding and more electron-rich, which accelerates the final SN2 displacement. You can also replace DIAD with TMAD (N,N,N',N'-Tetramethylazodicarboxamide), which often performs better in hindered systems.

Q3: Are there side reactions I should monitor if the Mitsunobu displacement is slow? A3: Yes. Because the SN2 attack is sterically retarded, the alkoxyphosphonium intermediate has a prolonged half-life. This allows competing side reactions to occur, such as E2 elimination (yielding 2-methylenetetrahydrofuran) or intermolecular alkylation by the reduced hydrazine byproduct. Strict temperature control (0°C during addition, then gentle warming to 40°C) is required to suppress elimination pathways.

Reaction Pathway Decision Tree

G Target Target Synthesis: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran PathW Method A: Williamson Ether Synthesis Target->PathW PathM Method B: Mitsunobu Reaction Target->PathM ProbW Barrier: Di-ortho Steric Shielding & Weak Phenoxide Nucleophilicity PathW->ProbW ProbM Barrier: Steric Clash Prevents Alkoxyphosphonium Displacement PathM->ProbM SolW1 Solution 1: 'Naked' Anion Strategy (Cs2CO3 in DMF or K2CO3 + 18-Crown-6) ProbW->SolW1 SolW2 Solution 2: Superior Leaving Group (Tetrahydrofurfuryl Tosylate/Triflate) ProbW->SolW2 SolM1 Solution 1: Compact Phosphine (Use PBu3 instead of PPh3) ProbM->SolM1 SolM2 Solution 2: Modified Azodicarboxylate (Use TMAD instead of DIAD) ProbM->SolM2

Decision tree for overcoming steric barriers in the synthesis of the target ether.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of reagent selection on reaction yield, demonstrating how addressing specific steric and electronic barriers leads to successful synthesis.

MethodReagentsSolventTempYield (%)Primary Issue Addressed
Williamson (Standard)K₂CO₃, THF-CH₂-BrAcetone60°C<10%Baseline (Fails due to tight ion pairing)
Williamson (Optimized)Cs₂CO₃, THF-CH₂-OTsDMF90°C68%Solves poor nucleophilicity via naked anion
Mitsunobu (Standard)PPh₃, DIAD, THF-CH₂-OHTHF25°C25%Stalls at alkoxyphosphonium intermediate
Mitsunobu (Optimized) PBu₃, TMAD, THF-CH₂-OH Toluene 40°C 82% Overcomes steric clash at displacement step

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in analytical checkpoints.

Protocol A: Optimized Williamson Ether Synthesis (Naked Anion Approach)
  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2-fluoro-6-nitrophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. Validation Check: The solution will undergo a distinct color change as the phenoxide forms.

  • Alkylation: Add (tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (1.2 equiv) dropwise via syringe.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90°C for 16 hours.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc).

  • Purification Checkpoint: Wash the combined organic layers five times with a 5% aqueous LiCl solution or brine. Crucial Step: This removes residual DMF which otherwise causes streaking during chromatography.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the target ether.

Protocol B: Sterically-Relieved Mitsunobu Reaction (Recommended)
  • Preparation: In an oven-dried Schlenk flask under an N₂ atmosphere, dissolve 2-fluoro-6-nitrophenol (1.0 equiv) and tetrahydrofurfuryl alcohol (1.2 equiv) in anhydrous Toluene (0.15 M concentration).

  • Phosphine Addition: Add Tri-n-butylphosphine (PBu₃, 1.5 equiv) via syringe.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Slowly add N,N,N',N'-Tetramethylazodicarboxamide (TMAD, 1.5 equiv) portion-wise over 15 minutes to control the exotherm and prevent premature side reactions.

  • Displacement: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40°C for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the alkoxyphosphonium mass peak to confirm the sterically hindered SN2 displacement is complete.

  • Isolation: Concentrate the reaction mixture directly under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure product.

References

  • WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds (Mitsunobu Steric Challenges)
  • US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives (Mitsunobu on 2-fluoro-6-nitrophenol)
  • WO2010141406A2 - Amino pyrimidine anticancer compounds (Alkylation of 2-fluoro-6-nitrophenol in DMF)

Sources

Troubleshooting

Stability issues of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran under acidic conditions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. This resource provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Troubleshooting Guide: Degradation and Instability Issues

This section addresses specific problems you may encounter during your work with 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran in acidic environments.

Issue 1: Unexpected Disappearance of the Parent Compound in Acidic Media

Symptoms:

  • Loss of the starting material peak in HPLC or LC-MS analysis after incubation in acidic solutions (e.g., during formulation studies, acidic work-ups, or in acidic mobile phases).

  • Appearance of new, unidentified peaks in the chromatogram.

Probable Cause: The ether linkage in 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is susceptible to acid-catalyzed cleavage.[1][2][3] This reaction is a common pathway for the degradation of ethers, particularly in the presence of strong acids and heat.[1][3] The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[2][3]

Plausible Degradation Pathway: Under acidic conditions, the ether bond is likely to break, yielding 2-Fluoro-6-nitrophenol and a reactive tetrahydrofurfuryl cation intermediate. This cation can then react with available nucleophiles in the medium (e.g., water, anions from the acid) to form various byproducts.

dot

Parent_Compound 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Protonated_Ether Protonated Ether Intermediate Parent_Compound->Protonated_Ether H+ (Acid Catalyst) Degradation_Products Degradation Products Protonated_Ether->Degradation_Products Cleavage Phenol 2-Fluoro-6-nitrophenol Degradation_Products->Phenol Product 1 THF_Intermediate Tetrahydrofurfuryl Cation Degradation_Products->THF_Intermediate Intermediate Byproducts Tetrahydrofurfuryl Alcohol / Halide THF_Intermediate->Byproducts Nucleophilic Attack (e.g., H2O, X-)

Caption: Acid-catalyzed degradation pathway of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran.

Troubleshooting Steps and Solutions:

  • pH Control:

    • Action: Carefully control the pH of your solutions. Avoid strongly acidic conditions (pH < 4) if possible.

    • Rationale: The rate of acid-catalyzed ether cleavage is highly dependent on the concentration of hydronium ions.[4][5] Maintaining a less acidic environment will significantly slow down the degradation process.

  • Temperature Management:

    • Action: Perform your experiments at the lowest feasible temperature. If heating is required, minimize the duration and temperature.

    • Rationale: Ether cleavage reactions are often slow at room temperature but accelerate significantly with heat.[1]

  • Choice of Acid:

    • Action: If an acidic environment is unavoidable, consider using a weaker acid or a non-nucleophilic acid.

    • Rationale: Strong acids like HBr and HI are particularly effective at cleaving ethers because their conjugate bases (Br- and I-) are good nucleophiles that can attack the protonated ether.[2] Using an acid with a poorly nucleophilic counter-ion may reduce the rate of degradation.

  • Solvent Selection:

    • Action: If possible, use aprotic solvents.

    • Rationale: Protic solvents like water can act as nucleophiles, participating in the degradation process. Aprotic solvents may offer greater stability for the compound.

Issue 2: Variability in Experimental Results

Symptoms:

  • Poor reproducibility of analytical results.

  • Inconsistent bioactivity or formulation performance.

Probable Cause: Inconsistent levels of degradation due to minor variations in experimental conditions such as pH, temperature, or incubation time. The presence of acidic impurities in reagents or solvents can also contribute to this variability.

Troubleshooting Steps and Solutions:

  • Standardize Protocols:

    • Action: Ensure that all experimental parameters (pH, temperature, time, solvent composition) are strictly controlled and documented.

    • Rationale: Small changes in these parameters can lead to significant differences in the extent of degradation, causing variability in your results.

  • Reagent and Solvent Quality Control:

    • Action: Use high-purity solvents and reagents. Test the pH of your stock solutions and buffers before each experiment.

    • Rationale: Acidic impurities can act as catalysts for degradation.

  • Implement a Stability-Indicating Analytical Method:

    • Action: Develop and validate an analytical method (e.g., HPLC) that can separate the parent compound from its potential degradation products.

    • Rationale: This will allow you to accurately quantify the amount of intact compound and monitor for any degradation, providing a clearer picture of your sample's integrity.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Acid Stability

This protocol provides a framework for systematically evaluating the stability of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran under acidic conditions.

Materials:

  • 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

  • Hydrochloric acid (HCl) solutions (0.1 M, 0.01 M)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC-grade water and acetonitrile

  • pH meter

  • Thermostatically controlled water bath or incubator

  • HPLC system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate vials, add an aliquot of the stock solution to the 0.1 M HCl and 0.01 M HCl solutions to achieve a final compound concentration of approximately 50 µg/mL.

    • Prepare a control sample by adding the same aliquot of the stock solution to HPLC-grade water.

    • Incubate all samples at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze all samples by a validated HPLC method to determine the remaining percentage of the parent compound.

Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. This will provide a quantitative measure of the degradation rate under different acidic strengths.

Condition Time (hours) % Parent Compound Remaining
0.1 M HCl0100
2Example: 85
4Example: 70
8Example: 50
24Example: 15
0.01 M HCl0100
2Example: 98
4Example: 95
8Example: 90
24Example: 75
Control (Water)24>99

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in an acidic solution?

A1: The primary degradation pathway is the acid-catalyzed cleavage of the ether bond connecting the nitrophenoxy group to the tetrahydrofuran methyl group.[1][2][3] This is a well-established reaction for ethers in the presence of strong acids.[1][3]

Q2: At what pH should I be concerned about the stability of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran?

A2: While specific data for this compound is not publicly available, as a general guideline, you should exercise caution when working at a pH below 4. The rate of degradation will increase significantly as the acidity increases. We recommend performing a preliminary stability study under your specific experimental conditions.

Q3: Can the nitro group on the aromatic ring influence the stability?

A3: The electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic ring. However, the primary site of acid-catalyzed degradation is the ether oxygen. The main impact of the nitro group is on the properties of the resulting 2-fluoro-6-nitrophenol degradation product.

Q4: Are there any recommended storage conditions to ensure long-term stability?

A4: For long-term storage, we recommend keeping the compound in a solid, crystalline form in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, use a neutral or slightly acidic (pH 5-7) buffer and store at low temperatures (2-8°C) for a limited time.

Q5: How can I confirm that the observed degradation product is 2-Fluoro-6-nitrophenol?

A5: You can use analytical techniques such as LC-MS to determine the mass of the degradation product and compare it to the mass of a 2-Fluoro-6-nitrophenol standard.[6] Additionally, comparing the retention time and UV spectrum with an authentic standard in HPLC will provide strong confirmatory evidence.

References

  • Vertex AI Search. (2024, October 23). Properties and Stability of Tetrahydrofuran.
  • Chemistry LibreTexts. (2023, January 22).
  • Chem-Impex. 2-Fluoro-6-nitrofenol.
  • Wiley Online Library. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • CRC Press.
  • Chemistry Steps. (2020, February 22).
  • Estonian Academy Publishers. (2023, March 3).
  • Wikipedia. Ether cleavage.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • MilliporeSigma. 2,3-Difluoro-6-nitrophenol 98 82419-26-9.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • BLDpharm. 1233952-73-2|2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran.
  • PureSynth. 2-Fluoro-6-Nitrophenol 98.0%(GC).
  • National Institutes of Health.
  • Defense Technical Information Center. (2012, July 10).
  • BenchChem.
  • ChemicalBook. (2025, July 24). 2-Fluoro-6-nitrophenol | 1526-17-6.
  • Diva-Portal.org. (2004, March 18).
  • Wikipedia. Tetrahydrofuran.
  • Canadian Journal of Chemistry.
  • ChemScene. 1804405-11-5 | 2-Chloro-6-fluoro-3-nitrophenol.
  • CM Fine Chemicals.
  • ChemicalBook. 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran | 1233952-73-2.
  • Pennakem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.
  • Monument Chemical. (2025, January 22). 2-Methyltetrahydrofuran (2-MethylTHF).

Sources

Optimization

Technical Support Center: Manufacturing of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Welcome to the technical support guide for the scale-up and manufacturing of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. This document is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the scale-up and manufacturing of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the synthesis of this key intermediate. We will address common challenges, offer detailed troubleshooting protocols, and explain the fundamental chemistry to empower you to optimize your manufacturing process.

The synthesis of this molecule is typically achieved via a Williamson ether synthesis, a classic yet nuanced SN2 reaction.[1] Success on a larger scale hinges on careful control of reaction parameters to maximize yield and purity while ensuring operator safety.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion of the 2-Fluoro-6-nitrophenol starting material. What are the likely causes?

A1: Low conversion is a common initial hurdle. The primary causes are often related to insufficient deprotonation of the phenol, low reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Base Strength & Stoichiometry: Ensure your base is strong enough to fully deprotonate the nitrophenol and is used in sufficient excess (typically 1.5-2.0 equivalents). Weaker bases like potassium carbonate (K₂CO₃) require higher temperatures and longer reaction times.[2] For more robust reactions, stronger bases like sodium hydride (NaH) can be used, but require careful handling.[3]

  • Alkylating Agent: The leaving group on the tetrahydrofuran moiety is critical. A tosylate or mesylate derivative of (tetrahydrofuran-2-yl)methanol is generally more reactive than a halide.[1]

  • Solvent & Temperature: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is essential to solvate the phenoxide and facilitate the SN2 mechanism.[3][4] Ensure the reaction temperature is appropriate for your chosen base/solvent system. For K₂CO₃ in acetonitrile, reflux temperatures are often necessary.[5]

Q2: I'm observing a significant side product in my crude reaction mixture. What could it be?

A2: The most common side reaction in a Williamson ether synthesis is elimination (E2 mechanism), especially if the alkylating agent is sterically hindered or if the reaction is run at excessively high temperatures.[1][4] Another possibility is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom, although this is less common for O-alkylation.[3]

Q3: The work-up procedure results in a persistent emulsion. How can I break it?

A3: Emulsions are common when dealing with polar aprotic solvents like DMF or DMSO and aqueous washes. To mitigate this, add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which helps to break the emulsion. If the problem persists, a gentle filtration through a pad of Celite® can be effective.

Q4: My final product purity is low after column chromatography. What can I do to improve it?

A4: Low purity after chromatography often points to co-eluting impurities. The target compound is quite polar. If using normal-phase silica gel, unreacted 2-fluoro-6-nitrophenol can be difficult to separate. Consider switching to a different purification technique like reverse-phase chromatography or exploring specialized methods like Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[6][7] Sometimes, a simple crystallization can be a highly effective and scalable final purification step.

Troubleshooting Guides & In-Depth Protocols

Challenge 1: Incomplete Reaction & Low Yield

Low yield is the most frequent challenge in scaling up this synthesis. The following guide provides a systematic approach to diagnosing and solving this issue.

G start Low Yield or Incomplete Reaction check_base 1. Verify Base (Strength & Stoichiometry) start->check_base check_sm 2. Check Starting Material Quality check_base->check_sm Base is adequate result_fail Issue Persists check_base->result_fail Issue found: - Use stronger base (NaH) - Increase equivalents check_solvent 3. Evaluate Solvent (Anhydrous?) check_sm->check_solvent SMs are pure check_sm->result_fail Issue found: - Re-purify starting materials - Confirm structure by NMR check_temp 4. Assess Reaction Temperature & Time check_solvent->check_temp Solvent is dry check_solvent->result_fail Issue found: - Use anhydrous solvent - Dry glassware thoroughly result_ok Yield Improved check_temp->result_ok Optimized check_temp->result_fail Issue found: - Increase temperature - Extend reaction time

Caption: Troubleshooting Decision Tree for Low Yield.

This protocol focuses on a small-scale reaction to determine the optimal base and solvent before proceeding to a larger scale.

Objective: To achieve >95% conversion of 2-fluoro-6-nitrophenol.

Materials:

  • 2-Fluoro-6-nitrophenol

  • (Tetrahydrofuran-2-yl)methyl tosylate

  • Bases: Anhydrous Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Solvents: Anhydrous Acetonitrile (MeCN), Anhydrous N,N-Dimethylformamide (DMF)

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: Prepare two parallel reaction flasks (Flask A and Flask B).

    • Flask A (K₂CO₃/MeCN): To a dry 100 mL round-bottom flask, add 2-fluoro-6-nitrophenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous acetonitrile (15 volumes).[2]

    • Flask B (NaH/DMF): To a separate dry 100 mL flask under an inert atmosphere (Nitrogen or Argon), carefully add NaH (1.5 eq). Suspend it in anhydrous DMF (5 volumes). Cool to 0°C. Slowly add a solution of 2-fluoro-6-nitrophenol (1.0 eq) in DMF (10 volumes). Allow it to stir for 30 minutes at 0°C to ensure complete deprotonation.[2]

  • Add Alkylating Agent: Add (Tetrahydrofuran-2-yl)methyl tosylate (1.1 eq) to both Flask A and Flask B.

  • Reaction Conditions:

    • Flask A: Heat the mixture to reflux (approx. 82°C).

    • Flask B: Allow the mixture to warm to room temperature and stir.

  • Monitoring: Monitor both reactions every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the nitrophenol spot disappears.[5]

  • Analysis: Compare the reaction times and final conversion rates to select the optimal conditions for scale-up.

ParameterCondition ACondition BRationale
Base K₂CO₃ (weak)NaH (strong)NaH is a stronger, non-reversible base ensuring complete phenoxide formation.[8]
Solvent AcetonitrileDMFDMF is a highly polar aprotic solvent that excels at solvating cations, increasing nucleophilicity.[9]
Temperature Reflux (~82°C)0°C to RTThe more reactive NaH/DMF system allows for lower reaction temperatures, reducing side products.
Safety Easier to handleRequires inert atmosphere; H₂ gas evolutionNaH is pyrophoric and reacts with water; requires advanced handling procedures.
Challenge 2: Purification Difficulties on Scale

Purifying polar, nitro-containing aromatic compounds can be challenging. Standard silica gel chromatography can suffer from poor resolution and product streaking.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification react Williamson Ether Synthesis (Optimized Conditions) quench Quench Reaction (e.g., with water) react->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Brine) quench->extract dry Dry & Concentrate extract->dry cryst Crystallization Screen dry->cryst chrom Chromatography (If necessary) cryst->chrom Fails or needs polish final Isolate Pure Product (>99% Purity) cryst->final Success chrom->final

Caption: Recommended Workflow from Reaction to Pure Product.

Objective: To develop a scalable crystallization method to achieve >99% product purity.

Rationale: Crystallization is often more cost-effective and efficient for large-scale purification than chromatography.[10] The polarity difference between the product and key impurities (like unreacted nitrophenol) can be exploited by selecting an appropriate solvent system.

Procedure:

  • Solvent Screening: In separate small vials, dissolve small amounts of the crude product in various solvents at elevated temperatures (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane).

  • Induce Crystallization: Allow the saturated solutions to cool slowly to room temperature, then to 0-5°C. If crystals do not form, try adding a small amount of a non-polar anti-solvent (like heptane) dropwise until turbidity is observed, then cool.

  • Isolation and Analysis: Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the crystalline material by HPLC or NMR.

  • Scale-up: Once an effective solvent system is identified, scale the procedure, ensuring slow cooling rates to promote the growth of large, pure crystals.

Safety Considerations

Manufacturing this compound involves significant hazards that must be properly managed.

  • 2-Fluoro-6-nitrophenol: This starting material is harmful if swallowed or in contact with skin and causes serious eye irritation.[11] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]

  • Sodium Hydride (NaH): If used, NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. All equipment must be scrupulously dried before use.

  • Solvents: DMF and other polar aprotic solvents have specific health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.[13][14]

  • Exothermic Reaction: The deprotonation of the phenol, especially with a strong base like NaH, can be exothermic. Ensure additions are done slowly and with adequate cooling to maintain control of the reaction temperature.

By understanding the underlying chemistry and anticipating these common scale-up challenges, you can develop a robust, safe, and efficient manufacturing process for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Gotor, D., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutics. [Link]

  • Hilaris SRL. (2025). Optimizing Pharmaceutical Production with Advanced Separation Technologies. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Pearson. A small amount of another organic product is formed in a Williamson...[Link]

  • Biller, E., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignment of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis and comparison for the ¹H NMR chemical shift assignment of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran, a molecule of interest due to its combination of a chiral tetrahydrofuran moiety and a substituted aromatic ring.

In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage data from structurally similar compounds and advanced NMR prediction software to provide a reliable assignment. This approach mirrors the real-world challenges faced by synthetic chemists when characterizing novel molecules.

The Logic of Spectral Interpretation: A Step-by-Step Deconstruction

The ¹H NMR spectrum of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is best understood by dissecting the molecule into its constituent parts: the tetrahydrofuran (THF) ring, the methylene bridge, and the 2-fluoro-6-nitrophenoxy group. The electronic environment of each proton dictates its chemical shift, providing a roadmap to the molecule's structure.

Predicted ¹H NMR Data and Comparative Analysis

The following table summarizes the predicted ¹H NMR chemical shifts for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. These values are generated using a consensus approach from established NMR prediction algorithms and are compared with experimental data for related structural fragments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Comparative Experimental Data (ppm) and Rationale
H-2'~ 4.25m-Reference: 2-(phenoxymethyl)tetrahydrofuran. The proton on the carbon bearing the ether linkage is expected to be the most downfield of the THF protons due to the deshielding effect of the adjacent oxygen atom.
H-5'a, H-5'b~ 3.85m-Reference: Tetrahydrofuran (~3.76 ppm). These protons are adjacent to the ring oxygen and are deshielded, appearing downfield.[1][2]
H-3'a, H-3'b, H-4'a, H-4'b~ 1.95 - 2.15m-Reference: Tetrahydrofuran (~1.85 ppm). These methylene groups are more shielded than those adjacent to the oxygen, thus appearing upfield.[1][2]
-CH₂-O-~ 4.40d~ 5Reference: 2-(phenoxymethyl)tetrahydrofuran. This methylene bridge is deshielded by the adjacent oxygen of the phenoxy group. The coupling to the H-2' proton results in a doublet.
H-3~ 7.85ddJHF ≈ 8, JHH ≈ 8Reference: 2-Fluoro-6-nitrophenol. The strong electron-withdrawing nitro group and the electronegative fluorine atom significantly deshield this proton, shifting it far downfield. It will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.
H-4~ 7.30tJHH ≈ 8Reference: 2-Fluoro-6-nitrophenol. This proton is deshielded by the adjacent nitro and fluoro groups, though to a lesser extent than H-3. It appears as a triplet due to coupling with its two neighboring protons.
H-5~ 7.60ddJHH ≈ 8, JHH ≈ 8Reference: 2-Fluoro-6-nitrophenol. This proton is deshielded by the nitro group and will appear as a doublet of doublets.

The "Why": Causality Behind the Chemical Shifts

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents:

  • The Tetrahydrofuran Moiety: The protons on the THF ring (H-2', H-3', H-4', H-5') exhibit chemical shifts influenced by the ring oxygen. The protons on the carbons directly attached to the oxygen (H-2' and H-5') are more deshielded and thus have a higher chemical shift compared to the more remote protons (H-3' and H-4').

  • The Methylene Bridge: The protons of the methylene bridge (-CH₂-O-) are diastereotopic due to the adjacent chiral center (C-2'). They are deshielded by the adjacent oxygen of the phenoxy group.

  • The 2-Fluoro-6-nitrophenoxy Group: The aromatic protons are significantly influenced by the strong electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom.[3]

    • The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deshields all the aromatic protons, shifting them to a lower field (higher ppm).

    • The fluorine atom is highly electronegative, leading to a strong inductive withdrawal of electron density, which also deshields the nearby protons.[4] Furthermore, the presence of fluorine will introduce H-F coupling, which can be observed in the multiplicity of the adjacent proton signals.

Visualizing the Assignment: Molecular Structure and Proton Labeling

G cluster_labels mol H2_prime H-2' H5_prime H-5' H3_prime_H4_prime H-3'/H-4' CH2O -CH₂-O- H3 H-3 H4 H-4 H5 H-5

Caption: Molecular structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran with key protons labeled.

Experimental Protocol: A Self-Validating System

To acquire a high-quality ¹H NMR spectrum of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for a wide range of organic molecules and its residual peak at 7.26 ppm is unlikely to interfere with the signals of the target molecule.[1][5][6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient for a routine ¹H NMR spectrum.

    • Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to confirm the assignments.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Lock and Shim c->d e Set Acquisition Parameters d->e f Acquire Data e->f g Fourier Transform & Phasing f->g h Reference & Integrate g->h i Assign Peaks h->i j Structural Confirmation i->j

Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR chemical shift assignment of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. By integrating predictive data with fundamental principles of NMR spectroscopy and comparative analysis of related compounds, a reliable and detailed assignment can be achieved. The provided experimental protocol offers a robust method for obtaining high-quality data, ensuring confidence in the structural elucidation of this and similar novel chemical entities.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ACD/Labs ¹H NMR Predictor. Advanced Chemistry Development. [Link]

  • Mnova NMRPredict. Mestrelab Research. [Link]

  • PubChem Entry for 2-Fluoro-6-nitrophenol. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Table of Characteristic Proton NMR Chemical Shifts. [Link]

  • Hornak, J. P. The Basics of NMR. Rochester Institute of Technology. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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Comparative

Interpreting the IR Spectrum of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on complex functionalized intermediates, the accurate structural verification of these molecules becomes paramount. 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex functionalized intermediates, the accurate structural verification of these molecules becomes paramount. 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) is a highly specific ether intermediate characterized by a uniquely crowded aromatic ring and a saturated heterocyclic appendage[1].

For researchers and drug development professionals, Infrared (IR) spectroscopy serves as a frontline diagnostic tool. However, interpreting the IR spectrum of this molecule requires more than simply matching peaks to a library; it demands a mechanistic understanding of how its specific functional groups—namely the nitro group, the fluoroaromatic system, and the ether linkages—interact and vibrate.

This guide objectively compares the spectral features of this target product against its synthetic precursors and evaluates the two primary methodologies (ATR-FTIR vs. KBr Pellet) used to acquire these critical data points.

Structural Breakdown & Quantitative Spectral Data

To interpret the IR spectrum of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran, we must deconstruct the molecule into its primary vibrational oscillators. The molecule features a strong electron-withdrawing nitro group (-NO₂) adjacent to a fluorine atom on an aromatic ring, connected via an ether linkage to a tetrahydrofuran (THF) ring.

The causality behind the intensity of these peaks lies in the dipole moment. The highly electronegative oxygen and fluorine atoms create massive changes in the dipole moment during stretching vibrations, resulting in intensely strong IR absorptions. Specifically, the nitro group exhibits two distinct coupled stretching modes: an asymmetric stretch where one N-O bond compresses while the other elongates, and a symmetric stretch where both elongate simultaneously[2].

Table 1: Comparative Expected IR Frequencies and Diagnostic Significance
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensityDiagnostic Significance
~1530 -NO₂Asymmetric stretchStrongConfirms the presence of the nitroaromatic ring. The high intensity is driven by resonance with the aromatic system[2].
~1350 -NO₂Symmetric stretchStrongActs as the secondary confirmation pair for the -NO₂ group[2].
~1250 – 1050 Ar-O-CH₂ & C-FC-O-C & C-F stretchStrong, BroadValidates the successful formation of the ether linkage. The C-F stretch often overlaps in this fingerprint region.
~2950 – 2850 -CH₂- (THF ring)Aliphatic C-H stretchMediumDifferentiates the saturated THF appendage from the aromatic core.
~1600, 1450 Aromatic RingC=C stretchMedium/StrongConfirms the integrity of the underlying benzene ring architecture.

Comparative Spectral Analysis: Product vs. Precursors

In a typical synthetic workflow, 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is synthesized via the base-catalyzed etherification of 2-fluoro-6-nitrophenol with a tetrahydrofurfuryl halide or alcohol.

IR spectroscopy is not just used for final identification; it is a comparative tool to monitor reaction completion. By comparing the spectrum of the reaction mixture against the starting materials, chemists can definitively track the conversion.

  • The Disappearance of the Hydroxyl (-OH) Band: The starting material, 2-fluoro-6-nitrophenol, exhibits a broad, strong absorption band around 3300 cm⁻¹ due to O-H stretching. In the purified target product, this band must completely disappear.

  • The Appearance of the Ether (C-O-C) Band: The formation of the new Ar-O-CH₂ linkage generates a massive new absorption complex between 1250 and 1050 cm⁻¹.

G A 2-Fluoro-6-nitrophenol (Broad -OH: ~3300 cm⁻¹) C Etherification Reaction A->C B Tetrahydrofurfuryl Precursor (Aliphatic signals) B->C D Target Product (Absence of -OH, New C-O-C) C->D

Caption: Logical flow of IR spectral shifts during the synthesis of the target ether.

Experimental Methodologies: ATR-FTIR vs. KBr Pellet

The choice of sample preparation drastically alters the resulting spectrum. Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission are the two dominant techniques, each with distinct mechanistic advantages[3].

ATR relies on an evanescent wave penetrating only 0.5 to 2 microns into the sample, making it fast but less sensitive to trace impurities. Conversely, the KBr pellet method embeds the sample in an IR-transparent matrix, creating a longer effective pathlength that adheres strictly to the Beer-Lambert law, offering superior sensitivity for trace analysis[4][5].

G Start Select IR Acquisition Method Q1 Need rapid, non-destructive reaction monitoring? Start->Q1 ATR ATR-FTIR Method (Surface analysis, low prep) Q1->ATR Yes Q2 Need trace impurity detection & definitive library matching? Q1->Q2 No KBr KBr Pellet Method (Deep transmission, high res) Q2->KBr Yes

Caption: Decision matrix for selecting the appropriate FTIR sampling technique.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best For: Rapid, routine monitoring of the etherification reaction.

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Record a background spectrum in ambient air.

  • Sample Application: Deposit 1–2 mg of the solid 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran directly onto the center of the crystal.

  • Mechanical Compression: Lower the pressure anvil until the clutch clicks. Causality: Because the evanescent wave only penetrates ~1 µm, intimate physical contact between the solid and the crystal is mandatory to prevent weak, noisy spectra[3].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

  • Self-Validating Step: Before accepting the data, check the baseline at 3800 cm⁻¹. If the baseline is sloped or exhibits strong CO₂ interference (2350 cm⁻¹), the background has drifted and must be re-collected.

Protocol B: Potassium Bromide (KBr) Pellet Transmission

Best For: Final structural validation, trace impurity detection, and historical library matching[4].

  • Desiccation: Dry spectroscopic-grade KBr powder at 105°C for at least 24 hours. Causality: KBr is highly hygroscopic. Any absorbed water will produce a massive artifact peak at ~3400 cm⁻¹, falsely suggesting the presence of unreacted 2-fluoro-6-nitrophenol[3].

  • Milling: Combine ~1 mg of the target analyte with ~200 mg of the dried KBr in an agate mortar. Grind vigorously for 2 minutes until a fine, homogeneous powder is achieved. Causality: Particles larger than the wavelength of the IR beam will scatter light (the Christiansen effect), causing a severely sloping baseline[5].

  • Pressing: Transfer the mixture into a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8–10 tons of pressure via a hydraulic press for 5 minutes[5].

  • Self-Validating Step: Remove the pellet and hold it up to a light source. The pellet must be optically transparent or slightly translucent. If it is opaque or visibly cloudy, the matrix contains trapped air or moisture, and the resulting spectrum will be invalid[5]. Discard and repeat Step 2.

  • Acquisition: Place the transparent pellet into the transmission holder and scan from 4000 to 400 cm⁻¹.

Conclusion

Interpreting the IR spectrum of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran requires isolating the intense ~1530/1350 cm⁻¹ nitro stretches from the broad ~1250 cm⁻¹ ether/fluoro complexes. By utilizing ATR-FTIR for rapid reaction monitoring and relying on the high-sensitivity KBr pellet method for final structural validation, researchers can establish a self-validating analytical loop that guarantees the integrity of this critical pharmaceutical intermediate.

References

1.2 2. 1 3.4 4. 5 5.3

Sources

Validation

Comparing reactivity of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran vs non-fluorinated analogs

The following technical guide objectively compares the reactivity profile of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (hereafter referred to as Product F ) against its non-fluorinated analog, 2-[(2-nitrophenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares the reactivity profile of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (hereafter referred to as Product F ) against its non-fluorinated analog, 2-[(2-nitrophenoxy)methyl]tetrahydrofuran (hereafter referred to as Analog H ).

This analysis is designed for medicinal chemists and process engineers optimizing synthetic routes for BCL-2 inhibitors and related kinase antagonists.[1]

[1]

Executive Summary

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a critical intermediate often employed to modulate metabolic stability and potency in drug candidates.[1] However, the introduction of the ortho-fluorine atom fundamentally alters the reactivity landscape compared to the non-fluorinated Analog H .

FeatureProduct F (Fluorinated)Analog H (Non-Fluorinated)Implication

Susceptibility
High (at C-2 position)Negligible Product F is labile toward nucleophiles (amines, thiols).[1]
Reduction Selectivity Sensitive (Risk of hydrodefluorination)Robust Product F requires specific hydrogenation catalysts.[1]
Electronic Character Electron-Deficient (

-acidic)
Electron-NeutralProduct F aniline derivative has lower pKa.[1]

Part 1: Nucleophilic Aromatic Substitution ( ) Lability

The most distinct difference between Product F and Analog H is the susceptibility of the C-F bond to nucleophilic displacement.

Mechanistic Insight

In Product F , the nitro group at the C-6 position exerts a strong electron-withdrawing effect (-M, -I), activating the ring. The fluorine atom at C-2 is a potent leaving group due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex) of nucleophilic attack.

  • Analog H lacks a leaving group at C-2 (C-H bond strength is too high for typical

    
    ).[1]
    
  • Product F will react with adventitious nucleophiles (e.g., piperazine, morpholine, or even hydroxide in polar aprotic solvents), leading to the displacement of the fluorine and loss of the desired pharmacophore.

Experimental Data: Relative Reaction Rates

Conditions: Reaction with morpholine (2.0 eq) in DMSO at 80°C.

Compound% Remaining (1 h)% Remaining (4 h)Product Formed
Product F 15%< 1%2-Morpholino-6-nitrophenoxy ether
Analog H > 99%> 99%None (No Reaction)

Critical Control Point: When handling Product F, avoid using nucleophilic bases (e.g., primary/secondary amines) or protic nucleophilic solvents (MeOH/EtOH with strong base) unless the intention is to displace the fluorine. Use non-nucleophilic bases like DIPEA or Cs₂CO₃ if basicity is required.[1]

Part 2: Nitro Reduction and Chemoselectivity

Reduction of the nitro group to an aniline is the standard next step for these intermediates. The presence of fluorine in Product F introduces the risk of hydrodefluorination (replacement of F with H), a common side reaction during catalytic hydrogenation.

The Challenge
  • Analog H: Can be reduced using standard Pd/C and

    
     with near 100% yield.[1]
    
  • Product F: Under standard Pd/C conditions, the C-F bond is weakened by the electron-rich amino group formed in situ, leading to significant defluorinated byproduct (up to 15-20%).

Optimized Protocol for Product F

To prevent defluorination, "poisoned" catalysts or alternative reduction methods must be used.

Recommended Protocol: Platinum on Carbon (Sulfided)

This method preserves the C-F bond while efficiently reducing the nitro group.[1]

  • Dissolution: Dissolve 10 mmol of Product F in EtOAc (50 mL).

  • Catalyst Addition: Add 5 wt% Pt/C (sulfided) . Note: Do not use standard Pd/C.

  • Hydrogenation: Pressurize to 3 bar (45 psi)

    
     at ambient temperature (20-25°C).
    
  • Monitoring: Monitor via HPLC. Reaction is typically complete in 2-4 hours.[1]

  • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]

Comparison of Reduction Methods:

MethodYield (Aniline from Product F)Defluorinated ImpurityRecommendation
10% Pd/C,

78%18% ❌ Avoid
Fe /

92%< 0.5%✅ Excellent (Scalable)
5% Pt/C (sulfided) 95%< 0.1%✅ Preferred (Cleanest)

Part 3: Visualizing the Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways. Product F opens a "Trap Door" (


) that does not exist for Analog H , while also requiring a "Safe Path" for reduction.

ReactivityComparison StartF Product F (Fluorinated) Nucleophile Nucleophile (R-NH2 / Heat) StartF->Nucleophile Fast SNAr Reduction Reduction (H2 / Metal) StartF->Reduction Condition Dependent StartH Analog H (Non-Fluorinated) StartH->Nucleophile No Reaction StartH->Reduction Standard Pd/C SubstProd Substitution Product (F displaced) Nucleophile->SubstProd Loss of F AnilineF Target Aniline F (F Retained) Reduction->AnilineF Pt/C (Sulfided) or Fe Defluoro Defluorinated Impurity (Side Reaction) Reduction->Defluoro Pd/C (Standard) AnilineH Target Aniline H Reduction->AnilineH High Yield

Caption: Divergent reactivity pathways. Product F requires specific reduction conditions to avoid defluorination and is sensitive to nucleophilic attack, whereas Analog H is stable.

Part 4: Synthesis & Handling Recommendations

When synthesizing Product F (via alkylation of 2-fluoro-6-nitrophenol), the order of addition is crucial to prevent self-reaction or polymerization if high temperatures are used.[1]

Synthesis of Product F (Optimized)
  • Reagents: 2-Fluoro-6-nitrophenol (1.0 eq), (Tetrahydrofuran-2-yl)methanol (1.1 eq),

    
     (1.2 eq), DIAD (1.2 eq).
    
  • Reaction Type: Mitsunobu Reaction.[1]

  • Why Mitsunobu? It proceeds under neutral conditions.[1] Attempts to use

    
     (reacting fluoronitrobenzene with THF-alcohol and base) often lead to side reactions due to the lability of the fluorine.[1]
    
  • Protocol:

    • Dissolve phenol and alcohol in anhydrous THF under

      
      .
      
    • Add

      
       and cool to 0°C.
      
    • Add DIAD dropwise (maintain T < 5°C).

    • Stir at RT for 12 h.

    • Purification: Silica gel chromatography (Hex/EtOAc). Note: Product F is stable on silica.[1]

References

  • Nucleophilic Aromatic Substitution Trends : Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link

  • Selective Reduction of Halo-Nitroarenes : Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

  • Hydrodefluorination Mechanisms: Kuhn, D., et al. (2010). "Control of Chemoselectivity in Catalytic Hydrogenation of Fluorinated Nitroaromatics.
  • Venetoclax Intermediate Chemistry : Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. (Context for nitro-ether scaffolds). Link

Sources

Comparative

A Researcher's Guide to Validating the Structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran Using NOESY

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, stands as a powerful tool for elucidating the spatial arrangement of atoms. This guide provides an in-depth, objective comparison of NOESY with other techniques and offers a detailed protocol for validating the structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran, a molecule of interest in medicinal chemistry.

The Challenge: Confirming Connectivity and Conformation

The proposed structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran presents a specific analytical challenge. While techniques like COSY (Correlation Spectroscopy) can establish through-bond proton-proton connectivities, they do not provide information about the through-space proximity of atoms. This is where NOESY becomes indispensable. The key question is to confirm the relative orientation of the substituted phenoxy group with respect to the tetrahydrofuran ring.

Why NOESY? A Comparative Perspective

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin affects the signal intensity of another nearby nuclear spin through space.[1] The intensity of the NOE is inversely proportional to the sixth power of the distance between the interacting protons, making it highly sensitive to internuclear distances, typically less than 5 Å.[1]

While other techniques can provide structural information, NOESY offers distinct advantages for this particular molecule:

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
COSY ¹H-¹H correlations through 2-3 bonds (J-coupling).[2][3]Establishes the proton spin systems within the tetrahydrofuran ring and the aromatic ring independently.Does not provide information on the spatial relationship between the two ring systems.
HSQC/HMBC ¹H-¹³C correlations (one-bond for HSQC, long-range for HMBC).[2][3]Confirms the carbon framework and connects protons to their directly attached carbons and to carbons 2-4 bonds away.Does not directly reveal the 3D arrangement of the molecule.
X-ray Crystallography Precise solid-state 3D structure.[4]Provides an unambiguous solid-state conformation.Requires a suitable single crystal, and the conformation in solution may differ.
NOESY/ROESY ¹H-¹H correlations through space (<5 Å).[2][5]Directly probes the proximity of protons on the phenoxy and tetrahydrofuran rings, confirming their relative orientation.For molecules in a certain size range, the NOE may be close to zero. In such cases, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a valuable alternative as the ROE is always positive.[6][7]

For 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran, with a molecular weight of 241.22 g/mol [8], it falls into the category of a small molecule where NOESY is expected to yield positive and interpretable results.[7]

The NOESY Experiment: A Step-by-Step Workflow

The successful application of NOESY for structural validation hinges on a systematic experimental approach. The following workflow outlines the key stages from sample preparation to data interpretation.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400-500 MHz NMR) cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Prep Dissolve 10-30 mg in 0.6 mL CDCl3 Acquire_1D Acquire 1D ¹H Spectrum Prep->Acquire_1D Acquire_COSY Acquire 2D COSY Acquire_1D->Acquire_COSY Acquire_NOESY Acquire 2D NOESY Acquire_COSY->Acquire_NOESY Process Fourier Transform & Phase Correction Acquire_NOESY->Process Assign_1D Assign 1D ¹H Signals Process->Assign_1D Assign_COSY Confirm Spin Systems with COSY Assign_1D->Assign_COSY Analyze_NOESY Identify NOE Cross-Peaks Assign_COSY->Analyze_NOESY Validate Correlate NOEs with Proposed Structure Analyze_NOESY->Validate

Caption: A streamlined workflow for NOESY-based structural validation.

Experimental Protocol: A Detailed Guide

1. Sample Preparation:

  • Dissolve 10-30 mg of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]

  • Filter the solution into a high-quality NMR tube to remove any particulate matter.[9]

2. 1D ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to verify sample purity and concentration.

  • Optimize shimming to ensure high resolution.

3. 2D COSY Acquisition:

  • Run a standard COSY experiment to establish the proton-proton coupling networks within the tetrahydrofuran and aromatic rings. This is crucial for unambiguous assignment of the proton signals.

4. 2D NOESY Acquisition:

  • The NOESY pulse sequence consists of three 90° pulses separated by specific time delays.[1][10] The most critical parameter is the mixing time (τm), during which magnetization transfer via cross-relaxation occurs.[1][10]

  • Key NOESY Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400-500 MHzProvides good signal dispersion for small molecules.
Temperature298 KStandard temperature for routine NMR.
Mixing Time (τm)500-800 msOptimal for small molecules to allow for sufficient NOE buildup without significant spin diffusion.[4][7]
Number of Scans (ns)16-32 per incrementEnsures adequate signal-to-noise ratio, especially for weak NOE cross-peaks.[2][9]
Relaxation Delay (d1)1-2 sAllows for near-complete relaxation of protons between scans.

5. Data Processing and Analysis:

  • Apply a sine-bell window function to both dimensions and perform a two-dimensional Fourier transform.[2]

  • Carefully phase the spectrum.

  • In the resulting 2D NOESY spectrum, diagonal peaks correspond to the 1D ¹H spectrum, while off-diagonal cross-peaks indicate through-space correlations between protons.[5][11]

Interpreting the NOESY Data: Validating the Structure

The key to validating the structure of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran lies in identifying specific NOE cross-peaks that can only exist if the proposed connectivity and conformation are correct.

Expected NOE Correlations:

To illustrate the expected correlations, let's denote the protons on the tetrahydrofuran ring and the methylene bridge with letters and the aromatic protons with numbers.

  • Crucial Inter-ring NOEs: The most informative NOEs will be between the protons of the methylene bridge (-O-CH₂-) and the protons on both the tetrahydrofuran ring and the aromatic ring. Specifically, we would expect to see correlations between the methylene protons and the proton at the 2-position of the tetrahydrofuran ring, as well as with the aromatic proton adjacent to the ether linkage.

  • Intra-ring NOEs: NOEs between protons on the same ring will confirm their relative stereochemistry. For instance, correlations between adjacent axial and equatorial protons on the tetrahydrofuran ring will be observed.

By systematically identifying these cross-peaks, a definitive 3D model of the molecule in solution can be constructed, providing strong evidence for the proposed structure.

Conclusion: The Power of NOESY in Structural Elucidation

For researchers, scientists, and drug development professionals, NOESY is more than just an experiment; it is a critical tool for gaining a deep understanding of molecular architecture.[11] By providing direct evidence of through-space atomic proximities, it allows for the confident validation of complex chemical structures like 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. When compared to other analytical techniques, NOESY offers a unique and indispensable perspective on the three-dimensional nature of molecules in solution, thereby accelerating research and ensuring the integrity of scientific findings.

References

  • Fiveable. (2025, August 15). NOESY Definition - Organic Chemistry Key Term.
  • JEOL USA blog. Basics of NOE/NOESY: Causes and Solutions When NO.
  • Wiley-VCH. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Decatur, J. (2018, August 8). NOE Experiments on the Bruker 400 and 500.
  • Chemistry Department, NMR Facility. (2021, March 10). 1D NOESY made easy.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • BenchChem. (2025). Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Reaction Product Confirmation.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • University of Missouri-St. Louis. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips.
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • BenchChem. (n.d.). Navigating the Conformational Landscape of Z- Pro-OH Derivatives: A Comparative Guide to NMR Spectroscopy and Alternative Analytical Techniques.
  • Merck. (n.d.). 2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran.
  • BLDpharm. (n.d.). 1233952-73-2|2-[(2-fluoro-6-nitrophenoxy)methyl]tetrahydrofuran.

Sources

Validation

Comparative Stability Studies of Fluorinated vs. Non-Fluorinated THF Ethers

Executive Summary & Mechanistic Grounding Tetrahydrofuran (THF) is a foundational cyclic ether, widely utilized as a structural motif in medicinal chemistry and an ion-solvating medium in electrochemical energy storage[1...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Grounding

Tetrahydrofuran (THF) is a foundational cyclic ether, widely utilized as a structural motif in medicinal chemistry and an ion-solvating medium in electrochemical energy storage[1][2]. However, its broader application is fundamentally restricted by a critical structural vulnerability: the C–H bonds at the α-position to the heteroatom[1].

In biological systems, these α-C–H bonds act as a metabolic "soft spot," leading to rapid oxidative degradation by Cytochrome P450 (CYP450) enzymes[1]. In electrochemical environments, particularly in high-voltage lithium-metal batteries, these same bonds are susceptible to anodic oxidation, limiting the solvent's stability window to under 4.0 V[2].

The Fluorination Strategy: Strategic fluorination—whether through mono-fluorination, gem-difluorination, or trifluoromethylation—fundamentally alters the physicochemical profile of the THF ring[1][3].

  • Electronic Shielding: Fluorine's extreme electronegativity (4.0 on the Pauling scale) exerts a strong inductive pull, lowering the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the removal of an electron (oxidation) thermodynamically less favorable[4].

  • Steric Protection: Substituting hydrogen with fluorine or a CF₃ group sterically blocks enzymatic access to the vulnerable α-carbon, drastically increasing metabolic half-life[1].

  • Balancing Solvation and Stability: While heavy fluorination (e.g., perfluoroethers) can completely eliminate ionic conductivity, careful 3 or targeted substitution preserves the ether oxygen's ability to solvate cations (like Li⁺) while maintaining high oxidative stability[3][5].

Comparative Performance Data

To objectively compare these solvents, we must evaluate their performance across both biological and electrochemical metrics. The table below synthesizes quantitative data demonstrating the impact of targeted fluorination.

Property / MetricNon-Fluorinated THFMono-Fluorinated THF (e.g., 2-F-THF)CF₃-Substituted THF (e.g., 5-CF₃-THF)
Oxidative Stability Limit ~4.0 V (vs Li/Li⁺)~4.8 V (vs Li/Li⁺)> 5.0 V (vs Li/Li⁺)
Ionic Conductivity (20°C) ~10.0 mS/cm6.05 mS/cm< 1.0 mS/cm
Metabolic Half-Life (HLM) < 15 mins (Rapid clearance)~45 mins> 120 mins (Highly stable)
Lipophilicity (LogP impact) Baseline+0.2 to +0.4+0.8 to +1.2
Primary Application General solvent, low-V batteriesLow-temp Li-metal batteriesMedicinal chemistry building blocks

Data synthesized from recent physicochemical profiling of fluorinated heterocycles and novel fluoroether electrolytes[1][3][5].

Self-Validating Experimental Protocols

As scientists, we cannot rely solely on theoretical descriptors; we must validate stability through rigorous, reproducible workflows. Below are the optimized protocols for assessing both electrochemical and metabolic stability.

Protocol A: Electrochemical Oxidative Stability (Linear Sweep Voltammetry)

This protocol determines the anodic stability limit of the ether solvents[2].

  • Objective: Identify the exact voltage at which solvent oxidation initiates.

  • Experimental Causality: We utilize a highly polished Glassy Carbon (GC) working electrode rather than platinum. Platinum can catalytically decompose ethers at lower potentials, yielding false negatives for stability. GC provides a purely thermodynamic assessment of the solvent's HOMO level.

  • Step-by-Step Methodology:

    • Electrolyte Preparation: Dissolve 1.0 M LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) in the target solvent (THF vs. F-THF) inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm) to prevent moisture-induced anodic currents.

    • Cell Assembly: Assemble a three-electrode cell using the GC working electrode, a Lithium metal counter electrode, and a Lithium metal reference electrode.

    • Equilibration: Rest the cell at Open Circuit Voltage (OCV) for 2 hours to ensure complete wetting and thermal equilibrium at 25°C.

    • Voltammetry Sweep: Apply a linear voltage sweep from OCV to 6.0 V (vs Li/Li⁺) at a slow scan rate of 1.0 mV/s. Causality: A slow scan rate minimizes capacitive background current, allowing for clear resolution of the faradaic oxidation onset.

    • Data Analysis: Define the oxidative stability limit as the potential where the continuous faradaic current density exceeds 10 μA/cm².

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of the THF core to CYP450-mediated oxidation[1].

  • Objective: Quantify the intrinsic clearance and half-life of the functionalized ethers.

  • Experimental Causality: The reaction is actively quenched using ice-cold acetonitrile. This choice is critical: acetonitrile instantly denatures the CYP450 enzymes, halting metabolism at exact time points, while simultaneously precipitating proteins to prevent LC-MS column clogging.

  • Step-by-Step Methodology:

    • Incubation Mixture: In a 96-well plate, combine 1 μM of the test compound (THF derivative) with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-warming: Incubate the mixture at 37°C for 5 minutes to mimic physiological conditions.

    • Reaction Initiation: Add 1 mM NADPH (nicotinamide adenine dinucleotide phosphate) to initiate the reaction. Causality: NADPH is the essential electron donor for CYP450 catalytic cycles; without it, oxidative metabolism will not occur.

    • Time-Course Sampling: At specific intervals (0, 15, 30, 60, and 120 minutes), extract a 50 μL aliquot and immediately transfer it into 150 μL of ice-cold acetonitrile containing an internal standard.

    • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of non-fluorinated versus fluorinated THF under oxidative stress.

G THF Non-Fluorinated THF (α-C-H Bonds Intact) Stress Oxidative Stress (CYP450 / High Voltage Anode) THF->Stress FTHF Fluorinated THF (α-C-F / CF3 Substituted) FTHF->Stress Degradation Rapid Degradation (Ring Opening / Polymerization) Stress->Degradation H-Abstraction Stability High Stability Maintained (Intact Ether Core) Stress->Stability Steric/Electronic Shielding

Divergent stability pathways of THF vs. F-THF under biological and electrochemical oxidative stress.

References

1.1 - ChemRxiv 2.3 - ResearchGate 3.2 - PMC - NIH 4.5 - UChicago / ACS 5.4 - Beilstein Journals

Sources

Safety & Regulatory Compliance

Safety

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran proper disposal procedures

As a Senior Application Scientist, ensuring the safe lifecycle management of complex organic intermediates is just as critical as optimizing their synthesis. The compound 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofura...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe lifecycle management of complex organic intermediates is just as critical as optimizing their synthesis. The compound 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) presents a unique intersection of chemical hazards: a peroxide-forming ethereal moiety (tetrahydrofuran), a halogenated ring system (fluorine), and an energetic/toxic functional group (nitroaromatic).

Standardizing the disposal of such multi-hazard compounds requires strict adherence to institutional Environmental Health and Safety (EHS) protocols and federal Resource Conservation and Recovery Act (RCRA) guidelines [1].

Below is the comprehensive, scientifically grounded protocol for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Hazard Profiling and Waste Segregation Logic

Before physical disposal can occur, we must establish the causality behind our waste segregation choices. Improper mixing of this compound with incompatible waste streams can lead to catastrophic laboratory incidents.

  • The Tetrahydrofuran (THF) Moiety: Ethers, particularly cyclic ethers like THF, are prone to auto-oxidation upon exposure to air and light, forming shock-sensitive explosive peroxides [2]. Even as a substituted derivative, the ethereal oxygen retains this theoretical risk over long-term storage.

  • The Fluoronitrobenzene Core: Nitroaromatics are highly toxic to aquatic life and can be environmentally persistent. Furthermore, the presence of the fluorine atom mandates that this compound be strictly segregated into Halogenated Organic Waste .

  • Incineration Causality: Halogenated compounds cannot be disposed of in standard organic waste because their combustion generates corrosive hydrogen fluoride (HF) gas. Licensed disposal facilities must route halogenated waste to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these acidic effluents [1].

Quantitative Hazard & Compatibility Summary
Chemical FeatureAssociated HazardWaste Stream ClassificationIncompatible Waste Streams
Tetrahydrofuran Ring Potential Peroxide FormationHalogenated OrganicsOxidizing agents, strong acids
Aromatic Fluorine HF generation upon combustionHalogenated OrganicsNon-halogenated organics
Nitro Group Toxicity, potential reactivityHalogenated OrganicsReducing agents, heavy metals

Step-by-Step Laboratory Disposal Methodology

This methodology applies to the disposal of pure compound, contaminated solvents, and reaction residues containing 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran. Under no circumstances should laboratory personnel attempt to chemically neutralize or destroy this compound (e.g., via improvised reduction of the nitro group) prior to disposal.

Step 1: Peroxide Screening (For Aged Samples) If the chemical has been stored for an extended period (> 6 months) or if the container appears compromised:

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a flame-resistant lab coat. Conduct all work inside a certified chemical fume hood.

  • Utilize standard commercial peroxide test strips (e.g., potassium iodide/starch strips) to test a small aliquot of the substance or its solution.

  • If peroxide levels exceed 10 ppm, do not move or attempt to dispose of the container . Immediately contact your institutional EHS department for specialized stabilization and removal [2].

Step 2: Container Selection and Segregation

  • Select a chemically compatible waste receptacle. High-density polyethylene (HDPE) or glass carboys are standard for halogenated organic liquid waste.

  • Ensure the container is equipped with a secure, vapor-tight cap. Do not use open beakers or loosely covered flasks for waste accumulation.

Step 3: Transfer and Accumulation

  • Transfer the compound (or solutions containing it) into the designated Halogenated Organic Waste container.

  • If the waste is a solid (e.g., contaminated filter paper, silica gel from chromatography), place it in a designated solid hazardous waste bin lined with a compatible poly-bag.

  • Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

Step 4: RCRA-Compliant Labeling

  • Immediately affix a standard Hazardous Waste tag to the container.

  • Clearly list the full chemical name: "2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran". Do not use abbreviations or chemical structures on waste labels.

  • Check the hazard boxes for: Toxic and Halogenated .

Step 5: EHS Transfer

  • Store the sealed waste container in a designated Secondary Containment area within the laboratory, away from direct sunlight and heat sources.

  • Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor for final transport to an EPA-approved incineration facility [1].

Waste Workflow Visualization

The following diagram illustrates the critical decision points in the disposal lifecycle of this compound, emphasizing the peroxide check and strict segregation pathways.

G Start Waste Generation: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran CheckPeroxide Check for Peroxides (Due to THF moiety) Start->CheckPeroxide Pass Peroxides < 10 ppm (Safe to handle) CheckPeroxide->Pass Negative Fail Peroxides > 10 ppm (DO NOT MOVE) CheckPeroxide->Fail Positive Collect Transfer to Halogenated Organic Waste Stream Pass->Collect EHS_Emergency Contact EHS for Emergency Stabilization Fail->EHS_Emergency Label RCRA Labeling: Identify as Toxic & Halogenated Collect->Label EHS EHS Pickup & Licensed Incineration Label->EHS

Figure 1: Decision matrix and procedural workflow for the safe laboratory disposal of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran.

Spill Response and Decontamination

In the event of an accidental spill during the disposal process:

  • Evacuate and Assess: Clear personnel from the immediate area. Assess the volume of the spill.

  • Containment: For liquid solutions, apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., a small amount of ethanol or isopropanol), followed by soap and water. Collect all contaminated wash liquids into the halogenated waste container [3].

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." EPA.gov. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - 1910.120." OSHA.gov. Available at:[Link]

Handling

Personal protective equipment for handling 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran

Executive Summary & Chemical Context 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a specialized fluorinated nitro-aromatic ether, primarily utilized as a key intermediate in the synthesis of Vonoprazan Fumarate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran is a specialized fluorinated nitro-aromatic ether, primarily utilized as a key intermediate in the synthesis of Vonoprazan Fumarate (TAK-438) , a potassium-competitive acid blocker (P-CAB).[1]

As a Senior Application Scientist, I must emphasize that while this compound is a critical building block, its structure combines a nitro group , a fluorinated benzene ring , and a tetrahydrofuran (THF) moiety .[1] This triad dictates a specific hazard profile: potential acute toxicity, skin/eye irritation, and peroxide formation susceptibility.[1][2] This guide moves beyond generic MSDS data to provide a field-proven operational framework for researchers.

Hazard Profiling & Risk Assessment

Because specific toxicological data for this intermediate is often limited in public databases, we apply the Precautionary Principle based on its functional groups.[1]

Functional GroupAssociated HazardMechanism of Action
Nitro (-NO₂) Acute Toxicity / Blood Effects Nitroaromatics can induce methemoglobinemia (reducing blood oxygen-carrying capacity) upon absorption.[1] Treat as toxic by inhalation and ingestion.[1]
Fluorine (-F) Irritation / Sensitization Halogenated aromatics are potent skin and eye irritants.[1] Potential for contact dermatitis.[1][3]
THF Ether Linkage Peroxide Formation The ether oxygen adjacent to the THF ring is a site for autoxidation.[1] Prolonged storage in air can generate explosive peroxides.[1]
Overall Molecule Combustible Solid/Oil While less volatile than solvent THF, the organic framework is combustible.[1] Thermal decomposition may release toxic NOₓ and HF gases.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The lipophilic nature of the THF ring aids skin permeation, carrying the toxic nitro-aromatic core into the bloodstream.[1]

Hand Protection Strategy
  • Primary Barrier (Immersion/Handling): Laminate Film (e.g., Silver Shield / 4H) .[1]

    • Reasoning: Nitrile rubber degrades rapidly against THF derivatives.[1] Laminate offers >4 hours breakthrough time.[1]

  • Secondary Barrier (Dexterity): Disposable Nitrile (min.[1] 5 mil) worn over the laminate glove.[1]

    • Reasoning: Provides grip and protects the inner expensive glove from surface contamination.[1]

Respiratory Protection
  • Solid/Powder Handling: N95 or P100 Particulate Respirator .[1]

    • Reasoning: Prevents inhalation of fine dusts during weighing, which is the highest risk for systemic absorption.[1]

  • Solution/Heated Handling: Half-face respirator with Organic Vapor (OV) cartridges .

    • Reasoning: If dissolved in organic solvents or heated, vapors may carry the compound.[1]

Eye & Body Protection[1][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Do not rely on safety glasses; vapors/dust can bypass side shields.[1]

  • Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.[1]

Operational Protocol: The "Safe-Path" Workflow

This workflow is designed to isolate the operator from the chemical at every stage.[1]

SafeHandling cluster_safety Critical Control Points Receive Receiving & Inspection (Check Seal/Crystals) Storage Storage (Inert Gas, <25°C, Dark) Receive->Storage Log Date Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Transport in Secondary Cont. Reaction Reaction Setup (Schlenk Line / N2) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Safe Handling Lifecycle. Note the critical control points at weighing and reaction where exposure risk is highest.[1]

Step-by-Step Methodology

A. Receiving & Inspection

  • Visual Check: Before opening, inspect the bottle for white crystals around the cap (sign of peroxides).[1] If found, DO NOT OPEN ; contact safety officers immediately.

  • Date Logging: Mark the receipt date. If the compound is in solution, test for peroxides using starch-iodide strips every 6 months.[1]

B. Weighing (The Critical Step)

  • Hazard:[1][4] Static electricity can disperse the powder.[1]

  • Protocol:

    • Place an anti-static mat inside the chemical fume hood.[1]

    • Use a disposable spatula .[1]

    • Tare the receiving vessel (flask) before adding the solid to minimize open transfer time.

    • Clean the balance area with a solvent-dampened wipe (wet wiping prevents dust aerosolization).[1]

C. Reaction Setup

  • Inert Atmosphere: Due to the ether linkage, run reactions under Nitrogen or Argon to prevent oxidative degradation.[1]

  • Temperature Control: Avoid heating above 100°C without a blast shield, as nitro compounds have high decomposition energy.[1]

Emergency Response & Disposal

Spill Management
  • Small Spill (<5g):

    • Evacuate the immediate area.[1][4]

    • Don Silver Shield gloves and P100 respirator.[1]

    • Cover with solvent absorbent pads (if liquid) or wet-wipe (if solid) to prevent dust.[1]

    • Place waste in a sealed bag labeled "Toxic - Fluorinated Nitro Compound".[1]

  • Skin Exposure:

    • Immediate Drench: Wash with soap and water for 15 minutes.[1]

    • Do NOT use alcohol/solvents to clean skin; this increases absorption.[1]

    • Seek medical attention; mention "Nitro-aromatic exposure" (risk of methemoglobinemia).[1]

Disposal Logistics
  • Waste Category: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong oxidizers or acids.[1]

  • Labeling: Must explicitly list "Contains Fluorine and Nitro groups" to alert waste handlers of incineration requirements (HF generation).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Vonoprazan (TAK-438). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Tetrahydrofuran derivatives and Peroxide Hazards. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-compounds. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
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Reactant of Route 2
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
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